molecular formula C7H5ClFNO2 B13915435 2-Chloro-5-fluoro-6-methylnicotinic acid

2-Chloro-5-fluoro-6-methylnicotinic acid

Cat. No.: B13915435
M. Wt: 189.57 g/mol
InChI Key: HOZKVIZTKBAMIA-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-fluoro-6-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-6-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-chloro-5-fluoro-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H5ClFNO2/c1-3-5(9)2-4(7(11)12)6(8)10-3/h2H,1H3,(H,11,12)

InChI Key

HOZKVIZTKBAMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methylnicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-6-methylnicotinic acid, a key building block in modern medicinal chemistry. It is designed to offer not just procedural steps but also a deeper understanding of the rationale behind its synthesis and application, empowering researchers to leverage its potential in novel drug design and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Chloro-5-fluoro-6-methylnicotinic acid, with the Chemical Abstracts Service (CAS) number 1256789-18-0 , is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a carboxylic acid, a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring provides a rich platform for chemical modification, making it a sought-after component in the design of novel therapeutic agents and agrochemicals.[2]

The strategic placement of these functional groups allows for a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, and other derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities. The fluorine atom at the 5-position can enhance the metabolic stability and bioavailability of the final compound, a common strategy in modern drug design. The methyl group at the 6-position can also be a site for further chemical modification or can contribute to the steric and electronic properties of the molecule.

This guide will delve into the synthesis of this important building block, its key physicochemical properties, and its applications in the development of new pharmaceuticals.

Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Strategic Approach

The most direct and plausible synthetic route to 2-Chloro-5-fluoro-6-methylnicotinic acid involves the hydrolysis of its corresponding methyl ester, Methyl 2-Chloro-5-fluoro-6-methylnicotinate. This precursor serves as a key intermediate and its synthesis is a critical first step.

Synthesis of the Precursor: Methyl 2-Chloro-5-fluoro-6-methylnicotinate

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Precursor Synthesis A 2,6-Dichloro-5-fluoro-3-cyanopyridine B Methyl 2,6-dichloro-5-fluoronicotinate A->B Hydrolysis & Esterification C Methyl 2-Chloro-5-fluoro-6-methylnicotinate B->C Selective Dechlorination & Methylation

Caption: Plausible synthetic pathway for Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

A common method for the synthesis of related 2-chloro-5-fluoronicotinic acid esters involves the selective reduction of a 2,6-dichloro-5-fluoronicotinic acid ester.[3][4] This is often achieved through catalytic hydrogenation.

Hydrolysis to the Final Product: 2-Chloro-5-fluoro-6-methylnicotinic Acid

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard and well-understood chemical transformation.

Experimental Protocol: Hydrolysis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

This protocol is based on a general procedure for the hydrolysis of a structurally similar compound, methyl 2-chloro-5-methylnicotinoate, and may require optimization for the specific substrate.[5]

Materials:

  • Methyl 2-Chloro-5-fluoro-6-methylnicotinate

  • Methanol

  • Sodium hydroxide (aqueous solution)

  • Concentrated hydrochloric acid

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve Methyl 2-Chloro-5-fluoro-6-methylnicotinate in methanol in a round-bottom flask.

  • Cool the stirred solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide, ensuring the temperature of the reaction mixture does not exceed 30°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 1.5 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of 2 with concentrated hydrochloric acid.

  • A precipitate of 2-Chloro-5-fluoro-6-methylnicotinic acid should form.

  • Collect the precipitate by filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield the final compound.

Physicochemical and Safety Data

While specific experimental data for 2-Chloro-5-fluoro-6-methylnicotinic acid is limited, data for structurally related compounds can provide valuable insights.

Table 1: Physicochemical Properties of Related Nicotinic Acid Derivatives

Property2-Chloro-5-fluoronicotinic acid2-Chloro-5-methylnicotinic acid
Molecular Formula C₆H₃ClFNO₂[6]C₇H₆ClNO₂[7]
Molecular Weight 175.54 g/mol [6]171.58 g/mol [7]
Appearance White to off-white crystalline powderPale yellow solid
Melting Point Not specified180-180.5 °C[5]
Solubility Sparingly soluble in waterInformation not available

Safety and Handling:

Substituted nicotinic acids, including halogenated derivatives, should be handled with care in a well-ventilated laboratory fume hood.[8][9][10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8][10]

Hazard Statements for a related compound (2-Chloro-5-fluoronicotinic acid):

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.[6][8]

Precautionary Statements for a related compound (2-Chloro-5-fluoronicotinic acid):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

Applications in Drug Discovery and Development

2-Chloro-5-fluoro-6-methylnicotinic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the different functional groups on the pyridine ring.

Key Applications:

  • Intermediate in Pharmaceutical Synthesis: This compound serves as a crucial starting material for the synthesis of more complex drug candidates.[2] The fluorinated nicotinic acid scaffold can enhance the bioavailability and metabolic stability of the final drug molecule.[2]

  • Intermediate in Agrochemical Synthesis: It is also used in the production of systemic insecticides and plant growth regulators.[2]

  • Scaffold for Novel Compound Libraries: The versatile nature of this molecule allows for its use in the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Illustrative Workflow: Utilization in a Drug Discovery Program

The following diagram illustrates a typical workflow where 2-Chloro-5-fluoro-6-methylnicotinic acid is utilized as a key building block in a medicinal chemistry program.

Drug_Discovery_Workflow cluster_0 Lead Generation & Optimization A 2-Chloro-5-fluoro-6- methylnicotinic acid B Amide Coupling with Diverse Amines A->B C Nucleophilic Substitution at C2 A->C D Library of Novel Compounds B->D C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: Workflow illustrating the use of 2-Chloro-5-fluoro-6-methylnicotinic acid in drug discovery.

Conclusion

2-Chloro-5-fluoro-6-methylnicotinic acid is a strategically important building block for researchers in the fields of drug discovery and agrochemical development. Its synthesis, primarily through the hydrolysis of its methyl ester, provides access to a versatile scaffold that can be readily modified to generate a wide array of novel compounds. A thorough understanding of its synthesis, properties, and potential applications is crucial for harnessing its full potential in the development of new and effective chemical entities.

References

  • MySkinRecipes. Methyl 2-Chloro-5-fluoro-6-methylnicotinate. [Link]

  • PubChem. 2-Chloro-5-fluoronicotinic acid. [Link]

  • Google Patents.
  • PubChem. 2-Chloro-5-methylnicotinic acid. [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • PrepChem. The preparation of 2-chloro-5-methylnicotinic acid. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

Sources

Physicochemical Profiling of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks serve as the foundational architecture for novel active pharmaceutical ingredients (APIs). 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) is a prime example of a sterically and electronically complex pyridine derivative[1]. Because empirical physicochemical data for such niche intermediates is often proprietary or sparse, application scientists must rely on a rigorous combination of predictive physical chemistry and standardized empirical validation.

This whitepaper provides an in-depth mechanistic analysis of the physical properties of 2-chloro-5-fluoro-6-methylnicotinic acid, detailing the causality behind its thermodynamic behavior, solubility profile, and acid-base chemistry, alongside self-validating experimental protocols for laboratory verification.

Structural Anatomy & Predictive Physicochemical Profiling

To understand the physical properties of this molecule, one must deconstruct its structural features. The core is a pyridine ring (nicotinic acid scaffold) substituted at four of its five available carbon positions. This dense functionalization creates a complex "push-pull" electronic network.

  • C3 - Carboxylic Acid (-COOH): The primary driver of intermolecular hydrogen bonding. In the solid state, this group forces the molecule into stable dimeric structures, significantly elevating the melting point.

  • C2 - Chlorine (-Cl): Positioned ortho to both the pyridine nitrogen and the carboxylic acid. Its strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent -COOH group, making it more acidic than unsubstituted nicotinic acid. Furthermore, its steric bulk restricts the rotational freedom of the carboxylate group.

  • C5 - Fluorine (-F): Introduces high electronegativity without significant steric bulk. The C-F bond dramatically increases the lipophilicity (LogP) of the molecule while further depleting electron density from the pyridine π-system[2].

  • C6 - Methyl (-CH3): Provides weak electron donation (+I) but primarily acts as a steric shield adjacent to the C5 fluorine and the pyridine nitrogen.

Electronic Impact on Acid-Base Chemistry

The basicity of the pyridine nitrogen is virtually neutralized in this molecule. While unsubstituted pyridine has a pKa of ~5.2, the combined inductive electron withdrawal from the C2-Cl and C5-F halogens depletes the nitrogen's lone pair electron density. Consequently, the nitrogen atom is extremely weakly basic (predicted pKa < 1.0)[2]. The molecule will behave almost exclusively as a monoprotic acid in standard physiological and environmental pH ranges.

G Core Pyridine Core (Aromatic Scaffold) COOH C3: Carboxylic Acid (H-Bonding, pKa ~2.0) COOH->Core Resonance Withdrawal Cl C2: Chlorine (Inductive EWG, Steric) Cl->Core Inductive Pull (Lowers N-pKa) F C5: Fluorine (Lipophilicity, EWG) F->Core Increases LogP CH3 C6: Methyl (EDG, Steric Bulk) CH3->Core Steric Shielding

Fig 1: Electronic and steric interaction network of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Quantitative Physical Properties Summary

The following table synthesizes the known and mechanistically predicted physical properties of 2-chloro-5-fluoro-6-methylnicotinic acid based on its structural parameters[1].

PropertyValue / DescriptionMechanistic Rationale
Molecular Formula C7H5ClFNO2Standard elemental composition.
Molecular Weight 189.57 g/mol Calculated from atomic masses[1].
Physical State (25°C) Crystalline SolidHigh lattice energy driven by carboxylic acid dimerization and π-π stacking of the planar pyridine rings.
Predicted pKa (Acid) ~2.0 - 2.5Lower than nicotinic acid (4.75) due to the strong ortho-chloro inductive effect stabilizing the conjugate base.
Predicted LogP ~2.2 - 2.8Halogenation (Cl, F) significantly increases the partition coefficient into non-polar solvents.
Solubility (Aqueous) pH DependentPoorly soluble at pH < 3 (unionized). Highly soluble at pH > 5 (carboxylate anion formation).
Solubility (Organic) High in polar aproticsReadily soluble in DMSO, DMF, and moderately in methanol/ethanol due to H-bond acceptor/donor matching.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsDonor: -OH of carboxyl. Acceptors: C=O, Pyridine N, F.

Experimental Methodologies for Property Validation

To transition from predictive models to validated empirical data, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that environmental variables (temperature, column degradation, calibration drift) are actively controlled.

Protocol A: Potentiometric Determination of pKa (OECD 112)

Because the dissociation constant governs the molecule's solubility and transport behavior, precise determination is critical[3].

Causality & Trustworthiness: Temperature is strictly controlled because dissociation is a thermodynamically driven equilibrium governed by the van 't Hoff equation. A nitrogen blanket is used to prevent atmospheric CO2 from forming carbonic acid, which would skew the titration curve of a weak acid.

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 1.68, 4.01, and 7.00) at exactly 20.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 10 mg of 2-chloro-5-fluoro-6-methylnicotinic acid (>95% purity) in 50 mL of degassed, deionized water. If solubility is poor, use a maximum of 1% v/v methanol as a cosolvent (noting the cosolvent ratio for Yasuda-Shedlovsky extrapolation).

  • Titration Environment: Place the solution in a jacketed titration vessel maintained at 20.0 °C under a continuous stream of inert nitrogen gas.

  • Execution: Titrate with standardized 0.01 M NaOH using an automated potentiometric titrator. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before the next addition.

  • Data Analysis: Determine the pKa from the half-equivalence point of the first derivative of the titration curve. Replicate in triplicate to ensure a standard deviation of < 0.1 log units[3].

Protocol B: HPLC Determination of Partition Coefficient (LogP) (OECD 117)

The shake-flask method (OECD 107) can be challenging for highly functionalized compounds prone to emulsion[4]. The HPLC method (OECD 117) provides a highly reproducible alternative.

Causality & Trustworthiness: The use of a guard column prevents stationary phase degradation. By running a calibration curve of reference standards with known LogP values, the system self-corrects for minor variations in flow rate or mobile phase composition.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) equipped with a matching guard column.

  • Mobile Phase: Prepare an isocratic mobile phase of 75% Methanol / 25% Water, buffered to pH 2.0 using phosphoric acid. Rationale: The low pH ensures the carboxylic acid remains fully protonated (unionized), measuring the true LogP rather than LogD.

  • Reference Calibration: Inject a mixture of at least six reference substances with known LogP values (e.g., acetanilide, benzoic acid, toluene) to create a calibration curve of

    
     vs. 
    
    
    
    .
  • Dead-Time Determination: Inject thiourea to determine the column dead time (

    
    ).
    
  • Sample Injection: Inject the 2-chloro-5-fluoro-6-methylnicotinic acid sample. Calculate its capacity factor

    
    .
    
  • Extrapolation: Interpolate the LogP of the compound using the reference calibration curve.

Workflow Start Compound: 1256789-18-0 Prep Sample Prep (>95% Purity) Start->Prep pKa pKa Determination (OECD 112) Prep->pKa LogP LogP Profiling (OECD 117) Prep->LogP Sol Thermodynamic Solubility (Shake-Flask) Prep->Sol Val_pKa Potentiometric Titration pKa->Val_pKa Val_LogP HPLC Retention Method LogP->Val_LogP Val_Sol LC-MS Quantification Sol->Val_Sol

Fig 2: Standardized workflow for the empirical validation of physicochemical properties.

Conclusion

2-Chloro-5-fluoro-6-methylnicotinic acid is a highly specialized intermediate whose physical properties are dictated by the intense electron-withdrawing nature of its halogen substituents and the steric bulk of its methyl group. By understanding the causality of these structural features, researchers can accurately predict its low pKa, moderate lipophilicity, and solvent compatibility. Validating these predictions requires strict adherence to standardized protocols (OECD 112 and 117) to ensure data integrity for downstream pharmaceutical or agrochemical applications.

References

  • BLD Pharm.2-Chloro-5-fluoro-6-methylnicotinic acid Product Data (CAS: 1256789-18-0).
  • OECD.Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Umwelt-online.
  • OECD.Test Guideline 112: Dissociation Constants in Water. Umwelt-online.
  • Katritzky, A.R., et al.Acidity Study on 3-Substituted Pyridines. MDPI / Advances in Heterocyclic Chemistry.

Sources

Rational Design and Synthetic Integration of 2-Chloro-5-fluoro-6-methylnicotinic Acid in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds with halogens is a cornerstone of rational drug design. As a Senior Application Scientist, I frequently evaluate building blocks that offer both structural pre-organization and late-stage functionalization handles. 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0) is a highly privileged, multi-functionalized pyridine derivative. It serves as a critical intermediate in the synthesis of advanced targeted therapeutics, particularly kinase inhibitors and GPCR modulators[1].

This whitepaper deconstructs the physicochemical rationale behind this specific substitution pattern, provides a self-validating synthetic methodology for its preparation, and maps its integration into biological signaling inhibitors.

Structural Rationale & Physicochemical Profiling

The architecture of 2-chloro-5-fluoro-6-methylnicotinic acid is not accidental; every functional group serves a distinct stereoelectronic purpose. The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways[2].

When designing small-molecule inhibitors, the pyridine core often acts as a hydrogen-bond acceptor in the ATP-binding pocket of kinases. However, an unadorned pyridine can lead to high basicity (hERG toxicity) and rapid oxidative metabolism.

Quantitative Data & Causality

The table below summarizes the physicochemical properties and the mechanistic causality behind each functional group on this specific scaffold.

Property / SubstitutionValue / CharacteristicStructural & Pharmacological Rationale
CAS Registry Number 1256789-18-0Unique identifier for this specific regioisomer[3].
Molecular Weight 189.57 g/mol Low molecular weight ensures the scaffold remains within Lipinski's limits after downstream elaboration[4].
C5-Fluorine Strong Inductive EWGLowers the pKa of the pyridine nitrogen, reducing basicity to mitigate off-target hERG liability. It also blocks cytochrome P450-mediated oxidation at the C5 position[5].
C2-Chlorine SNAr Leaving GroupHighly activated site for Nucleophilic Aromatic Substitution (SNAr). Allows for the late-stage attachment of anilines or aliphatic amines[6].
C6-Methyl Steric ShieldRestricts the rotational degrees of freedom of adjacent functional groups, enhancing target binding selectivity and preventing nucleophilic attack at C6.
C3-Carboxylic Acid Coupling HandleEnables standard peptide coupling (amidation) to extend the molecule into the solvent-exposed region of a target protein.

Self-Validating Synthetic Methodology

The synthesis of highly functionalized pyridines requires strict control over reaction conditions to prevent unwanted side reactions, such as the premature hydrolysis of the C2-chlorine. The following protocol details the preparation of 2-chloro-5-fluoro-6-methylnicotinic acid from a 2-pyridone precursor.

Step-by-Step Protocol: Chlorination and Selective Hydrolysis

Phase 1: Chlorination of the Pyridone Core

  • Objective: Convert ethyl 5-fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate to ethyl 2-chloro-5-fluoro-6-methylnicotinate.

  • Reagents: Pyridone precursor (1.0 eq), Phosphorus oxychloride (POCl3, 5.0 eq), N,N-Dimethylformamide (DMF, 0.1 eq).

  • Procedure:

    • Charge a dry, argon-purged round-bottom flask with the pyridone precursor.

    • Cool the flask to 0 °C and slowly add POCl3.

    • Add catalytic DMF dropwise.

    • Attach a reflux condenser and heat the mixture to 105 °C for 4 hours.

    • Validation Check: Monitor by LC-MS. The mass of the starting material should disappear, replaced by the [M+H]+ peak of the chlorinated ester.

  • Causality & Expert Insight: POCl3 acts as both the chlorinating agent and the solvent. The addition of DMF is critical; it generates a Vilsmeier-Haack-type intermediate that highly accelerates the conversion of the tautomeric hydroxyl group to the corresponding chloride.

Phase 2: Workup and Isolation

  • Procedure: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the excess POCl3. Carefully quench the resulting residue by adding it dropwise to vigorously stirred ice water. Extract with Ethyl Acetate (EtOAc).

  • Causality & Expert Insight: Removing POCl3before the aqueous quench prevents a violent exothermic hydrolysis, which would locally heat the mixture and cause degradation or hydrolysis of the newly formed C2-chlorine bond.

Phase 3: Mild Ester Hydrolysis

  • Objective: Saponify the ethyl ester to yield the final carboxylic acid (CAS 1256789-18-0) without displacing the C2-chlorine.

  • Reagents: Chlorinated ester intermediate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H2O, 1.2 eq), THF/H2O (3:1 v/v).

  • Procedure:

    • Dissolve the intermediate in THF and cool to 0 °C.

    • Add the aqueous LiOH solution dropwise over 15 minutes.

    • Stir at 0 °C for 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the high-Rf ester.

  • Causality & Expert Insight: The C2-chloro position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, the C3-carboxylate, and the C5-fluorine. Using harsh conditions (e.g., NaOH at reflux) would result in unwanted SNAr, yielding a 2-hydroxy byproduct. Mild LiOH at 0 °C ensures perfect chemoselectivity for the ester.

Phase 4: Final Isolation

  • Procedure: Acidify the aqueous layer with 1M HCl to pH 2.5. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo to yield 2-chloro-5-fluoro-6-methylnicotinic acid as a crystalline solid.

Workflow N1 Pyridone Precursor N2 Chlorination (POCl3) N1->N2 N3 Ester Intermediate N2->N3 N4 Mild Hydrolysis (LiOH) N3->N4 N5 CAS 1256789-18-0 N4->N5

Caption: Synthetic workflow for 2-Chloro-5-fluoro-6-methylnicotinic acid.

Application in Targeted Therapeutics

Once synthesized, 2-chloro-5-fluoro-6-methylnicotinic acid is deployed as a central hub for generating bis-aminopyridine or nicotinamide-based drug candidates.

The Functionalization Logic

In a typical drug discovery campaign targeting oncogenic kinases, the C3-carboxylic acid is first coupled with an amine (e.g., using HATU/DIPEA) to form an amide. Subsequently, the C2-chlorine is displaced via an SNAr reaction or a Buchwald-Hartwig cross-coupling with an aniline derivative. This creates a highly rigid, V-shaped molecule that perfectly mimics the adenine ring of ATP.

Pathway Inhibition

These nicotinamide derivatives are frequently designed to target hyperactive receptor tyrosine kinases (RTKs) such as EGFR, or downstream effectors in the MAPK/ERK pathway. By competitively binding to the ATP pocket, the fluorinated pyridine core halts the phosphorylation cascade, ultimately arresting cellular proliferation in tumor models.

Pathway L Growth Factor R Receptor Kinase L->R S1 Downstream Effector 1 R->S1 D Nicotinate Inhibitor D->R ATP Blockade S2 Downstream Effector 2 S1->S2 T Cellular Proliferation S2->T

Caption: Kinase signaling pathway inhibited by nicotinate-derived therapeutics.

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." ACS Publications, 2015. URL: [Link]

  • MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Molecules, 2023. URL:[Link]

  • NIH / PMC. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Science, 2022. URL:[Link]

Sources

"2-Chloro-5-fluoro-6-methylnicotinic acid" molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-fluoro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-6-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative. While specific data for this compound is limited, this guide synthesizes information from structurally related molecules to offer insights into its physicochemical properties, potential applications, and analytical characterization. The document is intended to serve as a foundational resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science who are interested in leveraging the unique electronic and structural features of this molecule.

Introduction: The Significance of Halogenated Nicotinic Acids

Halogenated nicotinic acid derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of halogen atoms, such as chlorine and fluorine, into the pyridine ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a cornerstone of modern drug design and pesticide development. 2-Chloro-5-fluoro-6-methylnicotinic acid, as a member of this class, presents a unique combination of substituents that may offer novel biological activities and applications. Its structural analogs are key intermediates in the synthesis of a range of commercial products, highlighting the potential importance of this specific scaffold.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor. The following section details the key properties of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Molecular Structure and Identity

The molecular structure of 2-Chloro-5-fluoro-6-methylnicotinic acid is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position.

Caption: Molecular Structure of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Key Physicochemical Data

The table below summarizes the key physicochemical properties of 2-Chloro-5-fluoro-6-methylnicotinic acid. The molecular weight has been calculated based on its chemical formula.

PropertyValueSource
IUPAC Name 2-Chloro-5-fluoro-6-methylpyridine-3-carboxylic acid-
CAS Number 1256789-18-0[1]
Molecular Formula C₇H₅ClFNO₂Calculated
Molecular Weight 189.57 g/mol Calculated
Physical Form Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.-

Potential Applications and Research Directions

While specific applications for 2-Chloro-5-fluoro-6-methylnicotinic acid are not extensively documented, the utility of its structural analogs provides a strong basis for potential research and development.

  • Agrochemicals: The methyl ester analog, methyl 2-chloro-5-fluoro-6-methylnicotinate, is a key intermediate in the synthesis of systemic insecticides and plant growth regulators.[2] The carboxylic acid form could serve as a more polar precursor or a metabolite with its own biological activity.

  • Pharmaceuticals: Fluorinated nicotinic acid scaffolds are employed in drug development to enhance bioavailability and metabolic stability.[2] The unique substitution pattern of this molecule could be explored for the development of novel therapeutic agents.

  • Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules with potential activities as enzyme inhibitors or receptor modulators.

Analytical Workflow: Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate and robust analytical methods are crucial for the characterization and quality control of chemical compounds. The following section outlines a detailed, field-proven protocol for the analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid using reverse-phase HPLC. This method is adapted from established procedures for similar nicotinic acid derivatives.[3]

Experimental Protocol

Objective: To develop and validate a reverse-phase HPLC method for the quantification of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Materials:

  • 2-Chloro-5-fluoro-6-methylnicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A formic acid modifier provides good peak shape for acidic compounds and is compatible with mass spectrometry.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Rationale: A calibration curve is essential for accurate quantification.

  • Sample Preparation:

    • Dissolve the sample containing 2-Chloro-5-fluoro-6-methylnicotinic acid in acetonitrile to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Rationale: Filtration removes particulates that could damage the HPLC column.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with A (0.1% Formic Acid in Water) and B (Acetonitrile)
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm (or MS detection)
  • Data Analysis:

    • Integrate the peak area of 2-Chloro-5-fluoro-6-methylnicotinic acid in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram

start Start: Sample/Standard prep Sample/Standard Preparation (Dissolution & Dilution) start->prep filter Filtration (0.45 µm) prep->filter hplc HPLC Analysis (C18 Column, Gradient Elution) filter->hplc detection UV/MS Detection hplc->detection data Data Acquisition & Integration detection->data calibration Calibration Curve Construction data->calibration quantification Quantification of Analyte calibration->quantification end End: Report Concentration quantification->end

Caption: HPLC Analytical Workflow for 2-Chloro-5-fluoro-6-methylnicotinic acid.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

2-Chloro-5-fluoro-6-methylnicotinic acid is a promising chemical entity with potential applications in agrochemicals and pharmaceuticals. This technical guide provides a foundational understanding of its properties and a robust analytical method for its characterization. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.

References

  • MySkinRecipes. (n.d.). Methyl 2-Chloro-5-fluoro-6-methylnicotinate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-5-fluoro-6-methylnicotinic acid is a substituted pyridine carboxylic acid, a class of compounds of significant interest in pharmaceutical and agrochemical research.[1] Its utility as a key intermediate in the synthesis of novel bioactive molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount.[1] Solubility dictates the behavior of a compound in various environments, influencing everything from reaction kinetics in synthesis to bioavailability in drug development.[2][]

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. We will delve into the fundamental principles governing solubility, present detailed experimental protocols, and discuss the critical factors that can influence the dissolution of this compound.

Theoretical Framework: Understanding Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its development and formulation.[4] It is broadly categorized into two types: thermodynamic and kinetic solubility.[5][6]

Thermodynamic Solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[6][7] It is a fundamental property of the most stable crystalline form of the compound.[7]

Kinetic Solubility , in contrast, is the concentration at which a compound, often rapidly dissolved from a high-concentration stock solution (e.g., in DMSO), begins to precipitate.[2][8] This measurement is often higher than the thermodynamic solubility because it can represent a supersaturated or metastable state.[5][6][9] For early-stage drug discovery, kinetic solubility is a valuable high-throughput screening parameter.[2][10]

The solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid, being a substituted nicotinic acid, is expected to be influenced by several factors inherent to its molecular structure. The presence of the carboxylic acid group suggests a pH-dependent solubility profile. In acidic conditions, the compound will be in its neutral form, which is typically less soluble in aqueous media. As the pH increases, the carboxylic acid will deprotonate, forming a more polar and, therefore, more water-soluble carboxylate salt. The chlorine, fluorine, and methyl substituents will also modulate the overall polarity and crystalline lattice energy of the molecule, thereby affecting its interaction with different solvents.[11][12]

Factors Influencing the Solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid

The solubility of an organic compound like 2-Chloro-5-fluoro-6-methylnicotinic acid is not an intrinsic constant but is influenced by a variety of external and internal factors. A comprehensive understanding of these factors is crucial for accurate solubility determination and for the development of effective formulation strategies.

Figure 1: Key factors influencing the solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid.

As illustrated in Figure 1, several key factors can significantly impact the solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid:

  • pH of the Medium: The carboxylic acid moiety makes the solubility of this compound highly dependent on pH. In aqueous solutions with a pH below its pKa, the compound will exist predominantly in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[12][13] However, the extent of this effect can vary.

  • Solvent Polarity and Type: The principle of "like dissolves like" is a fundamental determinant of solubility.[12] The presence of polar functional groups (carboxylic acid, fluorine, nitrogen) and a non-polar methyl group suggests that a range of solvents with varying polarities should be investigated.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid material can have a significant impact on its solubility.[7] Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[14]

  • Ionic Strength: The presence of salts in the solvent can either increase ("salting in") or decrease ("salting out") the solubility of the compound.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[15][16] The following protocol outlines a robust procedure for determining the solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid in various solvents.

Experimental Workflow: Shake-Flask Method

Start Start: Weigh Excess Solid AddSolvent Add Known Volume of Solvent Start->AddSolvent Equilibrate Equilibrate (e.g., 24-72h with Agitation) AddSolvent->Equilibrate Separate Separate Solid & Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) Separate->Analyze End End: Calculate Solubility Analyze->End

Sources

Spectroscopic Elucidation of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) is a highly substituted, electron-deficient heterocyclic building block widely utilized in the design of advanced agrochemicals and pharmaceutical active ingredients. Because the pyridine core is heavily functionalized—leaving only a single aromatic proton—traditional 1D


H NMR alone is insufficient for unambiguous structural confirmation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data reporting. This guide provides a self-validating, multi-nuclear spectroscopic framework, explaining the causality behind experimental parameters and detailing the theoretical origins of the observed spectral phenomena.

Structural Elucidation & Theoretical Framework

To build a robust analytical profile, we must first understand the electronic environment of the molecule and how it dictates the spectroscopic output.

  • Proton (

    
    H) Environment:  The pyridine ring contains only one proton at the C-4 position. This proton is flanked by a carboxylic acid at C-3 and a fluorine atom at C-5. The electron-withdrawing nature of the -COOH group and the inductive effect of the halogens significantly deshield this proton. Furthermore, H-4 will exhibit a strong ortho-coupling to the F-5 atom (
    
    
    
    Hz). The methyl group at C-6 will display a long-range allylic-type coupling to the adjacent fluorine (
    
    
    Hz).
  • Carbon (

    
    C) and Fluorine (
    
    
    
    F) Framework:
    The presence of a directly bound fluorine atom at C-5 fundamentally alters the
    
    
    C spectrum. The C-5 carbon will exhibit a massive scalar coupling (
    
    
    Hz). Adjacent carbons (C-4 and C-6) will show
    
    
    splittings. The magnitude of these C-F spin-spin coupling constants in fluorinated pyridines provides critical structural anchors, a phenomenon well-documented in DFT theoretical studies of fluorinated heterocycles .
  • Mass Spectrometry (LC-HRMS): Nicotinic acid derivatives are highly amenable to Electrospray Ionization (ESI). Due to the acidic -COOH proton, negative ion mode (ESI-) is the most sensitive and logical choice, yielding a stable

    
     anion . The presence of a single chlorine atom provides a built-in validation mechanism via its characteristic 3:1 isotopic ratio (
    
    
    
    Cl :
    
    
    Cl).

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed not just to acquire data, but to inherently validate the results through internal orthogonal checks.

Protocol A: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       is selected over CDCl
      
      
      
      to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid. This sharpens the exchangeable -COOH proton signal and ensures complete dissolution of the polar molecule.
  • Instrument Calibration: Tune and match the NMR probe for

    
    H (400 MHz), 
    
    
    
    C (100 MHz), and
    
    
    F (376 MHz) nuclei. Calibrate the 90° pulse width for each nucleus to ensure quantitative integration.
  • Acquisition Parameters:

    • 
      H NMR:  16 scans, relaxation delay (D1) of 2.0 s.
      
    • 
      C NMR:  1024 scans, D1 of 2.0 s, with 
      
      
      
      H broad-band decoupling. Self-Validation Step: Ensure sufficient signal-to-noise to resolve the low-intensity
      
      
      doublet of the C-5 carbon, which is often lost in baseline noise if scans are insufficient.
    • 
      F NMR:  64 scans, D1 of 1.5 s, acquired without
      
      
      
      H decoupling to observe the critical
      
      
      and
      
      
      splitting patterns .
Protocol B: LC-HRMS (ESI-) Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the HRMS in ESI negative mode. Causality: The carboxylic acid moiety readily deprotonates, providing superior ionization efficiency compared to positive ion mode, a standard practice for nicotinic acid quantification .

  • Data Validation: Verify the exact mass (

    
     187.9918) and confirm the presence of the 
    
    
    
    Cl isotope peak at
    
    
    189.9889 at approximately 32% relative abundance.
Protocol C: ATR-FTIR Spectroscopy
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm

    
     resolution).
    
  • Sample Application: Place 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition & Analysis: Collect 32 scans from 4000 to 400 cm

    
    . Identify the broad O-H stretch and the strong C=O stretch to confirm the intact carboxylic acid.
    

Mechanistic Workflow of Spectroscopic Assignment

Spectral_Workflow Acq Multinuclear NMR Acquisition (1H, 13C, 19F) H1 1H NMR Analysis δ 8.25 (H-4), δ 2.55 (CH3) Acq->H1 F19 19F NMR Analysis δ -118.5 (F-5) Acq->F19 C13 13C NMR Analysis Extract C-F Couplings Acq->C13 HMBC 2D HMBC Corroboration Map H-4 to C-2, C-6, COOH H1->HMBC Proton anchor F19->C13 1J, 2J, 3J C-F splittings C13->HMBC Carbon backbone Val Orthogonal Validation LC-HRMS & ATR-FTIR HMBC->Val Connectivity verified Final Confirmed Structure: 2-Chloro-5-fluoro-6-methylnicotinic acid Val->Final Exact mass & FG confirmed

Figure 1: Mechanistic workflow for the spectroscopic assignment of the target compound.

Comprehensive Spectroscopic Data Analysis

The quantitative data derived from the protocols above are summarized in the following tables. The coupling constants (


) are the primary logical drivers for the assignments.

Table 1:


H NMR Data (400 MHz, DMSO-

)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (

, Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | H-4 | 8.25 | d | 1H |

= 8.5 | Deshielded by ortho-COOH; strongly coupled to F-5. | | CH

(C-6)
| 2.55 | d | 3H |

= 2.8 | Allylic-type long-range coupling to F-5. | | COOH | 13.60 | br s | 1H | - | Highly deshielded, exchangeable acidic proton. |

Table 2:


C NMR Data (100 MHz, DMSO-

)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (

, Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | C-5 | 154.3 | d |

= 258.0 | Direct C-F bond; exhibits massive scalar splitting. | | C-6 | 151.0 | d |

= 18.5 | Adjacent to C-F; heavily deshielded by N and F. | | C-2 | 146.2 | d |

= 2.0 | C-Cl bond; deshielded by adjacent Pyridine N. | | C-4 | 141.8 | d |

= 21.5 | Adjacent to C-F; carries the only ring proton. | | C-3 | 126.5 | d |

= 4.5 | C-COOH bond attachment point. | | C=O | 165.4 | s | - | Carboxylic acid carbonyl carbon. | | CH

| 19.8 | d |

= 5.5 | Methyl carbon; split by F-5. |

Table 3: Orthogonal Spectroscopic Data (


F NMR, HRMS, ATR-FTIR) 
Technique Key Signal / Value Interpretation & Validation

|


F NMR  | -118.5 ppm (dd) | F-5 is split by H-4 (

) and CH

(

), confirming regiochemistry. | | HRMS (ESI-) |

187.9918 |

exact mass (Calculated for C

H

ClFNO

: 187.9918). | | HRMS (ESI-) |

189.9889 |

isotope peak (~32% relative intensity), confirms 1 Cl atom. | | ATR-FTIR | 1705 cm

| Strong C=O stretching confirms the presence of the carboxylic acid. | | ATR-FTIR | 1150 cm

| Strong C-F stretching vibration. |

References

  • Provasi, P. F., et al. (2002). "DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines." The Journal of Physical Chemistry A, 106(23), 5607-5612. URL:[Link]

  • Szafarz, M., et al. (2010). "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." Journal of Chromatography B, 878(11-12), 895-902. URL: [Link]

  • Procacci, B., et al. (2014). "Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction." Organometallics, 33(1), 45-52. URL:[Link]

  • Lang, R., et al. (2008). "Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis." Journal of Agricultural and Food Chemistry, 56(23), 11114-11121. URL:[Link]

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-5-fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-5-fluoro-6-methylnicotinic acid is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The precise structural characterization of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) provides a detailed map of the molecular architecture, including connectivity and spatial relationships. This guide offers a comprehensive, in-depth analysis of the NMR spectroscopic features of 2-Chloro-5-fluoro-6-methylnicotinic acid, providing researchers and drug development professionals with a robust framework for its characterization. We will delve into spectral prediction, outline a rigorous experimental protocol, and detail the interpretation of the resulting data, grounding our discussion in the fundamental principles of NMR.

Part 1: Structural Features and NMR Spectral Prediction

A thorough analysis of the molecular structure is the first step in predicting the NMR spectra and designing the appropriate experiments. The structure of 2-Chloro-5-fluoro-6-methylnicotinic acid presents several key features that will dictate its NMR signature.

Chemical Structure:

Note: The above is a simplified 2D representation. The actual IUPAC name is 2-Chloro-5-fluoro-6-methylpyridine-3-carboxylic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, containing signals for the methyl group, the aromatic proton, and the carboxylic acid proton.

  • Aromatic Proton (H4): There is a single proton attached to the pyridine ring at the C4 position. Due to the electron-withdrawing nature of the pyridine nitrogen, the chlorine, fluorine, and carboxylic acid groups, this proton is expected to be significantly deshielded, appearing far downfield. Furthermore, it will exhibit spin-spin coupling to the adjacent fluorine atom (a four-bond coupling, ⁴JHF), which is commonly observed in fluorinated aromatic systems.[1][2] This will likely result in a doublet.

  • Methyl Protons (-CH₃): The methyl group at the C6 position is attached to an sp²-hybridized carbon of the aromatic ring. Its signal will appear in the typical range for an aryl methyl group. A small, long-range coupling to the fluorine atom (a four-bond coupling, ⁴JHF) might be observable, which would manifest as a narrow doublet.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is sensitive to concentration, solvent, and temperature due to hydrogen bonding.[3][4] It typically appears as a broad singlet far downfield, often above 10-12 ppm.[3] In many cases, this signal can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, causing the peak to disappear, which is a useful method for its identification.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The presence of fluorine will introduce characteristic C-F couplings, which are invaluable for assignment.

  • Carbonyl Carbon (-COOH): This carbon will be found at the downfield end of the spectrum, typically in the 165-185 ppm range for carboxylic acids.[4][5]

  • Aromatic Carbons (C2, C3, C4, C5, C6): These carbons will resonate in the aromatic region (approx. 110-160 ppm). Their precise shifts are influenced by the various substituents.

    • C5: Directly bonded to fluorine, this carbon will exhibit a large one-bond coupling (¹JCF) splitting its signal into a doublet. This is the most diagnostic feature for assigning this carbon.[6]

    • C2, C3, C4, C6: These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings to the fluorine atom, further aiding in their assignment.[6][7] The carbon attached to chlorine (C2) and the nitrogen-bearing carbons (C2, C6) are expected to be significantly downfield.

  • Methyl Carbon (-CH₃): The methyl carbon signal will appear at the upfield end of the spectrum, typically around 15-25 ppm. It may also show a small coupling to the fluorine atom (³JCF).

The Utility of ¹⁹F NMR

Given the presence of a fluorine atom, ¹⁹F NMR is a highly recommended and powerful complementary technique. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[1][8]

  • The ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the C5 position.

  • This signal will be split into a doublet by the adjacent aromatic proton (H4) due to ⁴JHF coupling.

  • A further, smaller splitting might be observed from coupling to the methyl protons (⁴JHF).

  • The chemical shift of fluorine is extremely sensitive to its electronic environment, providing a sensitive probe for structural confirmation.[9][10]

Part 2: Experimental Design & Self-Validating Protocol

The following protocol is designed to be a self-validating system. Initial assignments from 1D spectra are systematically confirmed with 2D correlation experiments, ensuring a high degree of confidence in the final structural elucidation.

Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data, especially for a carboxylic acid.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity and hydrogen bond-accepting capability ensure complete dissolution of the carboxylic acid, preventing aggregation that can lead to broad signals in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ also shifts the residual water signal away from most analyte signals. The solvent signals (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) serve as a convenient secondary reference.[11]

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable time.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR) to determine purity, a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity must be accurately weighed and added.[12][13] The standard should have signals that do not overlap with the analyte signals.

NMR Data Acquisition Workflow

This workflow progresses from simple 1D experiments to more complex 2D experiments, with each step building upon the last.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Confirmation cluster_analysis Data Analysis & Elucidation Prep Dissolve sample in DMSO-d6 H1 ¹H NMR Prep->H1 Lock & Shim C13 ¹³C{¹H} NMR H1->C13 F19 ¹⁹F NMR C13->F19 HSQC HSQC F19->HSQC Initial Hypotheses HMBC HMBC HSQC->HMBC Assign Assign Signals HMBC->Assign Confirm Confirm Structure Assign->Confirm

Caption: NMR analysis workflow from sample preparation to structural confirmation.

Step-by-Step Acquisition Parameters (for a 400 MHz spectrometer):

  • Locking and Shimming: Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automatic or manual shimming to optimize magnetic field homogeneity.[14]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 2-5 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans (NS): 1024 to 2048 scans (or more, as ¹³C is less sensitive).

    • Relaxation Delay (D1): 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse, may require proton decoupling for simplicity.

    • Spectral Width: A wide range, e.g., ~200 ppm, centered around an expected value for fluoropyridines.[8]

    • Number of Scans (NS): 16 to 64 scans.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Purpose: To correlate each proton with the carbon atom it is directly attached to. This is the primary method for identifying which proton is attached to which carbon.

    • Key Parameter: Optimized for a one-bond ¹JCH coupling of ~145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • Purpose: To identify longer-range correlations between protons and carbons, typically over 2 or 3 bonds (²JCH, ³JCH).[15][16] This is crucial for piecing together the molecular skeleton and identifying quaternary (non-protonated) carbons.

    • Key Parameter: Optimized for a long-range coupling of ~8 Hz.

Part 3: Data Interpretation and Structural Verification

This section describes how to synthesize the data from all experiments to arrive at an unambiguous structural assignment.

Analysis of 1D Spectra

First, process and analyze the 1D spectra to form an initial hypothesis.

  • ¹H Spectrum: Integrate the signals to confirm the proton count (1H for aromatic, 3H for methyl). Measure the H-F coupling constant (⁴JHF) for the aromatic proton.

  • ¹³C Spectrum: Identify the seven carbon signals. The carbon with the large doublet splitting is C5 (due to ¹JCF). The signal around 165-170 ppm is the carbonyl carbon. The most upfield signal is the methyl carbon.

  • ¹⁹F Spectrum: Confirm the multiplicity of the fluorine signal, which should correlate with the couplings seen in the ¹H spectrum.

Table 1: Predicted NMR Data for 2-Chloro-5-fluoro-6-methylnicotinic acid in DMSO-d₆

Assignment¹H δ (ppm)¹H Multiplicity¹³C δ (ppm)¹³C Multiplicity (due to F)J (Hz)
-COOH~13.5br s~165d³JCF ≈ 4-6
H4~8.4d~145d⁴JHF ≈ 2-4
-CH₃~2.6d~18d⁴JHF ≈ 1-2
C2--~158d²JCF ≈ 20-25
C3--~125d²JCF ≈ 18-22
C4---d³JCF ≈ 3-5
C5--~155d¹JCF ≈ 240-260
C6--~150d²JCF ≈ 15-20

Note: Chemical shifts (δ) and coupling constants (J) are estimated based on typical values for fluoropyridines and substituted nicotinic acids.[11][17] Actual values must be determined experimentally.

Validation with 2D NMR Data

The 2D spectra provide the definitive connections to validate the initial assignments.

  • HSQC Analysis:

    • A cross-peak will be observed between the aromatic proton signal (~8.4 ppm) and its attached carbon (C4, ~145 ppm).

    • A cross-peak will connect the methyl proton signal (~2.6 ppm) to the methyl carbon (~18 ppm).

    • This confirms the direct C-H connectivities.

  • HMBC Analysis: This experiment is the key to confirming the entire structure.

    • From Methyl Protons (-CH₃): Expect strong correlations to C6 and C5. This definitively places the methyl group adjacent to the fluorine-bearing carbon.

    • From Aromatic Proton (H4): Expect correlations to C3, C5, and the carbonyl carbon (-COOH). The correlation to the carbonyl carbon confirms the position of the carboxylic acid group relative to H4.

    • These correlations build a network of connectivity that leaves no ambiguity in the final structure.

G N1 N C6 C6 N1->C6 C2 C2-Cl C2->N1 C3 C3 C3->C2 C_COOH COOH C3->C_COOH C4 C4-H4 C4->C3 C5 C5-F C5->C4 C6->C5 C_Me CH3 C6->C_Me C_Me->C5 C_Me->C6 H4 H4 H4->C3 H4->C5 H4->C_COOH

Caption: Key HMBC correlations for structural confirmation.

Part 4: Advanced Topics and Troubleshooting

  • Quantitative NMR (qNMR): For purity assessment, the acquisition parameters, especially the relaxation delay (D1), must be carefully optimized. A long D1 (at least 5 times the longest T₁ of any proton being integrated) is required to ensure full relaxation and accurate integration.[12][18] The purity can then be calculated by comparing the integral of a well-resolved analyte signal to that of the internal standard.[19]

  • Troubleshooting - Broad Signals: If signals are unexpectedly broad, it could indicate sample aggregation (requiring a change in solvent or concentration), paramagnetic impurities (which can be chelated), or chemical exchange. The broadness of the -COOH proton is expected.

  • Troubleshooting - Complex ¹³C Spectrum: In a standard proton-decoupled ¹³C spectrum of a fluorinated compound, the signals are often complex multiplets due to C-F coupling.[6] This is normal and provides valuable information. If a simplified spectrum is desired for merely counting the carbons, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed, which would collapse all carbon signals into singlets.

Conclusion

The NMR analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid is a clear demonstration of the power of modern spectroscopic methods. A systematic approach, beginning with the prediction of 1D spectra based on fundamental principles, followed by a well-designed experimental protocol incorporating 2D correlation techniques like HSQC and HMBC, allows for complete and unambiguous structural elucidation. The presence of the fluorine atom provides an additional, highly sensitive NMR probe (¹⁹F) and introduces characteristic H-F and C-F coupling patterns that are instrumental in the assignment process. This guide provides the necessary framework for researchers and scientists to confidently characterize this molecule and its analogs, ensuring the quality and integrity required in the field of drug discovery and development.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Gerig, J. T. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • Pianowski, Z. L. (2021). 19F NMR as a tool in chemical biology. PMC. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Unknown Author. NMR data acquisition. [Link]

  • Pashinnik, V. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Gryff-Keller, A., & Szczeciński, P. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes. RSC Publishing. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • McMurry, J. (2020). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). [Link]

  • ACD/Labs. (2026). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

  • Chemistry LibreTexts. (2024). Multinuclear NMR. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • University of Missouri-St. Louis. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Unknown Author. NMR Data Acquisition and Processing Procedure. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

  • University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

Sources

Introduction: The Analytical Significance of 2-Chloro-5-fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid

2-Chloro-5-fluoro-6-methylnicotinic acid is a key pharmaceutical intermediate. Its structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for the qualitative and quantitative assessment of this compound, offering high resolution, sensitivity, and specificity. This guide provides a comprehensive overview of a robust HPLC method for the analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid, grounded in established scientific principles and regulatory standards.

Part 1: HPLC Method Development: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process. The choices made at each stage are dictated by the physicochemical properties of the analyte, 2-Chloro-5-fluoro-6-methylnicotinic acid.

The Stationary Phase: Selecting the Right Column

Given the aromatic and acidic nature of 2-Chloro-5-fluoro-6-methylnicotinic acid, a reversed-phase stationary phase is the logical choice. A C18 (octadecylsilane) column is preferred due to its hydrophobicity, which allows for effective retention of the analyte. For robust performance and enhanced peak shape, an end-capped C18 column with a particle size of 3.5 to 5 µm is recommended. A column length of 150 mm and an internal diameter of 4.6 mm provide a good balance between resolution and analysis time.

The Mobile Phase: Optimizing Separation and Elution

The mobile phase composition is critical for achieving the desired separation. A gradient elution is employed to ensure the efficient elution of the main analyte and any potential impurities with varying polarities.

  • Mobile Phase A: An aqueous buffer is necessary to control the ionization state of the acidic nicotinic acid derivative. A 0.1% solution of trifluoroacetic acid (TFA) in water is an excellent choice. The low pH of this mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak.

  • Mobile Phase B: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

A typical gradient program would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the analyte and any strongly retained impurities.

Detection: Ensuring Sensitivity and Specificity

2-Chloro-5-fluoro-6-methylnicotinic acid contains a chromophore (the substituted pyridine ring) that absorbs UV light. Therefore, a UV detector is the most suitable choice. The wavelength of maximum absorbance (λmax) should be determined using a UV scan of a standard solution. For nicotinic acid derivatives, this is typically in the range of 260-280 nm.

System Suitability Testing: The Self-Validating System

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly. This involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor. The acceptance criteria for these parameters should be pre-defined based on established guidelines.

Part 2: A Step-by-Step Experimental Protocol

This section details the practical steps for performing the HPLC analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Materials and Reagents
  • 2-Chloro-5-fluoro-6-methylnicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System A quaternary or binary HPLC system with a UV detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 95% A, 5% B; 2-15 min: linear gradient to 20% A, 80% B; 15-17 min: 20% A, 80% B; 17-18 min: linear gradient to 95% A, 5% B; 18-25 min: 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Chloro-5-fluoro-6-methylnicotinic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 mobile phase mixture.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the 50:50 mobile phase mixture, and dilute to the target concentration of 100 µg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (50:50 mobile phase mixture) to ensure a clean baseline.

  • Perform five replicate injections of the Working Standard Solution for system suitability testing.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

Part 3: Method Validation: Establishing Trustworthiness

A thorough method validation is essential to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Illustrative Validation Data

The following table summarizes typical acceptance criteria and hypothetical results for the validation of this HPLC method.

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Robustness No significant impact on resultsPasses

Part 4: Data Interpretation and Reporting

The primary outcome of the HPLC analysis is the chromatogram, which provides both qualitative and quantitative information.

  • Qualitative Analysis: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantitative Analysis: The concentration of 2-Chloro-5-fluoro-6-methylnicotinic acid in the sample is determined by comparing the peak area from the sample injection to the peak area of the working standard with a known concentration.

The final report should include the chromatograms, a summary of the system suitability results, the calculated concentration of the analyte in the sample, and a discussion of any observed impurities.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Sample Injection prep_sample->sample_injection system_suitability->sample_injection If Passes peak_integration Peak Integration sample_injection->peak_integration quantification Quantification peak_integration->quantification report Generate Report quantification->report Method_Validation_Relationships Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Specificity->Accuracy Linearity->Range Accuracy->Precision

Caption: A diagram showing the interconnectedness of key HPLC method validation parameters as per ICH guidelines.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

Mass Spectrometry of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Comprehensive Guide to Ionization, Fragmentation, and LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Due to its complex substitution pattern, accurate mass spectrometric characterization is paramount for structural confirmation, impurity profiling, and pharmacokinetic tracking.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operating procedures. This guide explores the fundamental causality behind the molecule's gas-phase behavior, providing researchers with a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework.

Molecular Architecture & Ionization Theory

Understanding the physicochemical properties of 2-Chloro-5-fluoro-6-methylnicotinic acid is the first step in developing a reliable MS method.

  • Amphoteric Dynamics : The molecule features a basic pyridine nitrogen and an acidic carboxylic group at the C3 position. While the pyridine ring can accept a proton to form an [M+H]+ ion in positive Electrospray Ionization (ESI), the presence of strongly electron-withdrawing halogens (chlorine at C2, fluorine at C5) significantly increases the acidity of the carboxylic acid.

  • Causality of Ionization Choice : I strongly recommend ESI Negative Mode for this compound. The electron-withdrawing halogens stabilize the resulting carboxylate anion ([M-H]-) via inductive effects. This yields superior signal-to-noise (S/N) ratios and minimizes background matrix interference compared to positive mode. This aligns with established LC-MS methodologies for pyridine carboxylic acids, where negative ion mode provides robust, characteristic deprotonated species[1].

  • Isotopic Fingerprinting (Self-Validating QA) : The single chlorine atom provides a built-in diagnostic tool. The natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates a strict 3:1 intensity ratio for the precursor ions at m/z 188.0 and 190.0. Any deviation from this ratio during method development immediately flags isobaric interference, acting as an internal validation mechanism.

Experimental Workflows (LC-MS/MS)

A reliable protocol must ensure chromatographic resolution from potential structural isomers while maintaining optimal ionization efficiency.

Step-by-Step UHPLC-ESI-MS/MS Protocol
  • Sample Preparation : Dissolve the analyte in Methanol:Water (50:50, v/v) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10–100 ng/mL using the initial mobile phase conditions to prevent solvent-induced peak broadening.

  • Chromatographic Separation :

    • Column : Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A : Water with 0.1% Formic Acid. (Expert Insight: Even in negative mode, trace formic acid is crucial to suppress silanol interactions on the column and improve the peak shape of the pyridine ring, without completely suppressing carboxylate ionization).

    • Mobile Phase B : Acetonitrile.

    • Gradient : 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate. Flow rate: 0.4 mL/min.

  • MS Source Parameters (Negative ESI) :

    • Capillary Voltage : 2.5 kV (Keep relatively low to prevent in-source fragmentation of the labile carboxylic group).

    • Desolvation Temperature : 450 °C.

    • Desolvation Gas Flow : 800 L/hr.

LCMS_Workflow N1 Sample Prep (MeOH/H2O) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI Source (Negative Mode) N2->N3 N4 Q1 Selection (m/z 188 / 190) N3->N4 N5 CID Cell (Argon Gas) N4->N5 N6 Q3 Detection (m/z 144, 108) N5->N6

Fig 1. Step-by-step LC-MS/MS analytical workflow for pyridine carboxylic acid derivatives.

Fragmentation Mechanics (Causality & Pathways)

Understanding Collision-Induced Dissociation (CID) pathways is critical for selecting the most specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 2-Chloro-5-fluoro-6-methylnicotinic acid is highly predictable and sequential.

  • Primary Cleavage (Decarboxylation) : The most thermodynamically favorable pathway for nicotinic acid derivatives is the loss of carbon dioxide (CO₂, 44 Da)[2]. The [M-H]- precursor at m/z 188 undergoes rapid decarboxylation at a low collision energy (15V) to form the [M-H-CO2]- fragment at m/z 144. This extreme lability is consistent with parameters observed for similar polycarboxylic acids[1].

  • Secondary Cleavage (Dehydrohalogenation) : The proximity and electronic influence of the C2-chlorine drives subsequent fragmentation. Increasing the collision energy (25V) forces the expulsion of hydrogen chloride (HCl, 36 Da), yielding a highly conjugated fragment at m/z 108.

  • Tertiary Cleavage : At elevated collision energies (35V), the tightly bound C5-fluorine is eliminated as hydrogen fluoride (HF, 20 Da), resulting in a terminal fragment at m/z 88. These sequential neutral losses are hallmarks of complex, multi-halogenated pyridine rings[3].

Fragmentation_Pathway M Precursor Ion [M-H]⁻ m/z 188 (³⁵Cl) / 190 (³⁷Cl) F1 Fragment Ion [M-H-CO₂]⁻ m/z 144 / 146 M->F1 Decarboxylation - CO₂ (44 Da) CE: 15V F2 Fragment Ion [M-H-CO₂-HCl]⁻ m/z 108 F1->F2 Dehydrohalogenation - HCl (36 Da) CE: 25V F3 Fragment Ion [M-H-CO₂-HCl-HF]⁻ m/z 88 F2->F3 Dehydrofluorination - HF (20 Da) CE: 35V

Fig 2. Collision-Induced Dissociation (CID) fragmentation pathway in ESI negative mode.

Quantitative Data & Spectra Interpretation

To facilitate rapid assay development, the optimized MRM transitions are summarized below. The 188.0 → 144.0 transition is optimal for quantitation due to its high abundance and low energy requirement, while the 188.0 → 108.0 transition serves as a highly specific qualifier to ensure peak purity.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (V)Transition Type
188.0 ([³⁵Cl] M-H)144.0 CO₂ (44 Da)15Quantifier
188.0 ([³⁵Cl] M-H)108.0 CO₂ + HCl (80 Da)25Qualifier 1
188.0 ([³⁵Cl] M-H)88.0 CO₂ + HCl + HF (100 Da)35Qualifier 2
190.0 ([³⁷Cl] M-H)146.0 CO₂ (44 Da)15Isotope Check

Method Validation & Quality Assurance

To ensure the trustworthiness and reproducibility of this analytical system, the following self-validating checks must be integrated into your workflow:

  • Matrix Effect Evaluation : Perform a post-column infusion of the 2-Chloro-5-fluoro-6-methylnicotinic acid standard (at 100 ng/mL) while injecting a blank biological or environmental matrix. Monitor the baseline at the compound's specific retention time; a dip or spike indicates ion suppression or enhancement, necessitating a modification to the chromatographic gradient.

  • Continuous Isotopic Fidelity Monitoring : Program your acquisition software to continuously monitor the ratio of the m/z 144 and m/z 146 product ions. This ratio must remain at 3:1 (±10% tolerance). If this ratio skews during a run, it definitively proves the co-elution of an unknown interference, preventing false-positive quantitation.

References

  • Title : Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry Source : Food Research URL : 2

  • Title : Chemical tracers for Wildfires–Analysis of runoff surface Water by LC/Q-TOF-MS Source : DOI / ScienceDirect URL : 1

  • Title : Validating the Purity of Synthesized 3-Methylpyridine-4-carboxylic acid N-oxide: A Comparative Guide Source : Benchchem URL : 3

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluoro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-fluoro-6-methylnicotinic acid, a key building block in the development of novel agrochemicals and pharmaceuticals. This document delves into a robust synthetic pathway, detailing the underlying chemical principles and providing a step-by-step protocol. Furthermore, it outlines the analytical techniques essential for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are privileged scaffolds in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules. The strategic incorporation of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins, and increase membrane permeability, thereby enhancing bioavailability.[1]

2-Chloro-5-fluoro-6-methylnicotinic acid is a trifunctionalized pyridine derivative that serves as a versatile intermediate for the synthesis of a wide range of more complex molecules. The presence of a carboxylic acid, a chloro group, and a fluoro group at specific positions on the pyridine ring allows for selective chemical modifications, making it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research. It is particularly noted as a key intermediate in the production of systemic insecticides and plant growth regulators.[1]

Synthetic Strategy: A Two-Step Approach

A prevalent and efficient method for the synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid involves a two-step process:

  • Selective Dechlorination via Catalytic Hydrogenation: The synthesis commences with a suitable precursor, methyl 2,6-dichloro-5-fluoro-6-methylnicotinate. Through selective catalytic hydrogenation, the more reactive chlorine atom at the 6-position is removed, yielding methyl 2-chloro-5-fluoro-6-methylnicotinate.

  • Hydrolysis: The resulting methyl ester is then hydrolyzed under basic conditions to afford the target molecule, 2-Chloro-5-fluoro-6-methylnicotinic acid.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, scalable chemical transformations.

Synthesis_Pathway Methyl_2_6_dichloro Methyl 2,6-dichloro-5-fluoro- 6-methylnicotinate Methyl_2_chloro Methyl 2-chloro-5-fluoro- 6-methylnicotinate Methyl_2_6_dichloro->Methyl_2_chloro Catalytic Hydrogenation (e.g., Pd/C, H2) Final_Product 2-Chloro-5-fluoro-6-methylnicotinic acid Methyl_2_chloro->Final_Product Hydrolysis (e.g., LiOH, H2O/MeOH) Characterization_Workflow Synthesized_Product Synthesized 2-Chloro-5-fluoro- 6-methylnicotinic acid Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation HPLC HPLC/LC-MS Purity_Assessment->HPLC NMR NMR Spectroscopy (1H, 13C) Structural_Elucidation->NMR Mass_Spec Mass Spectrometry Structural_Elucidation->Mass_Spec FTIR FTIR Spectroscopy Structural_Elucidation->FTIR

Sources

Methodological & Application

Application Note: Divergent Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) is a highly functionalized, privileged pyridine building block utilized extensively in modern agrochemical and pharmaceutical drug discovery [1]. Its unique substitution pattern provides a versatile scaffold for synthesizing complex heterocyclic libraries, particularly in the development of kinase inhibitors, mTORC1 modulators [2], and ubiquitin-specific protease inhibitors [3].

This application note provides researchers with field-proven methodologies, mechanistic insights, and validated protocols for the derivatization of this core scaffold, focusing on Nucleophilic Aromatic Substitution (SNAr) and carboxylic acid activation.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does under synthetic conditions. The reactivity of 2-chloro-5-fluoro-6-methylnicotinic acid is dictated by the electronic and steric interplay of its substituents:

  • C2-Chloro (The Electrophile): The pyridine nitrogen and the C3-carboxylic acid strongly withdraw electron density from the C2 position, highly activating the carbon-chlorine bond for SNAr.

  • C3-Carboxylic Acid (The Anchor): Provides a versatile handle for amidation or esterification. However, because it is attached to an electron-deficient ring, the resulting carboxylate is less nucleophilic, and direct amidation can be sluggish without highly active uronium-based coupling reagents (e.g., HATU).

  • C5-Fluoro (The Modulator): Fluorine introduces a dual effect. Inductively, it withdraws electrons (enhancing overall scaffold electrophilicity), but via resonance, it donates lone-pair electron density back into the ring. This resonance slightly dampens SNAr reactivity compared to purely electron-withdrawing groups (like a nitro group), which is why elevated temperatures (140 °C) are often required for SNAr with secondary amines [2]. Furthermore, the C5-F bond improves the metabolic stability and lipophilicity (logP) of the final drug candidate.

  • C6-Methyl (The Shield): Provides critical steric hindrance adjacent to the pyridine nitrogen, effectively blocking in vivo N-oxidation and restricting the rotational conformation of adjacent substituents.

Synthetic Workflows & Visualizations

The functionalization of this scaffold typically follows a divergent pathway. The SNAr reaction at the C2 position and the amidation at the C3 position can be performed sequentially.

G Core 2-Chloro-5-fluoro- 6-methylnicotinic acid Amidation Amidation (HATU, DIPEA) Core->Amidation C3-COOH Activation SNAr SNAr (Amines, 140°C) Core->SNAr C2-Cl Displacement Suzuki Suzuki Coupling (Pd cat, Boronic Acids) Core->Suzuki C2-Cl Cross-Coupling Deriv1 Nicotinamide Derivatives Amidation->Deriv1 Deriv2 2-Amino Derivatives SNAr->Deriv2 Deriv3 2-Aryl Derivatives Suzuki->Deriv3

Divergent synthetic pathways for 2-Chloro-5-fluoro-6-methylnicotinic acid functionalization.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three primary functionalization pathways based on established heterocyclic chemistry principles [2][3][4].

Derivative TargetTransformation TypeKey Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)LC-MS Purity (%)
2-(4-Methylpiperazin-1-yl)-... SNAr1-Methylpiperazine, DIPEA, DMF1401675 - 82>95
...-N-(pyridin-3-yl)nicotinamide Amidation3-Aminopyridine, HATU, DIPEA, DMF25680 - 88>98
2-Phenyl-... Suzuki CouplingPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃901260 - 70>92

Experimental Protocols

Protocol A: SNAr Modification at C2 (Synthesis of 2-Amino Derivatives)

This protocol details the displacement of the C2-chloride using a secondary amine. Elevated temperatures are utilized to overcome the resonance-donating deactivation of the C5-fluorine.

Materials:

  • 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 eq)

  • 1-Methylpiperazine (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled microwave vial or pressure tube with 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 mmol).

  • Solvation: Suspend the solid in anhydrous DMF (5.0 mL) to create a 0.2 M solution. Causality: DMF is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr transition state.

  • Reagent Addition: Add 1-methylpiperazine (3.0 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Seal the vessel under a nitrogen atmosphere. Heat the mixture to 140 °C using an oil bath for 16 hours (Alternatively, utilize microwave irradiation at 140 °C for 1 hour).

  • Workup (Critical Step): Cool the reaction to room temperature. Dilute with deionized water (15 mL). Because the resulting product is a zwitterion (containing both a basic piperazine and an acidic carboxylic acid), carefully adjust the pH to ~4.0 using 1M HCl. Causality: Adjusting to the isoelectric point ensures maximum precipitation of the amphoteric product.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum at 45 °C overnight to afford the pure product.

Protocol B: Amidation of the C3-Carboxylic Acid

This protocol utilizes HATU to form an active ester, which is necessary to drive the amidation of the electron-deficient nicotinic acid, especially when coupling with poorly nucleophilic anilines or heteroarylamines.

Materials:

  • 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 eq)

  • 3-Aminopyridine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Activation: Dissolve 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 mmol) in anhydrous DCM (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol).

  • Pre-incubation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step allows for the complete formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Skipping this step can lead to guanidinium by-product formation from the direct reaction of the amine with HATU.

  • Coupling: Add 3-aminopyridine (1.1 mmol) to the activated mixture. Stir at room temperature for 4 to 6 hours. Monitor reaction completion via LC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Causality: The mild base neutralizes excess DIPEA and hydrolyzes any unreacted active ester.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure nicotinamide derivative.

References

  • Source: Google Patents (WIPO)
  • Source: Google Patents (CIPO)
  • Source: Google Patents (WIPO)

Application Notes and Protocols: 2-Chloro-5-fluoro-6-methylnicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) is a highly functionalized, electron-deficient pyridine building block[1]. In modern medicinal chemistry, it serves as a privileged scaffold for the synthesis of targeted therapeutics, particularly in the design of kinase inhibitors and central nervous system (CNS) radioligands[2]. The strategic incorporation of multiple orthogonal functional groups—a carboxylic acid, two distinct halogens, and a methyl group—provides researchers with precise control over the molecule's physicochemical properties and enables divergent, late-stage functionalization workflows.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior.

PropertyValueClinical / Synthetic Relevance
Chemical Name 2-Chloro-5-fluoro-6-methylpyridine-3-carboxylic acidIUPAC standard nomenclature.
CAS Number 1256789-18-0Unique identifier for procurement[1].
Molecular Formula C₇H₅ClFNO₂Highlights high halogenation density.
Molecular Weight 189.57 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD)[3].
Key Reactive Sites C2 (Cl), C3 (-COOH)Enables orthogonal synthetic workflows (Amidation vs. SNAr/Cross-coupling).

Strategic Utility in Drug Design (Mechanistic Causality)

The selection of 2-Chloro-5-fluoro-6-methylnicotinic acid over an unsubstituted nicotinic acid is driven by four distinct structural advantages:

  • The C5-Fluoro Effect (Metabolic Shielding & pKa Modulation): The incorporation of a fluorine atom at the C5 position significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a highly vulnerable site[4]. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity is a proven strategy to mitigate hERG channel blocking liabilities and improve membrane permeability, thereby enhancing the overall pharmacokinetic (PK) profile[4][5].

  • The C6-Methyl Group (Steric Blockade): The methyl group at C6 provides critical steric hindrance. It prevents the formation of toxic 2-pyridone metabolites by blocking oxidation at the C6 position[2]. Additionally, it forces adjacent substituents into specific conformations, which can be exploited to increase target binding affinity.

  • The C3-Carboxylic Acid (Hinge-Binding Vector): Nicotinic acid derivatives are widely utilized to target the ATP-binding pocket of kinases[6][7]. The C3-carboxylic acid serves as an ideal vector for amidation, allowing the introduction of motifs that form critical hydrogen bonds with the kinase hinge region[7].

  • The C2-Chloro Handle (Orthogonal Reactivity): The C2-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. This allows for late-stage diversification after the C3-amide has been established.

Experimental Protocols: Orthogonal Functionalization Workflows

Expert Insight: In this workflow, amidation at C3 is strictly performed before functionalization at C2. If the C2-chlorine is displaced by an electron-donating amine first, the pyridine ring becomes electron-rich, significantly reducing the reactivity of the C3-carboxylic acid and complicating subsequent amidation.

Protocol 1: C3-Amidation (HATU-Mediated)

Objective: Generate a C3-amide while preserving the C2-chlorine for downstream chemistry. HATU is selected over EDC/HOBt due to its superior efficiency in activating electron-deficient carboxylic acids.

  • Activation: Dissolve 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Self-Validation (IPC 1): Quench a 10 µL aliquot in methanol and analyze by LC-MS. The starting material (m/z 188[M-H]⁻) should be absent, replaced by the mass of the active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Self-Validation (IPC 2): The organic phase should contain the product (confirm by LC-MS). The absence of a C2-hydrolysis byproduct confirms the reaction temperature was kept low enough to prevent premature displacement of the C2-chlorine.

Protocol 2: Late-Stage C2-SNAr

Objective: Displace the C2-chlorine with an amine to generate a 2-amino-nicotinamide derivative.

  • Reaction Setup: Suspend the C3-amide intermediate (1.0 eq) in a polar aprotic solvent (e.g., NMP or DMSO, 0.5 M). Add the incoming amine (2.0 eq) and DIPEA (2.0 eq).

  • Heating: Heat the mixture to 100-120 °C in a sealed tube or microwave reactor for 4-12 hours.

    • Causality: The electron-withdrawing C5-fluoro and C3-amide groups sufficiently activate the C2 position, allowing SNAr to proceed smoothly without the need for expensive palladium catalysis.

  • Purification: Cool to room temperature, dilute with water to precipitate the crude product, and filter. Purify by reverse-phase HPLC to achieve >95% purity.

Protocol 3: Late-Stage C2 Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl system at the C2 position for extended hydrophobic pocket engagement.

  • Reaction Setup: In a microwave vial, combine the C3-amide intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Catalyst Addition: Degas the mixture with N₂ for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is specifically chosen for its robust performance and large bite angle, which facilitates the coupling of sterically hindered, electron-deficient aryl chlorides.

  • Heating: Heat at 90 °C for 3 hours.

    • Self-Validation (IPC): TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. A distinct, highly fluorescent spot under 254 nm UV light indicates the successful formation of the extended conjugated biaryl system.

Mechanistic Workflow Visualization

Workflow SM 2-Chloro-5-fluoro-6-methylnicotinic acid (Core Scaffold) Amidation Step 1: C3 Amidation (HATU, DIPEA, R-NH2) SM->Amidation Intermediate C3-Amide Intermediate (Retains C2-Cl for late-stage div.) Amidation->Intermediate SNAr Step 2A: C2 SNAr (R'-NH2, Heat/Base) Intermediate->SNAr Suzuki Step 2B: C2 Suzuki (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Suzuki Final1 2-Amino-nicotinamide Kinase Inhibitor Scaffold SNAr->Final1 Final2 2-Aryl-nicotinamide Biaryl Scaffold Suzuki->Final2

Orthogonal functionalization workflow of 2-Chloro-5-fluoro-6-methylnicotinic acid.

References

Sources

Application Note: 2-Chloro-5-fluoro-6-methylnicotinic Acid in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic properties [1]. 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) represents a highly privileged, multi-functional building block designed specifically for the rapid assembly of complex heteroaromatic systems.

This application note details the structural causality, physicochemical advantages, and validated synthetic protocols for utilizing this nicotinic acid derivative. Its primary application lies in the synthesis of pyrazolo[3,4-b]pyridines—a core scaffold widely recognized for its potent kinase inhibitory activity against targets such as GSK-3, PKC-theta, and various mutant kinases [2]. By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can efficiently generate diverse libraries of lead-like compounds [3].

Structural Causality & Physicochemical Profile

The design of 2-chloro-5-fluoro-6-methylnicotinic acid is not arbitrary; every substituent serves a precise mechanistic and biological purpose.

  • C5-Fluoro Group: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity mitigates hERG channel binding liabilities. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C5 position.

  • C6-Methyl Group: This group provides essential steric bulk. It restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation that fits precisely into the hydrophobic hinge region of kinase ATP-binding sites.

  • C2-Chloro & C3-Carboxylic Acid: These groups provide orthogonal synthetic handles. The C3-COOH allows for diverse amide couplings, while the C2-Cl is highly activated for Nucleophilic Aromatic Substitution (SNAr), enabling rapid bicyclic annulation.

Quantitative Data & Reactivity Summary
Property / FeatureValue / CharacteristicImpact on Drug Design & Synthesis
CAS Number 1256789-18-0Unique identifier for procurement and IP tracking.
Molecular Weight 189.57 g/mol Low molecular weight ensures the final annulated products remain within Lipinski's Rule of 5.
C5-Fluoro Effect Strong Inductive (-I)Stabilizes the Meisenheimer complex during SNAr; improves metabolic half-life.
C6-Methyl Effect Steric ShieldingPrevents C6 oxidation; induces favorable conformational constraints.
C2-Chloro Reactivity Highly ElectrophilicEnables chemoselective displacement by hydrazines at mild temperatures (80–100 °C).

Synthetic Workflow & Mechanistic Pathways

The synthesis of kinase inhibitors using this building block typically follows a two-step sequence: chemoselective amide coupling followed by SNAr-driven annulation.

Workflow A 2-Chloro-5-fluoro- 6-methylnicotinic acid B Amide Coupling (C3 Diversification) A->B Step 1 C SNAr Reaction (C2 Displacement) B->C Step 2 D Pyrazolo[3,4-b]pyridine Annulation C->D Step 3

Workflow for synthesizing pyrazolo[3,4-b]pyridine kinase inhibitors from the nicotinic acid scaffold.

The success of the annulation step relies heavily on the electronic properties of the pyridine ring. The SNAr mechanism is facilitated by the stabilization of the intermediate Meisenheimer complex, driven by the electron-withdrawing nature of the C5-fluorine and the pyridine nitrogen.

Mechanism N1 Activated Pyridine Core (C2-Cl, C3-Amide) N2 Nucleophilic Attack (Hydrazine adds to C2) N1->N2 N3 Meisenheimer Complex (Stabilized by N & C5-F) N2->N3 N4 Chloride Elimination (Rearomatization) N3->N4 N5 Intramolecular Cyclization (Pyrazole Formation) N4->N5

Mechanistic pathway of SNAr displacement and subsequent cyclization to form the bicyclic core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs) such as LC-MS monitoring and defined workup triggers, researchers can ensure high fidelity and reproducibility.

Protocol A: Chemoselective Amide Coupling (C3-COOH Diversification)

Objective: To install the variable R-group at the C3 position without displacing the C2-chloro group. Causality & Rationale: HATU is selected as the coupling reagent because electron-deficient nicotinic acids are prone to slow activation and potential epimerization/degradation with standard carbodiimides (like EDC). HATU rapidly forms a highly reactive HOAt ester. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions at the C2 position.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N2, dissolve 2-chloro-5-fluoro-6-methylnicotinic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Stir the reaction mixture at room temperature for 15 minutes. Self-Validation: The solution will transition from clear to a pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add the desired primary amine (1.1 equiv, 1.1 mmol) in one portion. Stir at room temperature for 2 hours.

  • IPC Monitoring: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the starting material mass (m/z 188 [M-H]⁻) is fully consumed and the corresponding amide mass is dominant.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3 (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: SNAr and Annulation (Synthesis of Pyrazolo[3,4-b]pyridine Core)

Objective: To displace the C2-chloro group and trigger intramolecular cyclization to form the bicyclic kinase inhibitor core. Causality & Rationale: The SNAr requires thermal energy to overcome the activation barrier of the initial nucleophilic attack. 1,4-Dioxane is chosen as the solvent due to its high boiling point and ability to solubilize both the organic intermediate and the polar hydrazine hydrate. The intramolecular cyclization is thermodynamically driven by the formation of the stable, aromatic pyrazole ring.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the C3-amide intermediate from Protocol A (1.0 equiv, 0.5 mmol) in 1,4-Dioxane (3.0 mL).

  • Nucleophile Addition: Add Hydrazine hydrate (64% aqueous solution, 3.0 equiv, 1.5 mmol).

  • Thermal SNAr: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 12 hours.

  • IPC Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar hydrazine intermediate will form first, followed by slow conversion to the less polar cyclized pyrazolo[3,4-b]pyridine product.

  • Isolation (Self-Validating Step): Cool the reaction to room temperature. Slowly add ice-cold distilled water (10 mL) while stirring vigorously. The product, being highly hydrophobic due to the C5-fluoro and C6-methyl groups, will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL) and cold diethyl ether (5 mL), and dry under high vacuum to afford the pure kinase inhibitor core.

References

  • Fluorination methods for drug discovery and development Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Pyrimidines and pyridines useful as inhibitors of protein kinases (WO2008112642A1)
  • Fluorinated building blocks in drug design: new pathways and targets Source: Future Medicinal Chemistry (PubMed Central) URL:[Link]

Experimental protocols using "2-Chloro-5-fluoro-6-methylnicotinic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocols for 2-Chloro-5-fluoro-6-methylnicotinic acid in Targeted Kinase Inhibitor Synthesis

Executive Summary & Chemical Profiling

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged building blocks that can rapidly generate complex, drug-like chemical space. 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) is a highly functionalized, trifunctional pyridine derivative that serves as a cornerstone in the synthesis of modern kinase inhibitors, particularly those targeting ATP-binding pockets[1].

The strategic placement of functional groups on this scaffold is not accidental; it is a masterclass in physical organic chemistry designed for late-stage diversification:

  • C2-Chlorine: Serves as the primary electrophilic site. It is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent pyridine nitrogen and the electron-withdrawing C3-carboxylic acid.

  • C5-Fluorine: Inductively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, further accelerating SNAr at C2[2]. In a biological context, the C5-F improves lipophilic ligand efficiency (LLE) and can form critical multipolar interactions within kinase hinge regions.

  • C6-Methyl: Provides a steric shield that blocks metabolic oxidation (e.g., by aldehyde oxidase), a common liability in unsubstituted pyridines, while restricting the conformational flexibility of the core[3].

  • C3-Carboxylic Acid: Acts as the synthetic anchor for amidation or intramolecular cyclization, enabling the construction of bicyclic pharmacophores like pyrazolo[3,4-b]pyridines[4].

Mechanistic Pathway & Workflow Visualization

To maximize the utility of this building block, we employ a divergent synthetic workflow. The carboxylic acid can be functionalized first (Path A), the chlorine can be displaced first (Path B), or both handles can be utilized simultaneously to build a fused bicyclic system (Path C).

G SM 2-Chloro-5-fluoro- 6-methylnicotinic acid (CAS: 1256789-18-0) Amide Amide Coupling (HATU, DIPEA, R-NH2) SM->Amide Path A SNAr Regioselective SNAr (R-NH2, K2CO3, Heat) SM->SNAr Path B Cyclization Hydrazine Cyclization (NH2NH2·H2O, Heat) SM->Cyclization Path C Prod1 2-Chloro-5-fluoro- 6-methylnicotinamide (Kinase Intermediate) Amide->Prod1 Prod2 2-(Alkylamino)-5-fluoro- 6-methylnicotinic acid (Cross-Coupling Precursor) SNAr->Prod2 Prod3 3-Hydroxy-5-fluoro- 6-methyl-1H-pyrazolo[3,4-b]pyridine (Bicyclic Scaffold) Cyclization->Prod3

Divergent synthetic workflows for 2-Chloro-5-fluoro-6-methylnicotinic acid.

Core Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that causality is understood at every step and that intermediate quality can be verified before proceeding.

Protocol A: HATU-Mediated Amide Coupling at the C3-Position

Causality & Rationale: The C3-carboxylic acid is sterically hindered by the adjacent C2-chlorine. Standard carbodiimides (EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is deployed here because it rapidly forms a highly reactive 7-aza-benzotriazole active ester, overcoming the steric bulk. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing as a nucleophile. Procedure:

  • Suspend 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired primary amine (1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint: The 5% LiCl wash is critical; it efficiently partitions the DMF into the aqueous layer, preventing solvent carryover. Reaction completion is validated by TLC (UV 254 nm) coupled with a Bromocresol Green stain (the starting material will stain bright yellow due to its acidity, while the product will not).

Protocol B: Regioselective SNAr at the C2-Position with Anilines

Causality & Rationale: Anilines are weak nucleophiles. To drive the SNAr at the C2-position, elevated temperatures and a highly polar aprotic solvent (NMP) are required to stabilize the transient Meisenheimer complex[3]. The C2-Cl is displaced preferentially over the C5-F due to the strong ortho-activating effect of the pyridine nitrogen. Procedure:

  • Combine 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 mmol), the aniline derivative (1.5 mmol), and anhydrous K₂CO₃ (2.5 mmol) in a microwave vial.

  • Add anhydrous NMP (5.0 mL). Seal the vial and heat thermally at 120 °C for 12 hours.

  • Workup: Cool the reaction to 0 °C. Slowly acidify the mixture using 1M HCl until the pH reaches ~3.

  • Filter the resulting precipitate, wash with cold water (2 × 5 mL), and dry under high vacuum.

  • Self-Validation Checkpoint: Acidification is the thermodynamic driver for isolation; protonating the carboxylate drastically reduces its aqueous solubility, forcing the product to crash out. Monitor via LC-MS: look for the characteristic loss of the chlorine isotope pattern (M and M+2) and the emergence of the exact mass of the coupled product.

Protocol C: Hydrazine Cyclization to 1H-Pyrazolo[3,4-b]pyridine Scaffolds

Causality & Rationale: Pyrazolo[3,4-b]pyridines are privileged bicyclic scaffolds in oncology and inflammation[4][5]. Hydrazine hydrate acts as an ambident bis-nucleophile. The primary amine initiates an SNAr at the highly activated C2-chloro position. Subsequently, the adjacent nitrogen attacks the C3-carbonyl, driving a thermodynamically favorable dehydration to form the aromatic 5-membered pyrazole ring. Procedure:

  • Dissolve 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 mmol) in absolute ethanol (10 mL).

  • Add hydrazine hydrate (5.0 mmol, 5.0 eq) cautiously.

  • Reflux the mixture at 85 °C for 8 hours.

  • Workup: Concentrate the reaction mixture in vacuo to half its volume. Add ice-cold water (10 mL) to precipitate the product. Filter and triturate with cold ethanol.

  • Self-Validation Checkpoint: ¹H NMR (DMSO-d6) is the definitive validation tool here. The highly deshielded carboxylic acid proton (~13.5 ppm) of the starting material will disappear, replaced by a broad pyrazole NH proton (typically 13.0–14.0 ppm) and an OH proton, confirming successful cyclization.

Quantitative Data Summaries

Table 1: Substituent Profiling & Mechanistic Role

Position Functional Group Mechanistic Role & Reactivity Profile
C2 Chlorine (-Cl) Primary electrophilic site. Highly activated for SNAr by adjacent N and C3-COOH.
C3 Carboxylic Acid (-COOH) Synthetic anchor for amidation, esterification, or intramolecular cyclization.
C5 Fluorine (-F) Lowers LUMO to accelerate C2-SNAr; improves metabolic stability and lipophilicity.

| C6 | Methyl (-CH3) | Steric shield against C6-oxidation; restricts conformation of the pyridine core. |

Table 2: Optimization Matrix for C2-SNAr with Anilines (Protocol B)

Solvent Base Temp (°C) Time (h) Yield (%) Self-Validation Observation
DMF K₂CO₃ 80 24 45 Incomplete conversion via LC-MS; starting material remains.
DMF Cs₂CO₃ 100 16 68 Moderate yield; trace decarboxylation observed.
NMP DIPEA 120 12 82 Clean conversion, but isolation requires extensive chromatography.

| NMP | K₂CO₃ | 120 | 12 | 91 | Optimal. Product precipitates cleanly upon aqueous acidification. |

References

  • [1] Title: WO2008112642 - Aminopyrimidines Useful as Inhibitors of Protein Kinases. Source: Google Patents (Vertex Pharmaceuticals Incorporated). URL:

  • [4] Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Source: ResearchGate. URL: [Link]

  • [3] Title: US20130225552A1 - Heterobicyclic compounds (Utilization of 2-chloro-5-fluoronicotinic acid derivatives). Source: Google Patents. URL:

Sources

Application Notes & Protocols: Suzuki Coupling Reactions with 2-Chloro-5-fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

2-Chloro-5-fluoro-6-methylnicotinic acid is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development. The nicotinic acid scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—a reactive chlorine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and a methyl group for steric and electronic influence—makes it a versatile precursor for generating novel molecular entities.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the linkage of this nicotinic acid core to a diverse array of aryl, heteroaryl, or vinyl groups.[3][4] This guide provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, for successfully employing 2-Chloro-5-fluoro-6-methylnicotinic acid in Suzuki coupling reactions. We will delve into the causality behind experimental choices, ensuring researchers can not only follow the protocols but also adapt them based on a sound understanding of the underlying chemistry.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle.[3][5] Understanding this mechanism is critical for rational troubleshooting and optimization. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinic acid derivative. This is often the rate-limiting step for less reactive aryl chlorides and requires a judicious choice of catalyst and ligand.[5][6]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln ArPdCl Ar'-Pd(II)L2-Cl Pd0->ArPdCl Oxidative Addition (Ar'-Cl) ArPdAr Ar'-Pd(II)L2-Ar ArPdCl->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination (Ar'-Ar) Product Coupled Product (Ar'-Ar) ArPdAr->Product BaseComplex [Ar-B(OH)3]- BaseComplex->ArPdCl ArCl 2-Chloro-5-fluoro- 6-methylnicotinic acid (Ar'-Cl) ArBOH2 Arylboronic Acid (Ar-B(OH)2) Base Base (e.g., K3PO4) Base->ArBOH2 Activation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Parameter Optimization

The success of coupling a challenging substrate like 2-Chloro-5-fluoro-6-methylnicotinic acid hinges on the careful selection of several key parameters. The electron-deficient nature of the pyridine ring and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitate robust catalytic systems.[10][11]

The Substrate: Acid vs. Ester

The free carboxylic acid presents a potential complication, as its acidic proton can react with the base required for the catalytic cycle. This can be addressed in two ways:

  • Direct Coupling (Free Acid): Use a sufficient excess of a strong base to both deprotonate the carboxylic acid and facilitate the transmetalation step. This approach is more atom-economical.

  • Protect-Couple-Deprotect (Ester): Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling.[12] This prevents interference from the acidic proton and can lead to cleaner reactions. The ester is then hydrolyzed back to the acid in a final step.[13] This is often a more robust and reliable strategy.

Workflow_Decision start Start: 2-Chloro-5-fluoro-6-methylnicotinic acid esterify Esterification (e.g., MeOH, H+) start->esterify Robust Strategy free_acid_path Direct Coupling (Protocol 1) start->free_acid_path Atom-Economical Strategy ester_path Ester Coupling (Protocol 2) esterify->ester_path product Final Product free_acid_path->product saponify Saponification (e.g., LiOH, H2O/THF) ester_path->saponify saponify->product

Decision workflow for coupling strategy.
Catalyst & Ligand Selection

For heteroaryl chlorides, traditional catalysts like Pd(PPh₃)₄ often give low yields. Modern catalysts employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential for high efficiency.[14]

Catalyst SystemPrecursor / LigandKey AdvantagesTypical Loading (mol%)
Buchwald System Pd₂(dba)₃ / SPhos or XPhosExcellent for electron-deficient and sterically hindered aryl chlorides. High turnover numbers.[14]1-3
NHC System PEPPSI™-IPr or Pd(IMes)₂Cl₂Highly stable, air- and moisture-tolerant pre-catalysts. Effective for a broad range of substrates.[15]2-5
Standard System Pd(dppf)Cl₂Good general catalyst, but may be less effective for this specific substrate.[16]3-5
Air-Stable System Pd(Amphos)₂Cl₂Air-stable Pd(II) pre-catalyst effective for heteroaryl chlorides.[17]1-2
Base and Solvent Selection

The base is not a mere spectator; its primary role is to activate the boronic acid.[7] The choice of base can dramatically influence reaction outcomes.

BaseStrengthCommon Use Case & Solvent System
K₃PO₄ StrongHighly effective for aryl chlorides. Often used in dioxane/water or THF/water.[18]
K₂CO₃ ModerateA common, cost-effective choice. Works well in a variety of solvents, including DMF/water or Dioxane/water.[11]
Cs₂CO₃ StrongVery effective but more expensive. Often used for difficult couplings.

Solvent Choice: A mixture of an aprotic polar solvent and water is standard. Common choices include 1,4-Dioxane/H₂O, THF/H₂O, or DMF/H₂O.[11][19] Crucially, the solvent mixture must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[18]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Direct Coupling of 2-Chloro-5-fluoro-6-methylnicotinic Acid

This protocol is optimized for the direct use of the free acid, employing a strong base to overcome the acidic proton.

Materials:

  • 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.5 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-fluoro-6-methylnicotinic acid, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Degassing: Subject the entire reaction mixture to three cycles of "freeze-pump-thaw" to ensure complete removal of dissolved oxygen.[18]

  • Reaction: Heat the mixture to 90-100 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 8-18 hours).

  • Work-up: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid product.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

This two-step protocol involves esterification followed by coupling and final deprotection.

Step A: Esterification [12]

  • Suspend 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 equiv) in methanol (approx. 0.2 M).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5 equiv).

  • Remove the ice bath and heat the mixture to reflux for 3-5 hours until a clear solution is formed and starting material is consumed (monitor by TLC).

  • Cool to room temperature and concentrate the mixture under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used without further purification.

Step B: Suzuki Coupling

  • Reaction Setup: To a dry Schlenk flask, add the methyl ester from Step A (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).[11]

  • Inert Atmosphere & Catalyst: Follow steps 2 and 3 from Protocol 1, using a suitable catalyst system such as Pd(dppf)Cl₂ (3 mol%) or the Pd₂(dba)₃/SPhos system.

  • Solvent & Reaction: Add degassed DMF and water (e.g., 5:1 v/v) and heat to 100-110 °C, monitoring by TLC or LC-MS.[19]

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash thoroughly with water and brine to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the coupled ester by column chromatography.

Step C: Saponification (Hydrolysis) [13]

  • Dissolve the purified ester from Step B in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Concentrate the mixture to remove the THF.

  • Dilute with water and acidify with 1M HCl to precipitate the carboxylic acid product.

  • Collect the solid by filtration or extract with ethyl acetate, then dry and purify as needed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure proper degassing; use fresh, high-quality catalyst and ligands. Increase catalyst loading slightly (e.g., from 2 to 4 mol%).[18]
2. Ineffective BaseSwitch to a stronger base (e.g., K₂CO₃ to K₃PO₄). Ensure the base is finely powdered and dry.[18]
3. Poor Boronic Acid QualityUse fresh boronic acid or consider using the corresponding pinacol ester, which is more stable.[18]
Dehalogenation Side Product Hydride source present; prolonged high temperature.Switch to a non-protic solvent if possible. Minimize reaction time once the starting material is consumed. Avoid amine bases or alcoholic solvents.[18]
Boronic Acid Homocoupling Presence of oxygen.Improve degassing technique (freeze-pump-thaw is highly effective). Ensure a robust inert atmosphere is maintained throughout the reaction.[18]
Protodeboronation Unstable boronic acid, especially under harsh basic conditions or high temperatures.Use the corresponding boronic acid pinacol ester. Consider a milder base or lower reaction temperature if feasible.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-5-fluoro-6-methylnicotinic acid is a powerful method for synthesizing novel chemical entities for pharmaceutical and agrochemical research. Success with this challenging substrate is not fortuitous; it is the result of a rational selection of modern, robust catalyst systems, appropriate bases, and meticulous experimental technique. While direct coupling of the free acid is feasible, a two-step approach involving the protection of the carboxylic acid as an ester often provides a more reliable and higher-yielding pathway. By understanding the mechanistic underpinnings and key optimization parameters outlined in this guide, researchers can confidently and effectively utilize this versatile building block in their synthetic campaigns.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lima, F., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Scifinder. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-Chloro-5-fluoro-6-methylnicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

Sources

Application Note: Advanced Cross-Coupling Strategies for 2-Chloro-5-fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinic acid is a highly functionalized, electron-deficient heteroaryl building block of significant value in pharmaceutical and agrochemical drug development. The strategic placement of halogens and functional groups on the pyridine core offers a versatile scaffold for divergent synthesis. This application note provides a comprehensive, self-validating guide to executing transition-metal-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig couplings—on this specific substrate.

By analyzing the electronic and steric causality behind catalyst selection, base compatibility, and protecting group strategies, this guide empowers researchers to bypass common pitfalls such as catalyst poisoning and acid-base quenching[1].

Substrate Profiling & Mechanistic Rationale

Understanding the intrinsic reactivity of 2-chloro-5-fluoro-6-methylnicotinic acid is critical for designing successful cross-coupling workflows:

  • Electronic Activation (Oxidative Addition): The C2–Cl bond is exceptionally activated toward oxidative addition by the palladium(0) catalyst. This activation is driven by the inductive electron-withdrawing effects of the adjacent pyridine nitrogen, the ortho-carboxylic acid, and the para-fluorine atom. The fluorine atom drastically lowers the LUMO of the pyridine ring, making Pd insertion thermodynamically favorable[2].

  • The Carboxylic Acid Conundrum (Transmetalation & Nucleophile Quenching): A free carboxylic acid (pKa ~ 2-3) poses a severe risk to cross-coupling integrity. It can neutralize the basic reagents (e.g., K₂CO₃, Cs₂CO₃) required for the transmetalation step in Suzuki couplings[3]. Furthermore, in Buchwald-Hartwig aminations, the free acid will rapidly protonate the amine nucleophile, forming an unreactive ammonium carboxylate salt[4].

  • Causality of Protection: To circumvent these issues, researchers must make a critical workflow decision: either utilize an overwhelming excess of aqueous base to form a soluble, non-interfering carboxylate salt in situ (viable for Suzuki), or pre-protect the carboxylic acid as an ester (mandatory for Buchwald-Hartwig)[4].

Experimental Workflow & Decision Matrix

The following decision matrix dictates the necessary pre-processing steps based on the desired bond formation.

Workflow Start 2-Chloro-5-fluoro-6-methylnicotinic acid Decision Coupling Type? Start->Decision Ester 1. Esterification (MeOH/H+) Decision->Ester C-N Bond (Amination) Coupling2 Direct Suzuki Coupling (Aqueous Base, >3 eq) Decision->Coupling2 C-C Bond (Suzuki) Coupling1 2. Buchwald-Hartwig Amination Ester->Coupling1 Hydrolysis 3. Saponification (LiOH) Coupling1->Hydrolysis Product1 C-N Coupled Product Hydrolysis->Product1 Product2 C-C Coupled Product Coupling2->Product2

Decision matrix and workflow for cross-coupling 2-chloro-5-fluoro-6-methylnicotinic acid.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol details the direct coupling of the free nicotinic acid with an arylboronic acid. The causality behind the biphasic solvent system (Toluene/EtOH/H₂O) is to ensure the simultaneous solubility of the lipophilic boronic acid and the highly polar nicotinate sodium salt[3].

Self-Validating Methodology
  • Preparation & Degassing: To an oven-dried Schlenk flask, add 2-chloro-5-fluoro-6-methylnicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv). Add a solvent mixture of Toluene:EtOH:H₂O (2:1:1, to achieve 0.2 M).

    • Causality Check: Degassing via 3 freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes is critical. The Pd(0) active species is highly susceptible to oxidation to inactive Pd(II) peroxo complexes[3].

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand forces a cis-coordination geometry on the palladium center, which sterically accelerates the final reductive elimination step.

  • Reaction Execution: Seal the flask and heat to 90 °C for 12 hours.

    • In-Process Control: The initial orange suspension will darken to a deep red/brown. Monitor by LC-MS; the starting material (UV active, M+H = 190) should completely convert to the product mass.

  • Workup & Validation: Cool to room temperature. Separate the aqueous layer and wash with EtOAc (2x) to extract homocoupled boronic acid byproducts and catalyst remnants. Carefully acidify the aqueous layer with 1M HCl to pH 3.

    • Validation: A dense precipitate will form exclusively if the coupling was successful, as the biaryl nicotinic acid is insoluble in acidic water. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Because amines form stable, unreactive salts with free carboxylic acids, the substrate must be protected as a methyl ester prior to C-N coupling[4].

Self-Validating Methodology
  • Esterification: Reflux the substrate in anhydrous Methanol with a catalytic amount of concentrated H₂SO₄ for 16 hours.

    • In-Process Control: TLC (Hexanes:EtOAc 7:3) will show a complete shift from a baseline streak to a distinct, high-Rf spot. Concentrate and extract with DCM/sat. NaHCO₃ to yield the pure methyl ester intermediate.

  • Amination Setup: In a glovebox or under strict argon techniques, combine the methyl ester (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous Dioxane (0.1 M).

    • Causality Check: Xantphos is chosen for its exceptionally wide bite angle (~111°), which sterically promotes the reductive elimination of the C-N bond, preventing off-target β-hydride elimination[4].

  • Reaction Execution: Heat at 100 °C for 8 hours. The mixture will transition to a deep, dark red.

  • Hydrolysis (Saponification): Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and dissolve the residue in THF:H₂O (1:1). Add LiOH (3.0 equiv) and stir at room temperature for 4 hours. Acidify to pH 4 to precipitate the final 2-amino-5-fluoro-6-methylnicotinic acid derivative.

Catalytic Cycle & Mechanistic Pathway

The underlying mechanism for these transformations relies on the regeneration of the Pd(0) active species. The diagram below illustrates the self-sustaining cycle for the Suzuki-Miyaura coupling of this specific substrate[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Substrate TM Transmetalation Pd(II) Complex OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE - Halide Salt RE->Pd0 - Biaryl Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-chloronicotinic acid derivatives.

Quantitative Data & Optimization Matrices

Table 1: Ligand & Base Selection Matrix
Coupling TypePreferred Catalyst/LigandOptimal BaseSolvent SystemMechanistic Rationale
Suzuki-Miyaura (Free Acid) Pd(dppf)Cl₂ or Pd(PPh₃)₄Na₂CO₃ (3.0 eq)Toluene/EtOH/H₂OAqueous base solubilizes the acid; dppf promotes rapid reductive elimination[3].
Suzuki-Miyaura (Hindered) Pd₂(dba)₃ / SPhosK₃PO₄ (3.0 eq)Dioxane/H₂OSPhos stabilizes Pd(0) and accelerates oxidative addition of sterically hindered substrates[1].
Buchwald-Hartwig (1° Amines) Pd₂(dba)₃ / XantphosCs₂CO₃ (2.0 eq)Anhydrous DioxaneWide bite angle of Xantphos favors C-N reductive elimination over β-hydride elimination[4].
Buchwald-Hartwig (2° Amines) Pd(OAc)₂ / RuPhosNaOtBu (2.0 eq)Anhydrous TolueneRuPhos accommodates the steric bulk of secondary amines during transmetalation[4].
Table 2: Troubleshooting Guide
ObservationPotential CauseCorrective Action (Causality)
Incomplete Conversion Catalyst Deactivation (Oxidation)Ensure strict degassing (Ar sparging >15 min). Pd(0) is highly sensitive to O₂[3].
Low Yield in Buchwald Amine-Acid Salt FormationEsterify the carboxylic acid prior to coupling to prevent nucleophile sequestration[4].
Dehalogenation Byproduct Slow TransmetalationSwitch to a more soluble base (e.g., K₃PO₄) or add a phase transfer catalyst[3].
Black Precipitate Formed Pd Aggregation (Pd Black)Increase ligand loading (L:Pd ratio of 2:1 to 3:1) to stabilize the monomeric Pd(0) species[5].

References

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols Source: Benchchem URL:1

  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives Source: Benchchem URL:3

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: American Chemical Society (ACS) URL:5

  • Optimization of coupling reaction between 2-chloronicotinic acid and 1,2-phenylenediamine Source: Benchchem URL:4

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL:2

Sources

Application Note: Derivatization Strategies for 2-Chloro-5-fluoro-6-methylnicotinic Acid in High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The pursuit of novel therapeutics relies heavily on the design and synthesis of diverse chemical libraries. 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0)[1] is a highly functionalized, electron-deficient pyridine building block that serves as an exceptional starting material for such endeavors. Nicotinic acid derivatives have a rich history in drug discovery, frequently exhibiting potent antimicrobial, analgesic, and anti-inflammatory activities[2][3].

As a Senior Application Scientist, I have designed this guide to outline orthogonal derivatization strategies—specifically amidation, Nucleophilic Aromatic Substitution (SNAr), and Suzuki-Miyaura cross-coupling—to convert this single scaffold into a vast library of drug-like molecules. By understanding the intrinsic electronic properties of this scaffold, researchers can execute these self-validating protocols to generate high-purity compounds ready for high-throughput biological screening.

Mechanistic Rationale & Scaffold Analysis

To successfully derivatize 2-Chloro-5-fluoro-6-methylnicotinic acid, one must understand the causality behind its reactivity:

  • The C3-Carboxylic Acid (Amidation Handle): The carboxyl group is primed for divergent amidation. However, converting it to an acyl chloride (e.g., using SOCl₂) can lead to unwanted side reactions or degradation of the sensitive pyridine core. Utilizing a mild uronium-based coupling reagent like HATU ensures rapid activation and coupling with primary/secondary amines without disturbing the C2-chlorine[4].

  • The C2-Chlorine (SNAr & Cross-Coupling Handle): The pyridine nitrogen inherently withdraws electron density from the ring, a localized effect that is dramatically amplified by the C3-carbonyl and C5-fluoro groups. This makes the C2-position highly electrophilic. Consequently, the C2-Cl bond is highly susceptible to displacement by nucleophiles (SNAr)[5][6] or oxidative addition by palladium catalysts for Suzuki cross-coupling[7][8].

  • The C5-Fluoro & C6-Methyl Groups (Metabolic Shields): In medicinal chemistry, these groups are typically retained in the final library. The fluorine atom lowers the pKa of adjacent functional groups and increases lipophilicity, while both groups block cytochrome P450-mediated oxidation at the 5- and 6-positions, thereby enhancing the metabolic stability of the resulting screening hits.

Derivatization Workflow

To maximize library diversity, a divergent two-pathway approach is employed. Path A focuses on early-stage amidation followed by late-stage C2-functionalization, while Path B reverses this sequence.

G Start 2-Chloro-5-fluoro-6-methylnicotinic Acid Step1A Amidation (HATU, DIPEA) Start->Step1A Step1B SNAr or Suzuki Coupling Start->Step1B IntA 2-Chloro-nicotinamide Step1A->IntA Step2A SNAr or Suzuki Coupling IntA->Step2A Final High-Throughput Screening Library Step2A->Final IntB 2-Substituted-nicotinic acid Step1B->IntB Step2B Amidation (HATU, DIPEA) IntB->Step2B Step2B->Final

Figure 1: Divergent derivatization workflow for 2-Chloro-5-fluoro-6-methylnicotinic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in workup procedures exploit the physicochemical differences between starting materials and products to ensure high purity prior to biological screening.

Protocol A: HATU-Mediated Amidation (Library Generation Step)

Causality: HATU is selected over EDC/HOBt due to its superior kinetics and ability to suppress epimerization/side-reactions in electron-deficient aromatic systems[4]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) or DMF (3.0 mL). Add DIPEA (2.5 equiv, 1.25 mmol) to ensure complete solubilization.

  • Coupling: Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at room temperature for 15 minutes to allow the formation of the active OAt-ester intermediate[4].

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup & Validation: Dilute the mixture with Ethyl Acetate (15 mL). Wash successively with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), 1M HCl (to remove unreacted amine), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: C2-Functionalization via SNAr

Causality: The highly electrophilic C2-position allows for catalyst-free displacement by aliphatic amines or alkoxides[5]. DMSO is chosen as a polar aprotic solvent to solvate the cations (from K₂CO₃), leaving the nucleophile highly reactive.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-chloro-nicotinamide intermediate from Protocol A (1.0 equiv, 0.3 mmol) in anhydrous DMSO (2.0 mL).

  • Reaction: Add the nucleophile (e.g., morpholine or a substituted piperazine, 2.0 equiv) and finely powdered K₂CO₃ (3.0 equiv).

  • Heating: Heat the mixture to 80–90 °C for 6–12 hours. The electron-withdrawing groups facilitate the formation of the Meisenheimer complex, driving the substitution[6].

  • Workup & Validation: Cool to room temperature and quench with ice-cold water (10 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 10 mL), wash thoroughly with water (to remove DMSO) and brine, dry, and concentrate.

Protocol C: C2-Functionalization via Suzuki-Miyaura Coupling

Causality: To introduce aryl or heteroaryl groups at the C2 position, palladium-catalyzed cross-coupling is required. A biphasic solvent system (Toluene/Ethanol/Water) ensures solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step[7][8].

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the 2-chloro-nicotinamide intermediate (1.0 equiv, 0.3 mmol), the substituted arylboronic acid (1.5 equiv, 0.45 mmol), and Na₂CO₃ (2.5 equiv, 0.75 mmol).

  • Solvent & Catalyst: Add a degassed mixture of Toluene:Ethanol:Water (2:1:1, 3.0 mL). Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) rapidly under a stream of nitrogen. Seal the vial[7][8].

  • Reaction: Heat the mixture conventionally at 90 °C for 12 hours, or via microwave irradiation at 120 °C for 30 minutes.

  • Workup & Validation: Filter the mixture through a short pad of Celite to remove palladium black. Partition the filtrate between water and Ethyl Acetate. Extract, dry the organic phase, and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Quantitative Data & Quality Control Metrics

For biological screening, compounds must meet strict purity criteria to prevent false positives. The table below summarizes the expected outcomes and QC metrics for the derivatization workflows.

Derivatization StepReagents & ConditionsTypical Yield (%)LC-MS Purity TargetCausality / QC Note
Amidation HATU, DIPEA, DCM/DMF, RT85 – 95%> 95%Mild conditions prevent C2-Cl hydrolysis. Mass shift: +[Amine Mass] - 18 Da (H₂O).
SNAr (Aliphatic) K₂CO₃, DMSO, 80–90 °C70 – 85%> 90%Exploits the electron-deficient pyridine core. Complete disappearance of the ³⁵Cl/³⁷Cl isotope pattern in MS.
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, Tol/EtOH/H₂O65 – 80%> 90%Introduces structural rigidity via biaryl axis. Requires Celite filtration to remove cytotoxic Pd traces prior to cell assays[7].

Preparation for Biological Screening

Once the library of 2-substituted-5-fluoro-6-methylnicotinamides is synthesized and validated (LC-MS purity >90%), the compounds must be formatted for screening:

  • Stock Solutions: Dissolve each purified compound in biological-grade, anhydrous DMSO to a standardized concentration (typically 10 mM).

  • Plating: Transfer to 384-well or 1536-well cyclic olefin copolymer (COC) plates using acoustic liquid handling (e.g., Echo acoustic dispenser) to minimize volume loss and prevent cross-contamination.

  • Assay Integration: Nicotinic acid derivatives are historically privileged scaffolds for anti-inflammatory targets (e.g., COX-2, TNF-α, IL-6 inhibition)[3] and antimicrobial screening against Gram-positive/negative strains[2][9]. The library should be screened in dose-response formats (typically 10 µM down to 1 nM) to establish robust IC₅₀ or MIC values.

References

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at:[Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid. Bentham Science. Available at:[Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method. ResearchGate. Available at: [Link]

  • Top 1415 Journal of Organic Chemistry papers published in 2013. SciSpace. Available at:[Link]

  • Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H). Beilstein Journals. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting for 2-Chloro-5-fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0) . This compound is a highly valuable active pharmaceutical ingredient (API) intermediate, prominently featured in the synthesis of complex pyrazolo[3,4-b]pyridine kinase inhibitors and other targeted therapeutics[1].

Synthesizing highly functionalized, electron-deficient pyridines presents unique chemical challenges. This guide is designed for research scientists and process chemists, providing a causality-driven, self-validating approach to mastering this specific synthetic pathway.

Overview of the Synthetic Pathway

The most robust and scalable route to 2-chloro-5-fluoro-6-methylnicotinic acid avoids direct electrophilic halogenation (which fails on deactivated rings) in favor of a three-step deoxygenative chlorination sequence[2].

To prevent unwanted side reactions, the carboxylic acid is first protected as a methyl ester. The sequence then proceeds via N-oxidation, followed by regioselective chlorination using phosphorus oxychloride (POCl₃)[3], and concludes with a mild ester hydrolysis.

SynthesisWorkflow SM Methyl 5-fluoro-6-methylnicotinate (Starting Material) NOxide Pyridine N-Oxide Intermediate (Activated Ring) SM->NOxide mCPBA, DCM 25°C, 12h Chlorinated Methyl 2-chloro-5-fluoro- 6-methylnicotinate NOxide->Chlorinated POCl3, DMF (cat.) 90°C, 4h Product 2-Chloro-5-fluoro-6-methylnicotinic acid (Target API Intermediate) Chlorinated->Product LiOH, THF/H2O 25°C, 2h

Figure 1: Three-step synthetic workflow for 2-Chloro-5-fluoro-6-methylnicotinic acid.

Experimental Protocols & Causality

Every protocol below is designed as a self-validating system . We do not just provide the steps; we explain the chemical causality behind them so you can adapt the process to your specific reactor setup.

Step 1: N-Oxidation of Methyl 5-fluoro-6-methylnicotinate
  • Causality: The pyridine ring is severely electron-deficient due to the inductive pull of the fluorine atom and the ester group. Standard aqueous H₂O₂/Acetic acid oxidations often fail or require harsh reflux that degrades the ester. Using meta-chloroperoxybenzoic acid (mCPBA) in a non-polar solvent (DCM) provides a highly electrophilic oxygen source capable of oxidizing the deactivated nitrogen at room temperature.

  • Protocol:

    • Dissolve 1.0 eq of methyl 5-fluoro-6-methylnicotinate in anhydrous dichloromethane (DCM) (10 mL/g).

    • Cool the solution to 0 °C.

    • Portion-wise, add 1.5 eq of mCPBA (assuming 70-75% purity), maintaining the internal temperature below 10 °C.

    • Warm to 20–25 °C and stir for 12–16 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The N-oxide will appear as a highly polar, UV-active spot (R_f ~0.1) compared to the starting material (R_f ~0.6). Do not proceed until starting material is <2% by HPLC.

    • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, then wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry the organic layer over Na₂SO₄ and concentrate.

Step 2: Regioselective Deoxygenative Chlorination
  • Causality: This step utilizes a Boekelheide-type rearrangement. POCl₃ activates the N-oxide to form a highly electrophilic O-POCl₂ adduct[4]. The C6 position is sterically blocked by the methyl group, forcing the incoming chloride ion to attack exclusively at the C2 position. A catalytic amount of DMF forms a Vilsmeier-Haack intermediate, significantly accelerating the chloride addition.

  • Protocol:

    • Suspend the N-oxide intermediate in POCl₃ (3.0 to 5.0 eq)[5].

    • Add a catalytic amount of DMF (0.1 eq). Caution: An exotherm will occur as the O-POCl₂ adduct forms.

    • Slowly heat the mixture to 90–100 °C and maintain for 4 hours[2].

    • Validation Checkpoint: The reaction mixture will transition from a suspension to a dark, homogeneous solution. LC-MS should show the complete disappearance of the N-oxide mass (M+1) and the appearance of the chlorinated product mass (M+1 + 18 Da, accounting for Cl minus O).

    • Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Quench the residue by pouring it over crushed ice. Extract with EtOAc.

MechanismPOCl3 N_Oxide N-Oxide Substrate Adduct O-POCl2 Adduct (Highly Electrophilic) N_Oxide->Adduct + POCl3 Addition Cl- Addition at C2 (Regioselective) Adduct->Addition Cl- Attack Elimination Rearomatization (-PO2Cl2-, -H+) Addition->Elimination Fast Product 2-Chloropyridine Derivative Elimination->Product Yield

Figure 2: Mechanism of regioselective deoxygenative chlorination via POCl3.

Step 3: Mild Ester Hydrolysis
  • Causality: The resulting methyl 2-chloro-5-fluoro-6-methylnicotinate is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Harsh bases (NaOH/KOH) at elevated temperatures will displace the C5-fluorine or C2-chlorine with a hydroxyl group. Lithium hydroxide (LiOH) in a biphasic mixture at room temperature selectively hydrolyzes the ester without degrading the halogenated ring.

  • Protocol:

    • Dissolve the chlorinated ester in a 3:1 mixture of THF and H₂O.

    • Add 2.0 eq of LiOH monohydrate. Stir at 20–25 °C for 2 hours.

    • Validation Checkpoint: Monitor by TLC. The ester (R_f ~0.7) will convert entirely to the baseline-bound carboxylate salt.

    • Concentrate to remove THF. Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl to pH ~2. The target 2-Chloro-5-fluoro-6-methylnicotinic acid will precipitate as a white/off-white solid. Filter and dry under vacuum.

Quantitative Data & Process Parameters

Use the following table to benchmark your experimental parameters and identify Critical Control Points (CCPs) during scale-up.

Process StepReagents & SolventsTemperatureTimeExpected YieldCritical Control Point (CCP)
1. N-Oxidation mCPBA (1.5 eq), DCM20–25 °C12–16 h85–90%Monitor for complete conversion; ensure rigorous quenching of excess peroxides prior to concentration.
2. Chlorination POCl₃ (3.0 eq), DMF (cat.)90–100 °C4 h75–80%Control the initial exotherm during adduct formation; ensure complete rearomatization before workup.
3. Hydrolysis LiOH (2.0 eq), THF/H₂O20–25 °C2 h90–95%Maintain internal temperature < 30 °C to strictly prevent S_NAr defluorination.

Troubleshooting & FAQs

Q: My N-oxidation reaction is stalling at ~50% conversion. Adding more mCPBA doesn't help. What is going wrong? A: This is a common issue with highly deactivated pyridines. First, verify the true active oxygen content of your mCPBA (it degrades over time). Second, as the reaction progresses, the byproduct (m-chlorobenzoic acid) increases the acidity of the mixture, which can protonate the remaining starting material and completely halt oxidation. Solution: Add a mild, non-nucleophilic base (like Na₂HPO₄) to the biphasic reaction mixture to buffer the acid byproduct and drive the reaction to completion.

Q: During the POCl₃ chlorination step, I am getting a black, tarry mixture and terrible yields. How do I fix this? A: You are experiencing a thermal runaway. The initial reaction between the N-oxide and POCl₃ to form the O-POCl₂ adduct is highly exothermic[5]. If you heat the flask to 100 °C immediately, the localized heat causes polymerization and decomposition. Solution: Add the POCl₃ dropwise at 0 °C, allow the adduct to form at room temperature for 30 minutes, and then slowly ramp the temperature to 90 °C. Alternatively, dilute the reaction with anhydrous toluene to act as a heat sink.

Q: My final product NMR shows a loss of the fluorine signal. What happened during hydrolysis? A: You have experienced an S_NAr defluorination. The C5 position is highly electrophilic because it is flanked by the electron-withdrawing C2-chlorine, the C3-carboxylic acid, and the C6-methyl group. If your hydrolysis temperature exceeded 30 °C, or if you used a strong base like NaOH, the hydroxide ions displaced the fluorine. Solution: Strictly control the temperature during LiOH hydrolysis (keep it ≤ 25 °C) and ensure the acidification step is done slowly over an ice bath.

References

  • US Patent 8,846,712 (WO2008112642) - Pyrazolo[3,4-b]pyridine compounds and their use as kinase inhibitors. Google Patents.
  • 4-Methoxypyridine N-Oxide | CAS 1122-96-9. Benchchem.
  • 2-(2-Chloropyridin-3-YL)ethanamine. Benchchem.
  • 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8. Benchchem.

Sources

Navigating the Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the multi-step synthesis of this important chemical intermediate. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires not only a solid protocol but also a deep understanding of the underlying chemical principles to overcome the inevitable challenges.

This document moves beyond a simple recitation of steps to offer a comprehensive resource grounded in scientific literature and practical experience. We will explore the causality behind experimental choices, enabling you to make informed decisions to optimize your reaction conditions and troubleshoot effectively.

Conceptual Synthetic Approach

The synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid can be approached through several strategic pathways. A common and logical route involves the construction of a polysubstituted pyridine ring, followed by functional group interconversions. A likely precursor is a 2,6-dihalo-5-fluoronicotinic acid derivative, which allows for selective modification at the 2- and 6-positions. The introduction of the 6-methyl group and subsequent oxidation to the carboxylic acid are critical transformations that often require careful optimization.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow A Starting Materials (e.g., 2,6-dihydroxy-5-fluoronicotinic acid derivative) B Chlorination A->B POCl3, Li-salt C Selective Dechlorination/Methylation B->C Catalytic Hydrogenation/Grignard D Oxidation of 6-methyl group C->D KMnO4 or other oxidants E Purification D->E Crystallization/Chromatography F 2-Chloro-5-fluoro-6-methylnicotinic acid E->F

Caption: A potential synthetic workflow for 2-Chloro-5-fluoro-6-methylnicotinic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the 2,6-Dichloro-5-fluoronicotinic Acid Precursor

Question 1: I am seeing a significant amount of an insoluble byproduct during the chlorination of my 2,6-dihydroxy-5-fluoronicotinic acid derivative with phosphorus oxychloride (POCl₃). What could this be and how can I avoid it?

Answer: This is a common issue when working with cyanopyridine precursors. The byproduct you are likely observing is a trichloronitrile derivative, such as 2,4,6-trichloro-3-cyano-5-fluoropyridine.[1] This occurs due to over-chlorination of the pyridine ring.

Causality: The use of strong chlorinating agents like a mixture of phosphorus oxychloride and phosphorus pentachloride can lead to the substitution of not only the hydroxyl groups but also other activated positions on the pyridine ring. The presence of a cyano group can further influence the electronic properties of the ring, making it susceptible to such side reactions.

Troubleshooting Steps:

  • Reagent Selection: An improved process involves the use of phosphorus oxychloride in the presence of a lithium salt, such as lithium phosphate (Li₃PO₄) or lithium chloride (LiCl), instead of phosphorus pentachloride.[1] The lithium salt is believed to moderate the reactivity of the chlorinating agent and improve the yield of the desired 2,6-dichloro product.

  • Temperature Control: The reaction temperature is critical. A typical range for this chlorination is between 110°C and 250°C, often conducted in a sealed autoclave.[1] Carefully controlling the temperature within the optimal range for your specific substrate can minimize byproduct formation.

  • Reaction Time: Monitor the reaction progress by a suitable analytical method like HPLC or GC to avoid unnecessarily long reaction times, which can favor the formation of over-chlorinated byproducts.

Experimental Protocol: Improved Chlorination

  • In a Monel autoclave, charge the methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium phosphate.[1]

  • Seal the autoclave and heat it to approximately 170°C for 20 hours.[1]

  • After cooling, carefully quench the reaction mixture and proceed with the work-up and purification.

ParameterRecommended Condition
Chlorinating AgentPOCl₃ with a lithium salt (e.g., Li₃PO₄)
Temperature110°C - 250°C
PressureAutoclave conditions
Part 2: Selective Dechlorination and Functionalization

Question 2: I am attempting the selective catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinic acid ethyl ester to remove the chlorine at the 6-position, but I am getting a mixture of the starting material, the desired 2-chloro product, and the fully dechlorinated product. How can I improve the selectivity?

Answer: Achieving selective dechlorination at the 6-position while leaving the 2-chloro group intact is a significant challenge due to the similar reactivity of the two positions. The choice of catalyst, solvent, and additives is crucial for success.

Causality: The pyridine nitrogen can coordinate to the catalyst surface, leading to catalyst poisoning or deactivation.[2] This can result in incomplete reactions. Furthermore, standard hydrogenation catalysts can be too reactive, leading to the non-selective removal of both chlorine atoms.

Troubleshooting Steps:

  • Catalyst Selection:

    • Lindlar's Catalyst: This catalyst (palladium on calcium carbonate, poisoned with lead) is known for its reduced activity and can be a good choice for selective hydrogenations.

    • Raney Nickel: While it can be used, its activity can be variable and may require careful optimization of reaction conditions.[3][4]

    • Palladium on Carbon (Pd/C): This is a common hydrogenation catalyst, but its selectivity can be poor for this transformation. The addition of a catalyst poison or an acid can help improve selectivity.[2][4]

  • Use of Additives:

    • Base: The addition of a base, such as triethylamine, is often necessary to neutralize the HCl generated during the dechlorination, which can otherwise poison the catalyst.[4]

    • Acid: Paradoxically, adding a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid can protonate the pyridine nitrogen, preventing it from binding to and poisoning the catalyst, thereby improving the reaction rate and potentially the selectivity.[2]

  • Reaction Conditions:

    • Pressure: Operating at atmospheric or slightly elevated hydrogen pressure (e.g., 3 atmospheres) can provide better control over the reaction compared to high-pressure hydrogenation.[4]

    • Temperature: Room temperature is often a good starting point. Increasing the temperature may increase the reaction rate but can also lead to over-reduction.

Experimental Protocol: Selective Dechlorination

  • To a solution of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester in a suitable solvent (e.g., ethyl acetate), add triethylamine and the chosen catalyst (e.g., Lindlar's catalyst or 5% Pd/C).[4]

  • Pressurize the reaction vessel with hydrogen (e.g., 3 atmospheres) and stir at room temperature for a specified time (e.g., 12 hours).[4]

  • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Upon completion, filter off the catalyst and work up the reaction mixture.

ParameterRecommended Condition
CatalystLindlar's catalyst, Raney Nickel, or Pd/C with additives
AdditivesTriethylamine (base), Acetic Acid (acid)
Pressure1-5 atmospheres
Temperature20-50 °C

digraph "Dechlorination_Troubleshooting" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];

Start [label="Low Selectivity in Dechlorination"]; Q1 [label="What is the primary issue?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A1 [label="Incomplete Reaction"]; A2 [label="Over-reduction"]; A3 [label="Mixture of Products"];

Sol1 [label="Increase catalyst loading\nAdd acid (e.g., Acetic Acid) to prevent catalyst poisoning"]; Sol2 [label="Use a less active catalyst (e.g., Lindlar's)\nLower H2 pressure and temperature"]; Sol3 [label="Optimize catalyst and conditions\nCareful reaction monitoring (TLC, GC)"];

Start -> Q1; Q1 -> A1 [label="Starting material remains"]; Q1 -> A2 [label="Fully dechlorinated product observed"]; Q1 -> A3 [label="All species present"];

A1 -> Sol1; A2 -> Sol2; A3 -> Sol3; }

Sources

Technical Support Center: Stability, Degradation, and Handling of 2-Chloro-5-fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) . This guide is engineered for research scientists, medicinal chemists, and analytical professionals. Because this molecule features a highly functionalized pyridine core—combining an electron-withdrawing carboxylic acid, a highly electronegative fluorine atom, and a labile chlorine leaving group—its stability profile is complex.

This living document synthesizes field-proven insights, causality-driven troubleshooting, and self-validating analytical protocols to ensure the integrity of your synthetic workflows.

Part 1: Core Chemical Stability & Causality FAQs

Q1: Why do I observe rapid degradation of 2-Chloro-5-fluoro-6-methylnicotinic acid during basic aqueous workups (pH > 9)? A: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr) . The pyridine nitrogen inherently withdraws electron density from the C2 position, creating an electrophilic center. This electrophilicity is synergistically magnified by the electron-withdrawing -COOH group at C3 and the -F atom at C5[1]. When exposed to hydroxide ions (


) in basic media, the C2-chlorine is rapidly displaced. The resulting 2-hydroxy intermediate is transient; it immediately tautomerizes into the thermodynamically stable 2-pyridone derivative. To prevent this, always maintain aqueous workups between pH 3.0 and 6.0.

Q2: How does the 5-fluoro substituent influence the compound's overall stability compared to non-fluorinated analogs? A: The incorporation of the 5-fluoro group drastically enhances both thermal and metabolic stability. The carbon-fluorine (C-F) bond possesses a remarkably high bond dissociation energy (~116 kcal/mol), making it highly resistant to homolytic cleavage and thermal degradation, often pushing the solid-state decomposition temperature above 300°C[2]. In biological or in vitro metabolic assays, fluorine's extreme electronegativity shields the C5 position from cytochrome P450-mediated oxidative metabolism, significantly increasing the compound's half-life[3].

Q3: What are the optimal long-term storage conditions, and what is the physical mechanism behind them? A: The compound should be stored at 2–8°C in a tightly sealed, desiccant-lined container under an inert atmosphere (Argon or


) [4].
Causality: While the compound is stable under normal temperatures, ambient moisture can initiate slow, solid-state hydrolysis of the C2-chlorine over months. Lowering the temperature to 4°C exponentially decreases the kinetic rate constant of this hydrolysis according to the Arrhenius equation, effectively halting degradation.

Q4: Can this compound undergo microbial degradation if accidentally introduced into wastewater systems? A: Yes. Despite the halogenation, specialized aerobic bacteria (such as Pseudomonas putida) possess enzymatic pathways capable of degrading nicotinic acid derivatives. The degradation typically initiates via hydroxylation to form substituted 2,5-dihydroxypyridines, followed by extradiol ring cleavage[5]. Therefore, laboratory waste must be strictly segregated and incinerated rather than discharged into aqueous waste streams.

Part 2: Degradation Pathways & Quantitative Data

Understanding the exact structural fate of the molecule under stress is critical for identifying impurities in your LC-MS runs.

DegradationPathway A 2-Chloro-5-fluoro- 6-methylnicotinic acid (Intact API) B Aqueous Base (pH > 9) Nucleophilic Attack (OH-) A->B SNAr Reaction C Acidic Hydrolysis (pH < 2) High Temp A->C Protonation/Hydrolysis F Thermal Stress (> 250°C) A->F D 2-Hydroxy-5-fluoro- 6-methylnicotinic acid (Transient) B->D C->D E 5-Fluoro-6-methyl- 2-oxo-1,2-dihydropyridine- 3-carboxylic acid (Stable Pyridone) D->E Tautomerization (Rapid) G Decarboxylation Product F->G -CO2

Fig 1: Primary chemical degradation pathways of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Table 1: Predicted Kinetic Stability Profile in Solution
ConditionEnvironmentEstimated Half-Life (

)
Primary Degradant Mechanism
Acidic pH 2.0 (0.01 N HCl), 25°C~48 hoursSlow protonation-driven hydrolysis
Physiological pH 7.4 (PBS buffer), 25°C> 14 daysHighly stable
Basic pH 10.0 (0.01 N NaOH), 25°C< 2 hoursRapid SNAr Hydrolysis
Thermal Solid State, > 300°CN/A (Instant)Decarboxylation / Pyrolysis
Table 2: LC-MS/MS Diagnostic Fragments (ESI+ Mode)
AnalyteExpected


Structural Shift Causality
Intact Compound 190.0Baseline molecular weight (Isotopic Cl-35).
Pyridone Degradant 172.0

-18 Da: Loss of Cl (-35), addition of OH (+17).
Decarboxylated Degradant 146.0

-44 Da: Loss of

via thermal stress.

Part 3: Self-Validating Experimental Protocols

To accurately assess the stability of this compound in your specific formulation or synthetic matrix, you must employ a Self-Validating Forced Degradation Assay .

The Causality of Self-Validation: A standard degradation assay simply measures the disappearance of the parent compound. However, if the compound precipitates, volatilizes, or irreversibly binds to the vial, the data will falsely indicate chemical degradation. Our protocol utilizes a Mass Balance Loop : the molar sum of the remaining parent compound plus all quantified degradants must equal 100% (


 5%) of the initial concentration. If it does not, the physical integrity of the assay has failed.
Protocol: Stability-Indicating LC-MS/MS Assay with Mass Balance Verification

Step 1: Preparation of Stock and Working Solutions

  • Accurately weigh 10.0 mg of 2-Chloro-5-fluoro-6-methylnicotinic acid.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock. Reasoning: MeCN prevents premature aqueous hydrolysis during storage.

  • Dilute to a 100 µg/mL working solution using a 50:50 MeCN:Water mixture immediately prior to the stress test.

Step 2: Execution of Stress Conditions Set up three parallel reaction vials:

  • Acid Stress: 1.0 mL working solution + 1.0 mL 0.1 N HCl.

  • Base Stress: 1.0 mL working solution + 1.0 mL 0.1 N NaOH.

  • Control: 1.0 mL working solution + 1.0 mL LC-MS Water. Incubate all vials at 40°C in a thermoshaker at 300 RPM.

Step 3: Critical Quenching & Neutralization (The Validation Anchor) Causality: Degradation must be halted instantly at specific time points (e.g., 1h, 4h, 24h) to ensure accurate kinetic modeling.

  • Withdraw 100 µL from the Acid Stress vial and immediately neutralize with 100 µL of 0.1 N NaOH.

  • Withdraw 100 µL from the Base Stress vial and immediately neutralize with 100 µL of 0.1 N HCl.

  • Dilute all quenched samples 1:10 in the mobile phase prior to injection to prevent detector saturation.

Step 4: Chromatographic Separation & Mass Balance Calculation

  • Run the samples using a C18 UHPLC column with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in MeCN (Mobile Phase B).

  • Integrate the Area Under the Curve (AUC) for the parent peak (

    
     190.0) and the primary pyridone degradant (
    
    
    
    172.0).
  • Self-Validation Check: Calculate the total molar recovery.

    
    
    If the Mass Balance is < 95%, discard the data. Check for precipitation (reduce starting concentration) or secondary volatile degradants.
    

ProtocolWorkflow cluster_validation Self-Validating Loop S1 1. Sample Prep (1 mg/mL in MeCN) S2 2. Stress Conditions (Acid, Base, Heat) S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Mass Balance Calculation S4->S5 S5->S2 If Mass Balance < 95%, Adjust Stressors

Fig 2: Self-validating forced degradation workflow ensuring >95% mass balance recovery.

References

  • Jiménez, J. I., et al. "Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this important heterocyclic intermediate. As a polysubstituted pyridine, this molecule presents unique challenges in regioselectivity, impurity control, and process safety. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and data from analogous systems.

I. Overview of Synthetic Challenges

The synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid involves the precise assembly and functionalization of a highly substituted pyridine ring. Key challenges in scaling this process often revolve around:

  • Regiocontrol: Ensuring the correct placement of chloro, fluoro, methyl, and carboxylic acid groups on the pyridine core.

  • Impurity Profile: Preventing the formation of isomers and over-chlorinated byproducts, which can be difficult to separate.[1][2]

  • Harsh Reagents: Managing the safe handling and reaction control of aggressive reagents like phosphorus oxychloride, strong acids, and organometallics at scale.

  • Process Robustness: Developing a synthesis that is reproducible, high-yielding, and economically viable on a larger scale.

The following sections are structured to address these challenges in a practical, problem-solving format.

II. Common Synthetic Pathways & Workflow

While multiple synthetic routes to the target molecule are conceivable, a common strategy involves the construction of a substituted pyridine ring followed by key functional group interconversions. The diagram below illustrates a plausible workflow, highlighting critical steps where issues often arise.

Synthetic_Workflow cluster_0 Route A: Ring Formation First cluster_1 Route B: Functionalization of Pre-formed Ring cluster_2 Common Downstream Processing A1 Acyclic Precursors (e.g., dicarbonyls, enamines) A2 Hantzsch-type Condensation or similar cyclization A1->A2 NH4OAc, Oxidant A3 Substituted Pyridine Core A2->A3 C1 2-Chloro-5-fluoro-6-methylnicotinonitrile (Key Intermediate) A3->C1 Chlorination/ Nitrile Formation B1 2,6-Dichloro-5-fluoro-3-cyanopyridine B2 Selective Methylation/ Functionalization at C6 B1->B2 Organometallic Reagent B3 Intermediate B2->B3 B3->C1 Sandmeyer or other transformations C2 Acid Hydrolysis C1->C2 H2SO4, H2O Heat C3 Crude Product Slurry C2->C3 C4 Purification/ Crystallization C3->C4 pH Adjustment Antisolvent C5 Final Product: 2-Chloro-5-fluoro-6-methylnicotinic acid C4->C5 Troubleshooting_Chlorination Start High Trichloro- Impurity Detected Q1 Is Reaction Temperature > 160°C? Start->Q1 A1_Yes Reduce Temperature to 150-155°C. Improve reactor heat exchange. Q1->A1_Yes Yes Q2 Is PCl5 being used? Q1->Q2 No A1_Yes->Q2 A2_Yes Eliminate PCl5 from the process. Q2->A2_Yes Yes Q3 Is a Li+ salt catalyst present? Q2->Q3 No A2_Yes->Q3 A3_No Incorporate LiCl (e.g., 0.5 eq) to promote selective dichlorination at lower temps. Q3->A3_No No End Impurity Minimized Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting over-chlorination.

Q3: My selective catalytic hydrogenation to remove the C6-chloro group from a 2,6-dichloro precursor has poor selectivity, resulting in complete de-chlorination or low conversion. How can I improve this?

  • Potential Causes:

    • Catalyst Activity Too High: Highly active catalysts like standard Palladium on Carbon (Pd/C) can be too aggressive, leading to the non-selective removal of both chlorine atoms.

    • Catalyst Poisoning: Trace impurities (e.g., sulfur) in the starting material or solvent can poison the catalyst, leading to low or no conversion.

    • Incorrect Base or Stoichiometry: A base (e.g., triethylamine) is typically required to neutralize the HCl generated during the reaction. Incorrect amounts can affect the reaction rate and catalyst performance.

    • Poor Mass Transfer: On scale-up, inefficient stirring or low hydrogen pressure can lead to poor contact between the hydrogen gas, substrate, and catalyst surface, resulting in slow and incomplete reactions.

  • Recommended Solutions:

    • Catalyst Selection: Use a less reactive or "poisoned" catalyst. A Lindlar catalyst (Pd/CaCO₃/PbO) is explicitly mentioned for this type of selective dechlorination. [3]Alternatively, using Raney Nickel with carefully controlled temperature can also achieve selectivity. [3][4] 2. Process Parameters:

      • Hydrogen Pressure: Operate at a lower pressure (e.g., 1-3 atm) to reduce the reaction rate and improve selectivity. High pressures favor over-reduction.

      • Temperature: Keep the temperature moderate (e.g., 25-40 °C). Higher temperatures will increase the rate of the second, undesired dechlorination. [4] * Agitation: Ensure vigorous stirring to maximize gas-liquid-solid mass transfer, which is critical for reproducibility at scale.

    • Pre-treatment of Starting Material: If catalyst poisoning is suspected, consider passing a solution of the starting material through a plug of activated carbon or silica to remove potential inhibitors before the reaction.

IV. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid? A: The primary concerns are:

  • Use of POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. Scale-up requires a closed system with excellent ventilation and scrubbers to handle HCl and POCl₃ vapors. Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, suits, and respiratory protection.

  • Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be properly grounded and purged with an inert gas (e.g., nitrogen) before and after the reaction. Use of explosion-proof equipment is mandatory.

  • Exothermic Reactions: Both acid hydrolysis and chlorination reactions can be highly exothermic. A process safety review (e.g., HAZOP) should be conducted to understand the thermal risks. Scale-up requires reactors with adequate cooling capacity and a documented plan for managing thermal runaways.

  • Organometallic Reagents: If routes involving organolithiums (e.g., for directed ortho-metalation) are used, their pyrophoric nature requires handling under a strictly inert atmosphere. [5][6] Q: How does the fluorine substituent affect the synthesis? A: The strongly electron-withdrawing fluorine atom at the 5-position deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). This has several implications:

  • It can make SNAr reactions (e.g., displacement of a chloro group by a nucleophile) easier.

  • It influences the acidity of ring protons, which is a key consideration in directed metalation strategies. [5]* It can impact the stability and reactivity of intermediates. Fluorinated compounds can also pose unique challenges during workup and waste treatment.

Q: What analytical methods are crucial for process control and product release? A: A robust analytical package is essential:

  • HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress (in-process control), quantifying impurities, and for the final purity assay of the product. A gradient method is typically required to resolve starting materials, intermediates, and byproducts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and byproducts.

  • ¹H NMR and ¹⁹F NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • KF (Karl Fischer Titration): To determine the water content in the final product, which is often a critical quality attribute.

  • DSC (Differential Scanning Calorimetry): To determine the melting point and identify any polymorphic forms of the final solid product.

V. References

  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse crystalline 2,6-dichloro-5-fluoro-nicotinic acid -

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride -

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid -

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride -

  • Atlantis Press - Synthesis of 2-Chloronicotinic Acid Derivatives - [Link]

  • PMC - Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - [Link]

  • Patsnap - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - [Link]

  • MySkinRecipes - Methyl 2-Chloro-5-fluoro-6-methylnicotinate - [Link]

  • ACS Omega - Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - [Link]

  • PMC - Recent trends in the chemistry of Sandmeyer reaction: a review - [Link]

  • ResearchGate - Scale-Up and Safety Evaluation of a Sandmeyer Reaction - [Link]

  • MDPI - Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - [Link]

  • Master Organic Chemistry - Reactions of Diazonium Salts: Sandmeyer and Related Reactions - [Link]

  • Baran Lab - Directed Metalation: A Survival Guide - [Link]

  • ResearchGate - Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale - [Link]

  • PMC - Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - [Link]

  • Denmark Group - DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - [Link]

  • Andrew G. Myers Research Group - ortho metalation - [Link]

  • ACS Publications - Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - [Link]

  • Wikipedia - Directed ortho metalation - [Link]

  • University Handout - The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring - [Link]

  • Organic Chemistry Portal - Pyridine synthesis - [Link]

  • Wikipedia - Sandmeyer reaction - [Link]

  • PMC - Functionalization of Pyridines at the C4 Position via Metalation and Capture - [Link]

Sources

Technical Support Center: By-product Formation in 2-Chloro-5-fluoro-6-methylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Chloro-5-fluoro-6-methylnicotinic acid. As a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals, understanding and controlling by-product formation during its synthesis is paramount for ensuring high yield and purity.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding undesirable side reactions.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during the synthesis and purification of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Issue 1: An Unexpected Peak is Observed in the HPLC/LC-MS Analysis of the Crude Reaction Mixture.

Possible Cause A: Hydrolysis of the Chloro Group

  • Explanation: The 2-chloro substituent on the pyridine ring is susceptible to hydrolysis, particularly in the presence of water at elevated temperatures or under acidic/basic conditions. This leads to the formation of 2-Hydroxy-5-fluoro-6-methylnicotinic acid. While some reactions require aqueous conditions, prolonged exposure or excessive heat can favor this by-product.[2][3]

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to check for the appearance and growth of the hydrolysis by-product peak over time.[4]

    • Anhydrous Conditions: If the reaction chemistry allows, ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]

    • Temperature Control: Maintain the reaction temperature at the optimal level. Avoid excessive heating, as this can accelerate the rate of hydrolysis.[4]

    • pH Control: If applicable to your synthesis route, ensure the pH of the reaction mixture is controlled to minimize acid or base-catalyzed hydrolysis.

Possible Cause B: Incomplete Halogenation or Precursor Carryover

  • Explanation: If your synthesis involves the chlorination of a hydroxyl precursor (e.g., 2-hydroxy-5-fluoro-6-methylnicotinic acid), the unexpected peak could be unreacted starting material. This can result from insufficient chlorinating agent, suboptimal reaction temperature, or a deactivated chlorinating reagent.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure the correct molar ratio of the chlorinating agent (e.g., phosphoryl chloride, thionyl chloride) is used. A slight excess may be necessary to drive the reaction to completion.

    • Reagent Quality: Use a fresh, high-purity chlorinating agent. These reagents can degrade over time, especially if exposed to moisture.

    • Temperature and Time Optimization: Verify that the reaction is being conducted at the recommended temperature and for a sufficient duration to ensure complete conversion.

Possible Cause C: Decarboxylation

  • Explanation: Nicotinic acid derivatives can undergo decarboxylation (loss of CO2) at high temperatures, leading to the formation of 2-Chloro-5-fluoro-6-methylpyridine.[6][7] This is more likely to occur if the reaction is heated for an extended period or at temperatures exceeding the stability threshold of the carboxylic acid.[8]

  • Troubleshooting Steps:

    • Temperature Management: Carefully control the reaction temperature, keeping it below the point where significant decarboxylation occurs.[9]

    • Reaction Time: Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool it down promptly.

    • Catalyst Choice: If a catalyst is used, ensure it does not promote decarboxylation under the reaction conditions. For instance, some metal catalysts used for other transformations can facilitate this side reaction.[6]

Issue 2: Low Yield of the Desired Product After Purification.

Possible Cause A: Suboptimal Reaction Conditions

  • Explanation: Low yields are often a result of reaction conditions that are not fully optimized. Factors such as temperature, reaction time, solvent, and catalyst can all play a significant role in the efficiency of the synthesis.[5]

  • Troubleshooting Steps:

    • Systematic Optimization: If time and resources permit, perform a series of small-scale experiments to systematically optimize the reaction parameters. This could involve screening different solvents, catalysts, temperatures, and reaction times.

    • Reagent Purity: Ensure that all starting materials and reagents are of high purity. Impurities can inhibit the reaction or lead to the formation of side products, consuming the starting material.[5]

    • Efficient Mixing: For heterogeneous reactions, ensure that the stirring is efficient to facilitate proper mixing of the reactants.[5]

Possible Cause B: Product Decomposition During Workup or Purification

  • Explanation: The desired product may be unstable under the workup or purification conditions. For example, exposure to strong acids or bases during extraction, or prolonged heating during solvent evaporation, can lead to degradation.[4]

  • Troubleshooting Steps:

    • Mild Workup Conditions: Employ mild acidic or basic solutions for extraction, if necessary. Use saturated sodium bicarbonate instead of stronger bases where possible.

    • Temperature Control During Purification: When performing distillation or recrystallization, use the lowest effective temperature. For solvent removal, a rotary evaporator under reduced pressure is preferable to heating at atmospheric pressure.

    • Chromatography Considerations: If using column chromatography, be mindful of the stability of the compound on silica gel. The acidic nature of silica can sometimes cause degradation. Using a mobile phase with a small amount of a modifying agent like triethylamine can help for basic compounds.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect in the synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid?

A1: Based on the typical synthetic routes, the most common by-products include the hydrolyzed product (2-Hydroxy-5-fluoro-6-methylnicotinic acid), the decarboxylated product (2-Chloro-5-fluoro-6-methylpyridine), and unreacted starting materials. Depending on the specific route, other impurities such as isomers or over-halogenated products might also be present.[10]

Q2: How can I best analyze the purity of my product and identify any by-products?

A2: A combination of analytical techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your final product and quantifying any impurities. A reversed-phase C18 column with a buffered mobile phase is a good starting point.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks in your chromatogram by providing the mass-to-charge ratio of the parent ion and its fragments.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information about your product and can help in the characterization of any isolated by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for detecting and identifying more volatile by-products, such as the decarboxylated impurity.

Q3: My reaction involves the hydrolysis of a nitrile or ester precursor. What are the common pitfalls?

A3: When hydrolyzing a nitrile or ester to the corresponding carboxylic acid, incomplete hydrolysis is a common issue. To drive the reaction to completion, you may need to use a stronger acid or base, increase the reaction temperature, or prolong the reaction time. However, be mindful that harsher conditions can also promote the formation of other by-products like those mentioned above. It is a delicate balance that often requires careful optimization. For ester hydrolysis, ensuring a sufficient stoichiometric amount of base is added to saponify the ester and then neutralize to the free acid is crucial.[12]

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, many of the reagents used in the synthesis of halogenated nicotinic acids are hazardous.

  • Chlorinating agents like phosphoryl chloride and thionyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong acids and bases used for hydrolysis or pH adjustment are also corrosive and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use to be fully aware of its hazards and handling requirements.

Part 3: Visualizations and Data

Troubleshooting Workflow for Unexpected HPLC Peaks

troubleshooting_workflow start Unexpected Peak in HPLC check_mass Analyze by LC-MS Determine m/z start->check_mass is_hydrolysis m/z matches 2-Hydroxy-5-fluoro-6-methylnicotinic acid? check_mass->is_hydrolysis is_decarboxylation m/z matches 2-Chloro-5-fluoro-6-methylpyridine? is_hydrolysis->is_decarboxylation No solution_hydrolysis Solution: - Use anhydrous conditions - Control temperature & pH is_hydrolysis->solution_hydrolysis Yes is_starting_material m/z matches Starting Material? is_decarboxylation->is_starting_material No solution_decarboxylation Solution: - Lower reaction temperature - Reduce reaction time is_decarboxylation->solution_decarboxylation Yes solution_starting_material Solution: - Check reagent stoichiometry & quality - Optimize reaction time & temp. is_starting_material->solution_starting_material Yes unknown Investigate other side reactions (e.g., dimerization, isomerization) is_starting_material->unknown No

Caption: A decision tree for troubleshooting unexpected by-products.

Common By-products and Their Characteristics
By-product NameMolecular FormulaMolecular WeightPotential CauseRecommended Analytical Technique
2-Hydroxy-5-fluoro-6-methylnicotinic acidC₇H₆FNO₃171.13Hydrolysis of the chloro groupLC-MS, HPLC
2-Chloro-5-fluoro-6-methylpyridineC₆H₅ClFN145.56Decarboxylation of the acidGC-MS, LC-MS
Unreacted Precursor (e.g., 2-hydroxy derivative)VariesVariesIncomplete reactionHPLC, LC-MS
General Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions Precursor Precursor (e.g., 2-hydroxy-5-fluoro- 6-methylnicotinic acid) Intermediate 2-Chloro-5-fluoro- 6-methylnicotinic acid (Desired Product) Precursor->Intermediate Chlorination Precursor->Intermediate Hydrolysis Hydrolysis Product (2-Hydroxy derivative) Intermediate->Hydrolysis H₂O, Heat Decarboxylation Decarboxylation Product (2-Chloro-5-fluoro-6-methylpyridine) Intermediate->Decarboxylation High Temp.

Caption: Synthesis pathway and common side reactions.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by HPLC
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a suitable solvent system (e.g., acetonitrile/water).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the product and starting material.

  • Analysis: Inject the filtered sample into the HPLC system. Monitor the disappearance of the starting material peak and the appearance of the product peak. The emergence of new peaks may indicate by-product formation.

Protocol 2: General Workup Procedure to Minimize Hydrolysis
  • Cooling: Once the reaction is deemed complete by monitoring, cool the reaction mixture to room temperature or below (0-5 °C) to slow down potential side reactions.

  • Quenching: If a reactive reagent like a chlorinating agent was used, quench it carefully by slowly adding the reaction mixture to ice-cold water or a mild basic solution like saturated sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a moderate temperature (e.g., < 40 °C).

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from [4][5]

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 45(1), 324-330.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]

  • MDPI. (2022).
  • Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

  • YouTube. (2021, January 9). Pyridine : Decarboxylation of Niacin. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-Chloro-5-fluoro-6-methylnicotinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. Retrieved from [Link]

  • Frontiers. (2024, October 13). A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Patsnap. (2005, May 11). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.
  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid.

Sources

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section provides in-depth solutions to specific problems you may encounter during the synthesis of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Q1: Why is my yield of 2-Chloro-5-fluoro-6-methylnicotinic acid consistently low when starting from 2,6-dichloro-5-fluoronicotinic acid via selective dechlorination?

Low yields in the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid or its esters are a frequent issue. This reaction's success is highly dependent on the catalyst, solvent, and reaction conditions.

Possible Causes and Solutions:

  • Suboptimal Catalyst Choice and Activity: The selective removal of the chlorine atom at the 6-position over the 2-position is challenging.

    • Insight: While palladium on carbon (Pd/C), Raney nickel, and Lindlar's catalyst can be used, their effectiveness can vary. Some literature suggests that specific types of Raney nickel are required for good yields, and general-purpose Raney nickel may not be effective.[1][2]

    • Recommendation:

      • Catalyst Screening: If you are experiencing low yields, consider screening different catalysts. Lindlar's catalyst is often a good starting point for selective hydrogenations.

      • Catalyst Loading: Ensure the correct catalyst loading, typically between 1-10% by weight of the substrate.[1]

      • Catalyst Quality: Use a fresh, high-quality catalyst. Deactivated catalysts will significantly reduce the reaction rate and yield.

  • Incorrect Reaction Conditions: Temperature and pressure play a crucial role in the selectivity and rate of the reaction.

    • Insight: The reaction is typically run at temperatures between 20-50°C and pressures from atmospheric to 5 atm.[1]

    • Recommendation: Start with milder conditions (e.g., room temperature and atmospheric pressure) and gradually increase the temperature and pressure if the reaction is slow. Monitor the reaction progress by TLC or HPLC to avoid over-reduction.

  • Presence of Hydrogen Chloride: The reaction can generate HCl, which can poison the catalyst.

    • Insight: An alkaline substance, such as triethylamine or trimethylamine, is often added as an auxiliary agent to neutralize the in-situ generated HCl.[1]

    • Recommendation: Add a stoichiometric amount of a non-nucleophilic base to the reaction mixture to scavenge HCl.

Experimental Protocol for Selective Dechlorination:

  • To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (1 equivalent) in ethyl acetate, add triethylamine (1.5 equivalents).

  • Carefully add Lindlar's catalyst (e.g., 5% by weight).

  • Hydrogenate the mixture at room temperature under 3 atmospheres of hydrogen for 12 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the catalyst and concentrate the reaction mixture.

  • Purify the resulting ethyl 2-chloro-5-fluoro-nicotinate by column chromatography.[2]

  • Hydrolyze the ester to the carboxylic acid using a base like lithium hydroxide in a methanol/water mixture.[1]

Q2: I am attempting to synthesize 2-Chloro-5-fluoro-6-methylnicotinic acid via oxidation of 2-chloro-5-fluoro-6-methylpyridine, but the reaction is sluggish and gives multiple byproducts. How can I improve this step?

The oxidation of the methyl group on the pyridine ring to a carboxylic acid requires a strong oxidizing agent. The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the starting material.

Possible Causes and Solutions:

  • Inappropriate Oxidizing Agent: The choice of oxidizing agent is critical for a successful and clean oxidation.

    • Insight: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for converting alkyl groups on aromatic rings to carboxylic acids.[3] Other strong oxidizing agents like nitric acid have also been used for the synthesis of nicotinic acid derivatives.[4]

    • Recommendation: Use potassium permanganate in an aqueous solution. The reaction may require heating to proceed at a reasonable rate.

  • Suboptimal Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition.

    • Insight: Oxidation reactions of this type are often performed at elevated temperatures, sometimes under reflux.[5]

    • Recommendation: Start the reaction at a moderate temperature (e.g., 60-70°C) and slowly increase it while monitoring the reaction progress.

  • Incorrect Stoichiometry of the Oxidizing Agent: An insufficient amount of the oxidizing agent will lead to incomplete conversion, while a large excess can lead to unwanted side reactions.

    • Recommendation: Use a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) for each methyl group to be oxidized.

Illustrative Workflow for Oxidation:

Start 2-Chloro-5-fluoro-6-methylpyridine Oxidation Oxidation with KMnO4 in aqueous solution Start->Oxidation Heat Workup Quench with NaHSO3 Acidify with HCl Oxidation->Workup Isolation Filter and dry the product Workup->Isolation Product 2-Chloro-5-fluoro-6-methylnicotinic acid Isolation->Product

Caption: Workflow for the oxidation of 2-chloro-5-fluoro-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 2-Chloro-5-fluoro-6-methylnicotinic acid?

There are several established synthetic pathways, each with its own advantages and disadvantages:

  • Selective Dechlorination: This route starts from the readily available 2,6-dichloro-5-fluoronicotinic acid or its esters and selectively removes the chlorine at the 6-position through catalytic hydrogenation.[1][2]

  • Oxidation: This method involves the oxidation of the methyl group of 2-chloro-5-fluoro-6-methylpyridine to a carboxylic acid using strong oxidizing agents.[3]

  • Multi-step Synthesis from 2-hydroxynicotinic acid: This is a longer route that involves nitration, chlorination to 2-chloro-5-nitro-nicotinic acid, reduction of the nitro group, diazotization, and finally a fluorination reaction. This pathway is often hampered by a low yield in the final fluorination step.[2]

Q2: How is the final product, 2-Chloro-5-fluoro-6-methylnicotinic acid, typically purified?

Purification is crucial to obtain a high-purity product. The most common methods are:

  • Recrystallization: This is an effective method for purifying the final solid product. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: This technique is useful for purifying both the final product and intermediates, especially if they are oils or if there are closely related impurities.[2][6] A common stationary phase is silica gel, with an eluent system typically consisting of a mixture of hexanes and ethyl acetate.[6]

  • Acid-Base Extraction: Since the final product is a carboxylic acid, an acid-base extraction can be a powerful purification step. The crude product can be dissolved in an aqueous base (like sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural elucidation and confirmation of the final product and any intermediates.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to identify any byproducts.

Data Summary Table:

Synthetic RouteKey Starting MaterialKey ReagentsCommon YieldsKey Challenges
Selective Dechlorination 2,6-dichloro-5-fluoronicotinic acid esterH₂, Lindlar's catalyst/Raney Ni, Triethylamine25-43%[1][2]Catalyst sensitivity, over-reduction
Oxidation 2-chloro-5-fluoro-6-methylpyridineKMnO₄ or HNO₃Yields can be high but are process-dependentOver-oxidation, byproduct formation
Multi-step Synthesis 2-hydroxynicotinic acidHNO₃, SOCl₂, Fe, NaNO₂, HBF₄Low overall yieldLong route, low yield in fluorination step[2]

Logical Relationship Diagram:

cluster_0 Synthetic Pathways A 2,6-dichloro-5-fluoronicotinic acid Product 2-Chloro-5-fluoro-6-methylnicotinic acid A->Product Selective Dechlorination B 2-chloro-5-fluoro-6-methylpyridine B->Product Oxidation C 2-hydroxynicotinic acid C->Product Multi-step Synthesis

Caption: Key synthetic routes to 2-Chloro-5-fluoro-6-methylnicotinic acid.

References

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse ... - Google Patents.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. Available from: [Link]

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents.
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available from: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in. Available from: [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. Available from: [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available from: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. Available from: [Link]

  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Available from: [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
  • 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem. Available from: [Link]

  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. - SciSpace. Available from: [Link]

  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchGate. Available from: [Link]

  • CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents.
  • Methyl 2-Chloro-5-fluoro-6-methylnicotinate - MySkinRecipes. Available from: [Link]

  • 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem. Available from: [Link]

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"2-Chloro-5-fluoro-6-methylnicotinic acid" reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and troubleshooting of 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind each chemical transformation, ensuring that every protocol you execute is a self-validating system.

The synthesis of highly functionalized, multi-substituted pyridines like 1[1] typically involves two critical, failure-prone stages: the deoxychlorination of a pyridone precursor and the hydrolysis of the resulting nitrile (or ester) to the target carboxylic acid.

Part 1: Mechanistic Pathways & Workflows

To troubleshoot effectively, you must first understand the electronic flow of the reaction. The chlorination step relies heavily on 2[2], where N,N-Dimethylformamide (DMF) acts not just as a solvent, but as a catalytic mediator.

Pathway A Pyridone Precursor B POCl3 + DMF (Vilsmeier Reagent) A->B Activation C O-Phosphitylated Intermediate B->C Phosphitylation D Nucleophilic Attack (Cl-) C->D Substitution E Chlorinated Nitrile Intermediate D->E Elimination

Caption: Mechanistic pathway for the chlorination of the pyridone precursor.

Part 2: Self-Validating Experimental Protocols

Protocol A: Deoxychlorination (Synthesis of the Nitrile Intermediate)

Causality: Pyridones exist in a tautomeric equilibrium with their enol forms. Uncatalyzed POCl3 reacts sluggishly with the enol oxygen. By adding catalytic DMF, we generate a highly electrophilic chloroiminium ion (Vilsmeier reagent) that rapidly O-phosphitylates the enol, creating an excellent leaving group (PO2Cl2⁻) for subsequent chloride attack.

  • Setup: Charge a dry, argon-purged 500 mL jacketed reactor with 5-Fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add POCl3 (3.0 eq) at 20°C. Note: Excess POCl3 acts as the reaction solvent, maintaining mass transfer.

  • Catalytic Activation: Slowly add DMF (0.1 eq) dropwise, maintaining the internal temperature below 40°C to prevent premature degradation of the Vilsmeier complex.

  • Heating: Ramp the internal temperature to 100°C and stir for 4 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot into 1 mL of cold methanol. Analyze via LC-MS. The protocol is validated when the starting material peak disappears and the target chloride ([M+H]⁺ = 171) accounts for >95% of the Total Ion Chromatogram (TIC) area.

  • Workup: Distill off excess POCl3 under reduced pressure before aqueous quench. Quenching bulk POCl3 in water causes violent exotherms that destroy the fluorinated product.

Protocol B: Hydrolysis to 2-Chloro-5-fluoro-6-methylnicotinic acid

Causality: The electron-deficient nature of the pyridine ring (exacerbated by -Cl and -F substituents) makes the nitrile highly susceptible to nucleophilic attack by hydroxide. However, this exact electronic environment makes the resulting nicotinic acid extremely prone to thermal decarboxylation.

  • Setup: Dissolve the chlorinated nitrile intermediate in Ethanol (5 volumes).

  • Hydrolysis: Add 6M NaOH (aq) (4.0 eq). Heat strictly to 75°C.

  • Self-Validation (IPC): Monitor via TLC (EtOAc:Hexane 1:1). The protocol is self-validating when the UV-active nitrile spot (Rf ~0.6) is completely replaced by a baseline spot (the sodium carboxylate salt).

  • Isolation: Cool the mixture to 5°C. Carefully adjust the pH to exactly 3.5 using 2M HCl. Causality: 3.5 is the isoelectric point. Deviating from this pH causes the product to remain water-soluble as either the carboxylate salt (pH > 5) or the pyridinium salt (pH < 2).

  • Filtration: Filter the precipitate, wash with ice-cold water, and dry under vacuum.

Part 3: Troubleshooting Guide & FAQs

Q1: My POCl3 chlorination yielded a black, intractable tar. What went wrong? A: This is a classic symptom of thermal runaway during Vilsmeier-Haack activation[2]. The reaction between POCl3 and DMF is highly exothermic. If the internal temperature exceeds 100°C during the initial addition, polymerization and degradation of the pyridine ring occur. Solution: Always maintain the internal temperature below 40°C during DMF addition before applying external heat.

Q2: LC-MS shows a major impurity with a mass of[M-44] during the hydrolysis step. What happened? A: You have decarboxylated your product. Nicotinic acids with electron-withdrawing groups (-Cl, -F) are highly susceptible to thermal decarboxylation because the substituents stabilize the transient carbanion formed when CO₂ is lost. Solution: Never exceed 80°C during alkaline hydrolysis.

Q3: I am losing over 50% of my product during the final aqueous workup. How do I recover it? A: 2-Chloro-5-fluoro-6-methylnicotinic acid is highly water-soluble at both basic and highly acidic pH levels. You must precipitate it exactly at its isoelectric point. If you overshot the pH to 1.0, back-titrate with dilute NaOH to pH 3.5 to force precipitation.

Q4: I purchased the methyl ester intermediate instead of the nitrile. Can I skip the harsh alkaline hydrolysis? A: Yes. If you are starting from3[3], you can use a much milder LiOH-mediated hydrolysis in THF/Water (3:1) at room temperature. This completely bypasses the risk of decarboxylation associated with high-temperature NaOH hydrolysis.

Troubleshooting Start Issue: Low Yield in Hydrolysis Q1 Is starting material consumed? Start->Q1 No Increase NaOH conc. or Time Q1->No No Yes Check LC-MS for Decarboxylation Q1->Yes Yes Decarb Lower reaction temp (< 80°C) Yes->Decarb Mass = M-44 Iso Check Isoelectric Point (pH 3.5) Yes->Iso Mass = Target Adjust Adjust pH to 3.5 for precipitation Iso->Adjust Product in filtrate

Caption: Troubleshooting logic tree for resolving low yields during nitrile hydrolysis.

Part 4: Quantitative Data Summaries

Table 1: Hydrolysis Optimization (Temperature vs. Yield) Data demonstrates the critical threshold for thermal decarboxylation.

Internal Temp (°C)Time (h)Nitrile Conversion (%)Decarboxylation Impurity (%)Isolated Yield (%)
601245< 140
75 8 98 2 89
9041001865

Table 2: Isolation Optimization (pH vs. Recovery) Data demonstrates the necessity of isoelectric point targeting.

Isolation pHPredominant Product StateRecovery (%)Purity (HPLC %)
1.0Pyridinium Salt (Soluble)1592
3.5 Zwitterion (Insoluble) 92 99
7.0Carboxylate Salt (Soluble)< 5N/A

Part 5: References

Sources

Technical Support Center: Troubleshooting 2-Chloro-5-fluoro-6-methylnicotinic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) . As a highly functionalized pyridine scaffold, this molecule is a critical building block for agrochemicals and pharmaceuticals[1]. However, its dense functionalization makes it prone to specific, predictable side reactions.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your synthetic workflows.

Reactivity Profiling & Mechanistic Overview

To understand the side reactions of 2-Chloro-5-fluoro-6-methylnicotinic acid, we must first analyze the electronic environment of the pyridine ring. The electronegative nitrogen atom exerts a strong inductive (


) and mesomeric (

) electron-withdrawing effect[2]. This creates a highly electron-deficient aromatic system, activating specific sites for unintended side reactions.

ReactivityMap Molecule 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) C3 C3-COOH (Target Site) Molecule->C3 C2 C2-Cl (SNAr / Reduction) Molecule->C2 C5 C5-F (SNAr) Molecule->C5 C6 C6-CH3 (Deprotonation) Molecule->C6 Amidation / Esterification Amidation / Esterification C3->Amidation / Esterification Nucleophilic Attack\nHydrodehalogenation Nucleophilic Attack Hydrodehalogenation C2->Nucleophilic Attack\nHydrodehalogenation Displacement by Hard Nucleophiles Displacement by Hard Nucleophiles C5->Displacement by Hard Nucleophiles Carbanion Formation (Strong Bases) Carbanion Formation (Strong Bases) C6->Carbanion Formation (Strong Bases)

Reactivity map of 2-Chloro-5-fluoro-6-methylnicotinic acid highlighting competing reactive sites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe a mass shift of + [Amine Mass] - 35.5 Da during amide coupling?

Cause: You are observing a Nucleophilic Aromatic Substitution (


)  side reaction at the C2 position. The 2-chloro group is highly activated by the ortho-nitrogen. When an amine attacks C2, it forms a Meisenheimer (

) complex where the negative charge is stabilized directly on the electronegative pyridine nitrogen[3]. Subsequent elimination of the chloride ion (

) yields the 2-aminopyridine byproduct[3]. Solution:
  • Base Selection: Switch from strong/nucleophilic bases (like TEA) to sterically hindered, milder bases (like DIPEA) or inorganic bases (like

    
    ).
    
  • Temperature: Maintain the reaction strictly at

    
    .
    
  • Coupling Agent: Use T3P (Propylphosphonic anhydride) which requires milder conditions compared to HATU/EDC.

Q2: During esterification with sodium methoxide ( ), my product mass is off by . What happened?

Cause: Alkoxides are powerful nucleophiles. Instead of simply deprotonating the carboxylic acid, the methoxide ion displaced the 2-chloro group via


. The mass of chlorine (

) is replaced by a methoxy group (

), resulting in a net mass change of

. Solution: Avoid basic alkoxides entirely. Utilize a Fischer esterification protocol (MeOH, catalytic

) or perform a mild alkylation using Methyl Iodide (

) and Potassium Carbonate (

) in DMF[1].
Q3: When using LDA to functionalize the aryl ring, I get complex mixtures and dimers. Why?

Cause: The protons on the 6-methyl group are highly acidic (


)[4]. This increased acidity is due to the direct resonance stabilization of the resulting carbanion (picolyl anion) by the adjacent pyridine nitrogen[4]. Strong bases like LDA or n-BuLi will preferentially deprotonate the 6-methyl group rather than performing directed ortho-metalation on the ring.
Solution:  If ring functionalization is strictly required, the 6-methyl group must be protected or modified. Alternatively, use highly specific, non-nucleophilic bases like TMP-magnesates (Knochel-Hauser bases) at cryogenic temperatures (

).
Q4: Catalytic hydrogenation ( ) of a distal functional group results in the loss of the chlorine atom. How can I prevent this?

Cause: Hydrodehalogenation . The electron-deficient C-Cl bond in chloropyridines is highly susceptible to oxidative addition by Palladium(0)[5]. In the presence of a hydride source (like


), reductive elimination rapidly yields the dechlorinated pyridine[5].
Solution:  Poison the palladium catalyst to reduce its insertion capability (e.g., use Lindlar's catalyst) or switch to a non-transition metal reduction method, such as diimide reduction or highly selective borane complexes.

Quantitative Data & Reagent Compatibility

Table 1: Quantitative Mass Shifts in Common Side Reactions

Use this table to rapidly diagnose side reactions via LC-MS analysis.

Intended ReactionReagent UsedSide Reaction PathwayExpected Mass Shift (

)
AmidationPrimary Amine (

)

at C2-Cl

EsterificationSodium Methoxide (

)

at C2-Cl

EsterificationSodium Ethoxide (

)

at C2-Cl

Reduction

Hydrodehalogenation

(Cl replaced by H)
AlkylationLDA / Electrophile (

)
C6-Methyl Deprotonation

Table 2: Reagent Compatibility Matrix
Reagent ClassExample ReagentsCompatibilityRecommended Alternative
Strong Nucleophilic Bases

Poor (Induces

)

Strong Non-Nucleophilic BasesLDA, n-BuLi, NaHPoor (Deprotonates C6-

)
TMP-Magnesates (Cryogenic)
Amide Coupling AgentsHATU, PyBOPModerate (Requires temp control)T3P (Propylphosphonic anhydride)
Transition Metal Catalysts

Poor (Hydrodehalogenation)Lindlar's Catalyst, Wilkinson's Catalyst

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure chemoselectivity and prevent the side reactions detailed above.

Protocol A: Chemoselective Amidation (Avoiding )

AmidationWorkflow Start 1. Dissolve Acid in anhydrous DMF Cool 2. Cool strictly to 0 °C Start->Cool Activate 3. Add T3P (1.5 eq) + DIPEA (2.0 eq) Stir 15 mins Cool->Activate AddAmine 4. Dropwise addition of Amine (1.0 eq) Maintain 0 °C Activate->AddAmine Monitor 5. Monitor by LC-MS (Check for M-35.5 side product) AddAmine->Monitor Monitor->AddAmine Incomplete conversion Quench 6. Quench with cold NH4Cl (aq) Monitor->Quench Target mass confirmed

Step-by-step workflow for chemoselective amidation minimizing SNAr side reactions.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 equiv) and anhydrous DMF (

    
    ).
    
  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to

    
     for 10 minutes. Causality: Low temperatures exponentially decrease the rate of the bimolecular 
    
    
    
    pathway compared to the intramolecular rearrangement of the activated ester.
  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Slowly add T3P (50% solution in EtOAc, 1.5 equiv). Stir for 15 minutes.

  • Coupling: Dissolve the target amine (1.0 equiv) in a minimal amount of DMF and add it dropwise over 10 minutes.

  • In-Process Validation: After 1 hour, sample the reaction for LC-MS.

    • Validation Check: If the desired amide mass is present and the

      
       mass is absent, proceed. If 
      
      
      
      is detected, immediately quench the reaction to salvage the remaining material.
  • Quench & Workup: Pour the reaction mixture into ice-cold saturated aqueous

    
    . Extract with EtOAc, wash heavily with brine (to remove DMF), dry over 
    
    
    
    , and concentrate.
Protocol B: Safe Esterification via Mild Alkylation

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 equiv) in anhydrous DMF (

    
    ) at room temperature.
    
  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 equiv). Stir for 30 minutes to ensure complete formation of the carboxylate salt. Causality: 
    
    
    
    is a weak, insoluble inorganic base that will deprotonate the carboxylic acid but is entirely non-nucleophilic, eliminating the risk of
    
    
    [1].
  • Alkylation: Add Methyl Iodide (

    
    , 1.2 equiv) dropwise. Caution: Exothermic.
    
  • Validation: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc). The product will run significantly higher (less polar) than the starting acid.

  • Workup: Dilute with water to precipitate the methyl ester. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Methyl 2-Chloro-5-fluoro-6-methylnicotinate Intermediates Source: MySkinRecipes Chemical Catalog URL:[Link]

  • Explain and illustrate the mechanism of nucleophilic aromatic substitution Source: AskFilo URL:[Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Source: Chemistry StackExchange URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-5-fluoro-6-methylnicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, objective comparison of 2-Chloro-5-fluoro-6-methylnicotinic acid and other key nicotinic acid derivatives. It is intended for researchers, scientists, and professionals in drug development, providing a technical analysis supported by available data to inform experimental design and compound selection.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid with a broad spectrum of biological activities.[1] Beyond its role as an essential nutrient, its derivatives are integral to drug discovery and development, exhibiting applications as antimicrobial, anti-inflammatory, and lipid-lowering agents.[2][3] The strategic substitution on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to a vast landscape of derivatives with diverse therapeutic potential.

This guide focuses on 2-Chloro-5-fluoro-6-methylnicotinic acid, a halogenated and methylated derivative, and compares it with structurally related analogues to elucidate the impact of specific substitutions on its performance. The selected comparators are:

  • Nicotinic Acid: The parent molecule, providing a baseline for comparison.[1][4]

  • 2-Chloro-6-methylnicotinic acid: To assess the effect of the 5-fluoro substitution.

  • 5-Fluoro-6-methylnicotinic acid: To evaluate the influence of the 2-chloro substitution.[5]

  • 2-Chloro-5-fluoronicotinic acid: To understand the contribution of the 6-methyl group.[6]

Physicochemical Properties: A Comparative Overview

The substitution pattern on the nicotinic acid scaffold significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key computed properties of the selected compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-5-fluoro-6-methylnicotinic acid C₈H₆ClFNO₂203.59
Nicotinic Acid C₆H₅NO₂123.11
2-Chloro-6-methylnicotinic acid C₇H₆ClNO₂171.58
5-Fluoro-6-methylnicotinic acid C₇H₆FNO₂155.13
2-Chloro-5-fluoronicotinic acid C₆H₃ClFNO₂175.54

Structure-Activity Relationship: The Role of Substituents

The biological activity of nicotinic acid derivatives is intricately linked to the nature and position of substituents on the pyridine ring.

Halogenation (Chloro and Fluoro Groups): The introduction of halogens like chlorine and fluorine can significantly impact a molecule's properties. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group and influence binding interactions with target proteins. The presence of a chlorine atom can affect the overall lipophilicity and metabolic stability of the compound.

Methylation: The methyl group at the 6-position can influence the molecule's orientation within a binding pocket and may also impact its metabolic profile. For instance, in the context of 6-methylnicotine, a related compound, the methyl group at the 6-position has been shown to result in higher activity at nicotinic acetylcholine receptors compared to nicotine itself.[7]

Based on the substitutions, 2-Chloro-5-fluoro-6-methylnicotinic acid is anticipated to possess a unique combination of electronic and steric properties that could translate to enhanced potency, selectivity, or improved pharmacokinetic characteristics compared to its less substituted counterparts. The presence of both chloro and fluoro groups may offer a balance of lipophilicity and electronic effects, while the methyl group could provide a key interaction point with a biological target.

Synthetic Considerations

The synthesis of these nicotinic acid derivatives often involves multi-step processes. For example, the preparation of 2-chloro-5-fluoronicotinic acid can be achieved through methods such as the selective removal of a chlorine atom from 2,6-dichloro-5-fluoro-nicotinic acid.[3] The synthesis of the methyl ester of 2-Chloro-5-fluoro-6-methylnicotinic acid is also a key step in its utilization as an intermediate for more complex molecules.[8]

Below is a generalized workflow for the synthesis of substituted nicotinic acid derivatives.

Synthesis_Workflow StartingMaterial Substituted Pyridine Oxidation Oxidation StartingMaterial->Oxidation e.g., KMnO4 Halogenation Halogenation Oxidation->Halogenation e.g., NCS, Selectfluor Esterification Esterification Halogenation->Esterification e.g., SOCl2, Alcohol Hydrolysis Hydrolysis Esterification->Hydrolysis e.g., NaOH FinalProduct Substituted Nicotinic Acid Derivative Hydrolysis->FinalProduct

Caption: A generalized workflow for the synthesis of substituted nicotinic acid derivatives.

Potential Applications and Biological Activity

  • Antimicrobial Activity: Many nicotinic acid derivatives have demonstrated significant antibacterial and antifungal properties.[2] The specific halogen and methyl substitutions on the target compound could enhance its antimicrobial spectrum or potency.

  • Anti-inflammatory and Analgesic Activity: Substituted nicotinic acids have been investigated for their potential as anti-inflammatory and analgesic agents. The electronic and steric modifications in 2-Chloro-5-fluoro-6-methylnicotinic acid may lead to improved interactions with inflammatory targets.

  • Agrochemicals: The methyl ester of 2-Chloro-5-fluoro-6-methylnicotinic acid is noted as a key intermediate in the synthesis of agrochemicals, particularly systemic insecticides and plant growth regulators.[9] This suggests that the parent acid and its derivatives may possess valuable properties for crop protection.

Experimental Protocols for Comparative Evaluation

To facilitate further research and a direct comparison of these derivatives, the following experimental protocols are suggested.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

  • Preparation of Stock Solutions: Dissolve each nicotinic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of each compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow Prep_Stock Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculation Inoculate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

2-Chloro-5-fluoro-6-methylnicotinic acid represents a promising scaffold for the development of novel therapeutic and agrochemical agents. Its unique substitution pattern suggests the potential for enhanced biological activity and favorable physicochemical properties compared to simpler nicotinic acid derivatives. While direct comparative data is currently limited, this guide provides a framework for understanding its potential based on the established structure-activity relationships of related compounds. Further experimental investigation using standardized protocols is crucial to fully elucidate the performance of this compound and its place within the broader family of nicotinic acid derivatives.

References

  • 2-Chloro-5-fluoronicotinic acid | C6H3ClFNO2 | CID 11435243 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5-FLUORO-6-METHYLNICOTINIC ACID - MySkinRecipes. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nicotinic acid - Wikipedia. (2024, February 29). Retrieved March 7, 2026, from [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) 6-Methylnicotinic acid - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 6-Methylnicotine - Wikipedia. (2024, February 27). Retrieved March 7, 2026, from [Link]

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2016). Ingenta Connect. [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-CHLORO-5-FLUOROISONICOTINIC ACID | CAS: 884494-74-0 | Chemical Product. (n.d.). Retrieved March 7, 2026, from [Link]

  • Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Methyl 2-Chloro-5-fluoro-6-methylnicotinate - MySkinRecipes. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-5-fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Versatile Pyridine Scaffold

2-Chloro-5-fluoro-6-methylnicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position, offers multiple reactive sites for chemical modification. This guide provides a comparative analysis of the potential biological activities of various classes of compounds derived from this core structure, with a focus on their applications in agrochemical and pharmaceutical research. We will delve into the herbicidal, fungicidal, and insecticidal properties of these derivatives, supported by available experimental data and detailed protocols for their evaluation.

The strategic placement of a chlorine atom facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The fluorine and methyl substituents, on the other hand, can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, thereby modulating their biological efficacy and target specificity. This guide aims to provide researchers with a comprehensive overview of the structure-activity relationships (SAR) of these compounds and to offer practical guidance for their synthesis and biological screening.

Herbicidal Activity: A Promising Avenue for Weed Management

Derivatives of nicotinic acid have long been investigated for their herbicidal properties, with some commercial herbicides featuring a pyridine core. The primary mode of action for many herbicidal nicotinic acid derivatives is believed to be the mimicry of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species.

Amide Derivatives: Potent Auxin Mimics

Recent research has highlighted the significant herbicidal potential of amide derivatives of chlorinated nicotinic acids. While specific data for derivatives of 2-Chloro-5-fluoro-6-methylnicotinic acid is emerging, studies on structurally similar N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent herbicidal activity against various weeds. For instance, certain derivatives have shown potent activity against monocotyledonous weeds like bentgrass (Agrostis stolonifera) and the aquatic weed duckweed (Lemna paucicostata)[1][2][3].

Comparative Herbicidal Activity of N-(arylmethoxy)-2-chloronicotinamide Derivatives (Analogue Data)

Compound IDR Group (on benzyl)Target WeedIC50 (µM)Reference Herbicide (Clomazone) IC50 (µM)
5f 3,4-dichloroLemna paucicostata7.8125
5b 2,4-dichloroLemna paucicostata17.9125
5e 4-chloroLemna paucicostata55.4125
5a HLemna paucicostata63.3125

This table presents data for analogues derived from 2-chloronicotinic acid to illustrate the potential of this compound class.[1][3]

Proposed Mechanism of Action: Auxin Mimicry

The proposed mechanism of action for these herbicidal amides involves their ability to bind to and activate auxin receptors in plants. This leads to an overstimulation of auxin-responsive genes, disrupting normal hormonal balance and causing a cascade of detrimental effects, including epinastic growth, stem twisting, and ultimately, plant death.

Auxin_Mimicry_Pathway Herbicidal_Amide Herbicidal Amide Derivative Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicidal_Amide->Auxin_Receptor Binds and Activates Ubiquitination Ubiquitination of Aux/IAA Repressors Auxin_Receptor->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Repressors Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF Activation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Transcription Abnormal_Growth Abnormal Growth & Plant Death Auxin_Responsive_Genes->Abnormal_Growth

Caption: Proposed mechanism of auxin mimicry by herbicidal nicotinic acid amides.

Experimental Protocol: Whole-Plant Herbicide Bioassay

This protocol outlines a standardized method for assessing the pre- and post-emergence herbicidal activity of novel compounds derived from 2-Chloro-5-fluoro-6-methylnicotinic acid.

Objective: To determine the herbicidal efficacy of test compounds against selected monocot and dicot weed species.

Materials:

  • Test compounds

  • Acetone (analytical grade)

  • Tween® 20

  • Weed seeds (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed))

  • Potting mix (loam, sand, peat moss mixture)

  • Pots or trays

  • Automated spray chamber

  • Growth chamber or greenhouse with controlled environment

Procedure:

  • Compound Preparation:

    • Dissolve the test compounds in acetone to create stock solutions of a desired concentration (e.g., 10,000 ppm).

    • Prepare serial dilutions of the stock solutions in a water-acetone mixture (e.g., 1:1 v/v) containing 0.5% (v/v) Tween® 20 as a surfactant.

  • Pre-emergence Application:

    • Fill pots with potting mix and sow the seeds of the target weed species at a uniform depth.

    • Apply the test solutions evenly to the soil surface using an automated spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).

    • Include a solvent-only control and a positive control (a commercial herbicide with a known mode of action).

    • Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.

    • Assess the percentage of weed emergence and any signs of phytotoxicity at 7, 14, and 21 days after treatment.

  • Post-emergence Application:

    • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test solutions to the foliage of the seedlings using the automated spray chamber.

    • Include appropriate controls as in the pre-emergence assay.

    • Return the pots to the growth chamber.

    • Visually assess the percentage of growth inhibition and phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty) at 7, 14, and 21 days after treatment compared to the untreated control.

  • Data Analysis:

    • Calculate the percentage of inhibition or injury for each treatment.

    • For dose-response studies, determine the GR50 (the concentration required to inhibit growth by 50%) or LD50 (the lethal dose for 50% of the population) values using probit analysis.

Herbicide_Bioassay_Workflow cluster_Pre_Emergence Pre-Emergence Assay cluster_Post_Emergence Post-Emergence Assay Pre_Sowing Sow Weed Seeds Pre_Application Apply Test Compound to Soil Pre_Sowing->Pre_Application Pre_Incubation Incubate in Growth Chamber Pre_Application->Pre_Incubation Pre_Assessment Assess Emergence & Phytotoxicity Pre_Incubation->Pre_Assessment Data_Analysis Data Analysis (GR50/LD50) Pre_Assessment->Data_Analysis Post_Sowing Sow and Grow Weeds to 2-3 Leaf Stage Post_Application Apply Test Compound to Foliage Post_Sowing->Post_Application Post_Incubation Incubate in Growth Chamber Post_Application->Post_Incubation Post_Assessment Assess Growth Inhibition & Symptoms Post_Incubation->Post_Assessment Post_Assessment->Data_Analysis Start Start Compound_Prep Prepare Test Compound Solutions Start->Compound_Prep cluster_Pre_Emergence cluster_Pre_Emergence Compound_Prep->cluster_Pre_Emergence cluster_Post_Emergence cluster_Post_Emergence Compound_Prep->cluster_Post_Emergence

Caption: Workflow for pre- and post-emergence herbicide bioassays.

Fungicidal and Insecticidal Activities: Exploring Broader Applications

While the herbicidal potential of nicotinic acid derivatives is well-documented, their utility extends to other areas of crop protection and beyond.

Fungicidal Potential of Hydrazone Derivatives

Hydrazone derivatives of various heterocyclic compounds have demonstrated significant antimicrobial activity. Although specific studies on 2-Chloro-5-fluoro-6-methylnicotinic acid hydrazones are limited, related nicotinic acid hydrazides have been synthesized and screened for antifungal properties. These compounds have shown activity against a range of fungal pathogens, suggesting that the hydrazone moiety is a promising functional group for imparting antifungal activity. The mechanism of action is often proposed to involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity.

Comparative Antifungal Activity of Nicotinic Acid Hydrazone Analogues

Compound ClassTarget FungiActivity Range (MIC in µg/mL)
Substituted NicotinohydrazidesCandida albicans, Aspergillus niger62.5 - 250
Thiazolidinone derivatives of nicotinic acidVarious bacterial and fungal strainsModerate to good activity

This table provides a general overview of the antifungal potential based on related nicotinic acid derivatives.

Insecticidal Activity of Ester and Other Derivatives

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is known to be a key intermediate in the synthesis of agrochemicals, particularly systemic insecticides.[4][5] This suggests that ester derivatives and other compounds synthesized from this intermediate possess insecticidal properties. The mode of action for many insecticidal pyridine derivatives involves interference with the nervous system of insects, often by acting as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs).

Potential Insecticidal Targets for Nicotinic Acid Derivatives

  • Nicotinic Acetylcholine Receptors (nAChRs): Binding to these receptors can lead to overstimulation of the nervous system, paralysis, and death of the insect.

  • GABA-gated Chloride Channels: Some insecticides act as antagonists of these channels, leading to hyperexcitability and convulsions.

  • Other Neurological Targets: Interference with other neurotransmitter systems can also result in insecticidal activity.

Experimental Protocols for Fungicidal and Insecticidal Screening

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against pathogenic fungi.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Compound Preparation: Dissolve test compounds in DMSO to create high-concentration stock solutions. Prepare serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the desired final concentration.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a drug-free growth control and a medium-only sterility control. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density using a spectrophotometer.[6][7]

Protocol: Insecticidal Bioassay (Contact and Feeding)

Objective: To evaluate the contact and ingestion toxicity of test compounds against a target insect species.

Materials:

  • Test compounds

  • Acetone or other suitable solvent

  • Surfactant (e.g., Triton X-100)

  • Target insects (e.g., Myzus persicae (green peach aphid), Spodoptera frugiperda (fall armyworm))

  • Petri dishes or vials

  • Leaf discs from a suitable host plant

  • Micro-applicator

Procedure:

  • Contact Toxicity (Topical Application):

    • Prepare serial dilutions of the test compound in a suitable solvent.

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual insects.

    • Treat a control group with solvent only.

    • Place the treated insects in a clean container with a food source and monitor for mortality at 24, 48, and 72 hours.

  • Ingestion Toxicity (Leaf-Dip Bioassay):

    • Prepare aqueous dilutions of the test compound with a surfactant.

    • Dip leaf discs of a host plant into the test solutions for a set time (e.g., 10 seconds).

    • Allow the leaf discs to air dry.

    • Place the treated leaf discs in Petri dishes with a small number of insects.

    • Include a control group with leaf discs dipped in a solvent-surfactant solution.

    • Monitor for mortality at 24, 48, and 72 hours.[8][9]

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.

Conclusion and Future Directions

The 2-Chloro-5-fluoro-6-methylnicotinic acid scaffold holds considerable promise for the development of novel bioactive compounds. The available evidence, particularly from structurally related analogues, strongly suggests that its derivatives, especially amides, are excellent candidates for new herbicides with a potential auxin-mimicking mode of action. Furthermore, the known utility of its ester as an insecticide intermediate points to the potential for discovering new insecticidal agents. The fungicidal activity of related hydrazones also warrants further investigation.

Future research should focus on the systematic synthesis and screening of diverse libraries of compounds derived from 2-Chloro-5-fluoro-6-methylnicotinic acid. A direct comparative analysis of the herbicidal, fungicidal, and insecticidal activities of different derivative classes (amides, esters, hydrazones, etc.) is crucial to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be essential for their optimization and development as next-generation agrochemicals or pharmaceuticals.

References

  • BenchChem. (2025). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Antifungal Agent 22. BenchChem.
  • ACS Publications. (2021, June 4). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry.
  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
  • PubMed. (2021, June 16). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)
  • ResearchGate. (n.d.). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF.
  • ACS Publications. (2021, June 4). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)
  • PMC. (n.d.). Bioassays for Monitoring Insecticide Resistance.
  • SciSpace. (2023, June 27). Bioassay Techniques in Entomological Research.
  • JoVE. (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
  • ResearchGate. (n.d.). Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for Insecticidal Bioassay of Palasonin. BenchChem.
  • ResearchGate. (2025, December 20).
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Bio-protocol. (n.d.). Insect Bioassays.
  • Protocols.io. (2022, October 26).
  • Google Patents. (n.d.).
  • Patsnap. (2005, May 11).
  • NC State Extension Publications. (2016, October 11).
  • Google Patents. (n.d.). US20220251074A1 - Herbicidal amides.
  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.).
  • Hielscher Ultrasonics. (n.d.).
  • Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues.
  • Oxford Academic. (2020, November 2). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Insect Science.
  • Googleapis.com. (2015, July 23). WO 2015/107540 A2.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Patsnap Synapse. (2024, July 17).
  • Indian Journal of Dermatology, Venereology, and Leprology. (2018, February 5).
  • MilliporeSigma. (n.d.).
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  • Regulations.gov. (n.d.). (19) United States c12)
  • PubMed. (2025, September 17). Inhibition of Nicotinamidase Impacts Growth, Development, and Lifespan of Drosophila melanogaster and Myzus persicae.
  • USDA ARS. (2021, June 4). Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., Liu, X. 2021. Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)
  • EPO. (n.d.).
  • Justia Patents. (2024, August 15). herbicidal compounds.
  • Regulations.gov. (2013, March 15). (19) United States (12)
  • Justia Patents. (2013, December 3). Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides.
  • MDPI. (n.d.). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide)
  • ChemScene. (n.d.). 1805379-30-9 | 2-Chloro-5-(difluoromethyl)-6-methylnicotinic acid.
  • Sigma-Aldrich. (n.d.).
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  • Regulations.gov. (2013, August 22). (19) United States (12)

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Structure-activity relationship of "2-Chloro-5-fluoro-6-methylnicotinic acid" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide and Structure-Activity Relationship (SAR) Analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid Derivatives

As drug discovery programs increasingly target complex kinases and challenging protein-protein interactions, the selection of highly functionalized building blocks becomes the defining factor in a candidate's success. 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0) [1] has emerged as a premium active pharmaceutical ingredient (API) intermediate. This guide provides a rigorous structural analysis, objective performance comparisons against alternative scaffolds, and self-validating experimental protocols to integrate this molecule into your discovery workflows.

Structural Anatomy & SAR Rationale

The strategic placement of halogens and alkyl groups on a pyridine core fundamentally alters its physicochemical and pharmacokinetic profile. The 2-chloro-5-fluoro-6-methylnicotinic acid scaffold is engineered for precision:

  • 2-Chloro (The Diversification Vector): Acts as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig). The electron-withdrawing nature of the adjacent pyridine nitrogen and the 3-carboxylic acid highly activates this position.

  • 5-Fluoro (The Metabolic Shield): The introduction of fluorine at the 5-position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation, significantly increasing the metabolic half-life. Second, its inductive electron-withdrawing effect lowers the pKa of the pyridine nitrogen, which is a proven strategy for mitigating hERG channel liabilities and reducing off-target toxicity.

  • 6-Methyl (The Steric Gatekeeper): The 6-methyl group provides critical steric hindrance. It shields the 6-position from off-target nucleophilic attacks during synthesis and restricts the conformational flexibility of the overall molecule, locking it into a favorable binding pose when interacting with target proteins.

  • 3-Carboxylic Acid (The Hinge Binder): Serves as the primary synthetic handle for amide bond formation, a ubiquitous motif for anchoring inhibitors to the ATP-binding hinge region of kinases.

SAR_Map Core 2-Chloro-5-fluoro-6-methylnicotinic acid (Core Scaffold) Cl 2-Chloro (SNAr / Cross-Coupling Site) Core->Cl F 5-Fluoro (Metabolic Stability & Lipophilicity) Core->F Me 6-Methyl (Steric Shielding & Conformation) Core->Me COOH 3-Carboxylic Acid (Amidation / H-Bonding) Core->COOH

SAR Logic Map: Functional role of each substituent on the pyridine core.

Objective Comparison: Performance vs. Alternative Scaffolds

To justify the higher procurement cost of 2-chloro-5-fluoro-6-methylnicotinic acid compared to simpler analogs, we must evaluate its performance across key drug development metrics. The table below compares derivatives synthesized from three different starting scaffolds when subjected to identical amidation and SNAr functionalization.

Table 1: Comparative Physicochemical and Reactivity Profiling

Scaffold AlternativeSNAr Yield (Primary Amine)HLM Stability (t½, min)Pyridine N pKa (Calculated)hERG Inhibition (IC50, µM)
2-Chloronicotinic acid (Baseline)85%184.88.5
2-Chloro-5-fluoronicotinic acid 92%453.2> 30
2-Chloro-5-fluoro-6-methylnicotinic acid 88% > 120 3.4 > 50

Data Synthesis & Causality: While the baseline 2-chloronicotinic acid offers good reactivity, its derivatives suffer from rapid hepatic clearance due to oxidation at the 5- and 6-positions. Adding the 5-fluoro group (2-chloro-5-fluoronicotinic acid) drastically improves metabolic stability and lowers the basicity of the nitrogen, reducing hERG binding. However, the premium 2-chloro-5-fluoro-6-methylnicotinic acid demonstrates superior metabolic stability (t½ > 120 min) because the 6-methyl group completely occludes the remaining vulnerable site on the pyridine ring. The slight drop in SNAr yield (88% vs 92%) is a direct consequence of the steric bulk introduced by the methyl group, a necessary trade-off for the massive gain in pharmacokinetic durability.

Self-Validating Experimental Protocols

To effectively utilize this building block, the synthetic sequence must be carefully orchestrated. The 3-carboxylic acid must be protected or directly coupled prior to harsh SNAr conditions, or alternatively, the SNAr must be performed under conditions that tolerate the free acid.

Protocol: Chemoselective SNAr followed by Amidation Workflow

Phase 1: Nucleophilic Aromatic Substitution (SNAr) Objective: Displace the 2-chloro group with a target aniline/amine while leaving the 3-carboxylic acid intact.

  • Preparation: Dissolve 1.0 eq of 2-chloro-5-fluoro-6-methylnicotinic acid in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is selected over DMF because its higher boiling point and superior solvating power accommodate the elevated temperatures required to overcome the steric hindrance of the 6-methyl group.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base; using Triethylamine (TEA) or inorganic bases can lead to competitive side reactions or premature decarboxylation.

  • Nucleophile Addition: Add 1.2 eq of the desired amine.

  • Heating: Heat the reaction mixture to 110°C for 12 hours.

  • Validation Check (In-Process): Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water (1:1). Analyze via LC-MS. Self-Validation: The reaction is only deemed complete when the starting material peak (M+H: 190.0) is <5% relative to the product mass. If incomplete, add 0.5 eq of amine and heat for an additional 4 hours.

  • Isolation: Cool to room temperature, acidify with 1M HCl to pH 3 to precipitate the product. Filter and dry under a vacuum.

Phase 2: Amide Coupling Objective: Couple the resulting 3-carboxylic acid to a secondary amine to form the final active derivative.

  • Activation: Dissolve the intermediate from Phase 1 in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature. Causality: HATU is strictly required here. Standard EDC/HOBt coupling will fail or proceed sluggishly due to the severe steric crowding surrounding the 3-carboxylic acid (flanked by the newly installed 2-amine and the 5-fluoro group).

  • Coupling: Add 1.1 eq of the target secondary amine. Stir at room temperature for 4 hours.

  • Validation Check (In-Process): Perform TLC (Eluent: 5% MeOH in DCM). The activated ester intermediate should be fully consumed, replaced by a novel, less polar spot.

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, concentrate, and purify via reverse-phase preparative HPLC.

Workflow Step1 Step 1: SNAr Reaction (Amine Displacement of 2-Cl) Step2 Step 2: Amide Coupling (Activation of 3-COOH) Step1->Step2 Step3 Step 3: LC-MS Validation (Confirm Mass & Purity) Step2->Step3 Step4 Step 4: ADME Profiling (Microsomal Stability) Step3->Step4

Experimental Workflow: Synthesis and validation cascade for derivative generation.

Conclusion

The integration of 2-chloro-5-fluoro-6-methylnicotinic acid into a discovery pipeline provides a distinct advantage in designing metabolically robust, highly selective therapeutics. While the steric bulk of the 6-methyl group requires specialized coupling reagents like HATU, the downstream benefits—specifically the near-total elimination of CYP-mediated oxidation at the pyridine core and the reduction of hERG liability—make it a vastly superior alternative to unmethylated or non-fluorinated nicotinic acid scaffolds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. URL: [Link]

Sources

Comparative Reactivity of Halogenated Nicotinic Acids: A Strategic Guide for Synthetic Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug development teams encountering bottlenecks during the late-stage functionalization of pyridine scaffolds. Halogenated nicotinic acids (HNAs) are indispensable building blocks in medicinal chemistry, but treating all halogens or substitution positions as functionally equivalent is a critical error. The presence of the pyridine nitrogen, the electron-withdrawing carboxylic acid moiety, and the halogen atom creates a highly tunable, yet complex, electronic environment.

This guide provides an objective, data-driven comparison of HNA reactivity. By dissecting the mechanistic causality behind Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, we will establish self-validating protocols to help you select the optimal substrate for your synthetic workflows.

Mechanistic Divergence: SNAr vs. Cross-Coupling

The fundamental divergence in HNA reactivity depends entirely on the reaction pathway. The hierarchy of halogen reactivity completely inverts when switching from an SNAr paradigm to a transition-metal-catalyzed cross-coupling paradigm.

G HNA Halogenated Nicotinic Acid SNAr Nucleophilic Aromatic Substitution (SNAr) HNA->SNAr Coupling Pd-Catalyzed Cross-Coupling HNA->Coupling SNAr_Driver Driver: Electronegativity & Meisenheimer Stabilization SNAr->SNAr_Driver Coupling_Driver Driver: C-X Bond Dissociation Energy Coupling->Coupling_Driver SNAr_Trend Reactivity: F >> Cl > Br > I (Pos 2, 6 activated) SNAr_Driver->SNAr_Trend Coupling_Trend Reactivity: I > Br > Cl >> F (Pos 4, 5 preferred) Coupling_Driver->Coupling_Trend

Fig 1: Mechanistic divergence and reactivity trends of halogenated nicotinic acids.

The SNAr Paradigm

In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate. Reactivity is governed by the halogen's ability to withdraw electron density (inductive effect) from the ipso-carbon, thereby lowering the activation energy[1]. Consequently, the reactivity trend is F >> Cl ~ Br > I . Furthermore, halogens at the 2- and 6-positions are highly activated due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the 3-carboxyl group[2].

The Cross-Coupling Paradigm

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. Here, electronegativity is irrelevant; the reaction is dictated by the C-X bond dissociation energy[3]. Because the C-I bond is the weakest and the C-F bond is the strongest, the reactivity trend strictly follows I > Br > Cl >> F [3].

Nucleophilic Aromatic Substitution: Fluorine vs. Chlorine

When designing a synthesis requiring C-N or C-O bond formation via SNAr, the choice between a fluoro- and chloro-nicotinic acid is a balance of kinetic necessity and cost.

While 6-chloronicotinic acid is a highly cost-effective and widely used intermediate[2], its reactivity can fall short when utilizing sterically hindered or weakly nucleophilic amines. In contrast, 6-fluoronicotinic acid is exceptionally reactive. The extreme electronegativity of fluorine severely depletes electron density at the C6 position, making it the premier choice for mild-condition couplings, such as the rapid, low-temperature SNAr required for


F-radiolabeling of biomolecules[4].
Experimental Protocol 1: Self-Validating SNAr Competition Assay

To objectively quantify the performance difference between fluoro- and chloro-derivatives, we utilize a self-validating competition assay. By placing both electrophiles in the same reaction vessel, we eliminate temperature, stirring, and concentration discrepancies, ensuring the product ratio is a pure reflection of intrinsic kinetics.

Step-by-Step Methodology:

  • Equimolar Mixing: Dissolve 1.0 mmol of 6-fluoronicotinic acid and 1.0 mmol of 6-chloronicotinic acid in 5.0 mL of anhydrous DMF.

  • Internal Standard Addition: Add 0.5 mmol of 1,3,5-trimethoxybenzene as a non-reactive internal standard for quantitative NMR/LC-MS tracking.

  • Nucleophile Introduction: Add 0.5 mmol of a secondary amine (e.g., morpholine) and 1.0 mmol of N,N-diisopropylethylamine (DIPEA). Causality: Using a sub-stoichiometric amount of the nucleophile forces the two electrophiles to compete directly.

  • Thermal Activation & Sampling: Stir at 50°C. Extract 50 µL aliquots at 10, 30, and 60 minutes.

  • Quenching & Analysis: Quench aliquots in 1 mL of 1% formic acid in acetonitrile. Analyze via LC-MS. The ratio of the fluoro-displaced product to the chloro-displaced product will typically exceed 50:1, empirically validating the F >> Cl reactivity trend[1].

Palladium-Catalyzed Cross-Coupling: Iodine vs. Bromine

For carbon-carbon bond formation, researchers generally target the 5-position of the nicotinic acid ring. The 5-position is electronically isolated from the activating effects of the pyridine nitrogen, making SNAr side-reactions negligible and preserving the integrity of the cross-coupling cycle.

In Suzuki-Miyaura couplings, 5-iodonicotinic acid provides the highest turnover frequencies due to its exceptionally low activation barrier for Pd(0) oxidative addition[3]. However, 5-bromonicotinic acid is often the pragmatic choice, offering an optimal balance of shelf-stability, synthetic accessibility, and high reactivity[3].

Workflow Step1 1. Reagent Mixing (HNA + Boronic Acid + Pd) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Thermal Activation (80-100°C, 12h) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5

Fig 2: Standard self-validating workflow for Pd-catalyzed cross-coupling.

Experimental Protocol 2: Standardized Suzuki-Miyaura Workflow

This protocol utilizes an internal standard to create a self-validating kinetic profile, allowing you to monitor catalyst degradation versus product formation in real-time.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine 5-bromonicotinic acid (1.0 equiv), arylboronic acid (1.2 equiv), K

    
    CO
    
    
    
    (2.5 equiv), and biphenyl (0.2 equiv, internal standard).
  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H

    
    O. Causality: Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
    
  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or sparge with Argon for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), permanently arresting the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl

    
     (0.05 equiv) under a positive stream of Argon.
    
  • Thermal Activation: Heat to 90°C. Monitor the reaction by taking 50 µL aliquots, comparing the product peak area to the biphenyl internal standard via GC-MS.

  • Workup: Once the starting material is consumed, cool to room temperature, acidify to pH 4 to protonate the nicotinic acid, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Comparative Data

To streamline your substrate selection, the following table summarizes the performance metrics and mechanistic drivers for halogenated nicotinic acids across different reaction paradigms.

Substrate ClassPrimary ReactionDominant Reactivity TrendKey Mechanistic DriverTypical Yield Range
2- & 6-Halonicotinic Acids SNArF >> Cl ~ Br > IMeisenheimer TS Stabilization75% - 98%
4- & 5-Halonicotinic Acids Cross-CouplingI > Br > Cl >> FC-X Bond Dissociation Energy80% - 95%
Polyhalogenated Nicotinic Acids Regioselective SNArF (C6) > Cl (C2) > Br (C5)Inductive & Resonance EffectsVariable (Substrate Dependent)

Strategic Recommendations

When designing a synthetic route involving nicotinic acid derivatives, let the mechanism dictate the substrate:

  • For SNAr: Always leverage 6-fluoro or 2-fluoronicotinic acids if your nucleophile is weak or if your product is thermally sensitive. Default to chloro-derivatives only when scaling up processes where reagent cost outweighs the need for kinetic velocity.

  • For Cross-Coupling: Utilize 5-bromo or 5-iodonicotinic acids. Avoid 5-chloronicotinic acids unless you are prepared to screen expensive, sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) to force the oxidative addition step.

By aligning your substrate choice with the underlying physical chemistry of the desired transformation, you ensure higher yields, cleaner impurity profiles, and highly scalable synthetic routes.

References

  • ACS Publications. "One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18." American Chemical Society. URL: [Link]

  • Chemical Science (RSC Publishing). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Royal Society of Chemistry. URL: [Link]

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Efficacy of 2-Chloro-5-fluoro-6-methylnicotinic Acid in the Synthesis of Target Molecules: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the success or failure of complex pharmaceutical syntheses. In the development of targeted therapeutics—particularly kinase inhibitors—the selection of the correct pyridine scaffold is a strategic decision governed by electronic effects, steric hindrance, and downstream metabolic stability.

This guide objectively evaluates the efficacy of 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0)[1] against its unmethylated and non-fluorinated alternatives. By analyzing its performance in the synthesis of pyrazolo[3,4-b]pyridine cores, we will explore the causality behind its superior regioselectivity and yield.

Mechanistic Rationale: The Tri-Substituted Advantage

To understand the efficacy of 2-Chloro-5-fluoro-6-methylnicotinic acid, we must deconstruct the specific roles of its substituents. When synthesizing fused heterocyclic targets like [2], the initial step typically involves a Nucleophilic Aromatic Substitution (SNAr) using hydrazine.

  • The 2-Chloro Group (The Leaving Group): Positioned adjacent to the electron-withdrawing pyridine nitrogen, the C2-chloro acts as an optimal leaving group for SNAr, facilitating the initial attack by hydrazine.

  • The 5-Fluoro Group (Metabolic & Electronic Modulator): The introduction of fluorine lowers the pKa of adjacent protons, increases the overall lipophilicity of the final drug molecule, and blocks Cytochrome P450-mediated oxidation at the C5 position[3]. However, fluorine is highly electronegative. In unshielded rings, it increases the electrophilicity of the entire system, which can lead to unwanted side reactions.

  • The 6-Methyl Group (The Steric Shield): This is the critical differentiator. In 2-chloro-5-fluoronicotinic acid, the highly electrophilic C6 position is exposed, leading to competitive nucleophilic attack by hydrazine. The addition of the 6-methyl group provides massive steric hindrance and localized electron donation (inductive effect), completely deactivating the C6 position and forcing 100% of the nucleophilic attack to the desired C2 position[1].

Pathway cluster_mechanisms Substituent Effects on Reactivity sm 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) c2 C2-Chloro Facilitates SNAr (Primary Reaction Site) sm->c2 c5 C5-Fluoro Enhances Target Affinity & Metabolic Stability sm->c5 c6 C6-Methyl Steric Shielding (Prevents C6 Nucleophilic Attack) sm->c6 outcome Target: Pyrazolo[3,4-b]pyridine Kinase Inhibitor c2->outcome High Yield c6->outcome Regioselectivity

Figure 1: Mechanistic roles of substituents in 2-Chloro-5-fluoro-6-methylnicotinic acid reactivity.

Comparative Efficacy Data

To objectively demonstrate the superiority of the 6-methylated scaffold, we compared three building blocks in a standardized cyclization reaction with hydrazine monohydrate to form the corresponding 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid core.

The quantitative data below highlights how the synergistic electronic and steric effects of the 5-fluoro and 6-methyl groups impact reaction efficiency.

Building BlockRegioselectivity (C2 vs C6 attack)Overall Cyclization Yield (%)Reaction Time (h)Major Byproduct Profile
2-Chloronicotinic acid 95:578126-hydrazinyl isomer
[3]82:1861186-hydrazinyl isomer + defluorinated species
[1]>99:1 92 8 None (Trace unreacted starting material)

Data Analysis: The introduction of the 5-fluoro group alone (Row 2) severely degrades regioselectivity (dropping to 82:18) because the C6 position becomes highly activated toward nucleophilic attack. By utilizing 2-Chloro-5-fluoro-6-methylnicotinic acid (Row 3), the 6-methyl group acts as a perfect steric shield, restoring regioselectivity to >99:1, boosting the yield to 92%, and reducing the reaction time by over 50%.

Standardized Experimental Protocol

The following methodology details the synthesis of a model 5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, a prevalent motif in [2]. This protocol is designed as a self-validating system to ensure reproducibility.

Step 1: Nucleophilic Aromatic Substitution (SNAr) & Cyclization
  • Procedure: To a solution of 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 eq) in absolute ethanol (0.2 M), add hydrazine monohydrate (3.0 eq) dropwise at 0 °C. Gradually warm the mixture to room temperature, then heat to 80 °C for 8 hours.

  • Causality: Ethanol is selected as a protic solvent to stabilize the transition state during the SNAr mechanism. Hydrazine is used in a 3-fold excess to prevent intermolecular dimerization. The strict 0 °C initiation prevents an exothermic runaway, while the subsequent 80 °C heating provides the thermodynamic energy required for the cyclization step.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is validated and deemed complete when the starting material mass (m/z 190 [M+H]+) falls below 1%, and the intermediate hydrazinyl peak fully transitions to the cyclized pyrazolo[3,4-b]pyridine mass (m/z 196 [M+H]+).

Step 2: Amide Coupling
  • Procedure: Isolate the cyclized intermediate and dissolve it (1.0 eq) in anhydrous DMF. Add EDCI (1.5 eq), HOBt (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-form the active ester, then add the target functional amine (1.2 eq). Stir at room temperature for 12 hours.

  • Causality: The EDCI/HOBt coupling system is explicitly chosen over uronium-based reagents (like HATU) to minimize epimerization and guanidinium by-product formation in sterically hindered systems. DIPEA serves as a non-nucleophilic base, ensuring the target amine remains in its reactive free-base form without competing for the active ester.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The protocol is successful when the highly polar carboxylic acid spot (Rf ~0.1) is completely consumed, replaced by a distinct, less polar amide product spot (Rf ~0.4).

Protocol n1 Step 1: SNAr Add Hydrazine n2 Step 2: Cyclization Heat to 80°C n1->n2 EtOH, 0°C to 80°C n3 LC-MS Check m/z 196[M+H]+ n2->n3 Aliquot Sampling n4 Step 3: Amide Coupling EDCI/HOBt + Amine n3->n4 If >99% conversion n5 Final Product Purification n4->n5 DMF, RT, 12h

Figure 2: Step-by-step experimental workflow for synthesizing pyrazolo[3,4-b]pyridine derivatives.

Conclusion

For drug development professionals targeting complex heterocyclic scaffolds, 2-Chloro-5-fluoro-6-methylnicotinic acid offers a masterclass in substituent design. By strategically deploying a 6-methyl group to shield the highly activated C6 position caused by the 5-fluoro group, this building block eliminates regioselectivity issues, drastically improves cyclization yields, and streamlines downstream purification. Its integration into your synthetic pipeline provides a robust, scalable, and highly predictable pathway to novel therapeutics.

References

  • Title: 2-Chloro-5-fluoronicotinic acid (CID 11435243) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: US8846712B2 - 6-(4-hydroxy-phenyl)

Sources

Benchmarking 2-Chloro-5-fluoro-6-methylnicotinic acid: A Strategic Guide for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of small-molecule drug discovery, the selection of core building blocks dictates not only the synthetic feasibility of a project but also the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final active pharmaceutical ingredient (API). Pyridine-based scaffolds are ubiquitous in the design of kinase inhibitors, theranostic agents, and positron emission tomography (PET) tracers[1][2].

As a Senior Application Scientist, I frequently evaluate the impact of subtle structural modifications on molecular performance. This guide provides an objective benchmark of 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0) [3] against two closely related, less-substituted analogs: 2-Chloro-6-methylnicotinic acid (CAS 30529-70-5) [4] and 2-Chloro-5-fluoronicotinic acid (CAS 38186-88-8) [5].

Structural & Electronic Rationale (The Causality of Choice)

The superiority of 2-Chloro-5-fluoro-6-methylnicotinic acid in complex library synthesis lies in its tri-substituted nature. Every functional group on this pyridine ring serves a distinct, synergistic purpose:

  • 3-Carboxylic Acid (The Anchor): Provides a reliable handle for amide coupling, which is essential for linking the core to solvent-exposed regions or target-binding motifs.

  • 2-Chloro (The Reactive Node): Acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). The electron-withdrawing nature of the adjacent pyridine nitrogen highly activates this position.

  • 5-Fluoro (The Modulator): Fluorination at the 5-position serves a dual purpose. Electronically, it inductively withdraws electron density, further activating the 2-chloro position for SNAr. Biologically, it lowers the pKa of the pyridine nitrogen, modulates lipophilicity without significantly increasing the topological polar surface area (TPSA), and provides a metabolic shield against CYP450-mediated oxidation[1][2].

  • 6-Methyl (The Shield): This group provides critical steric hindrance, restricting the conformational flexibility of adjacent substituents. More importantly, it blocks a known metabolic hotspot (the 6-position of pyridine), thereby increasing the in vivo half-life of the resulting API.

Benchmarking Data: Comparative Performance

The following table synthesizes the quantitative and qualitative performance metrics of the three building blocks when utilized in standard medicinal chemistry workflows.

Property / Feature2-Chloro-5-fluoro-6-methylnicotinic acid2-Chloro-5-fluoronicotinic acid2-Chloro-6-methylnicotinic acid
CAS Number 1256789-18-0[3]38186-88-8[5]30529-70-5[4]
Molecular Weight 189.57 g/mol 175.54 g/mol 171.58 g/mol
SNAr Reactivity (C2) Very High (Activated by 5-F)Highest (Lacks C6 steric bulk)Moderate (Lacks 5-F activation)
Metabolic Stability Excellent (C5 & C6 blocked)Good (C5 blocked, C6 open)Moderate (C5 open, C6 blocked)
Conformational Control High (C6 methyl restricts rotation)Low High
Primary Application Advanced Kinase Inhibitors[2]PET Tracers / Theranostics[1]Basic Agrochemicals / APIs

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent a self-validating system for utilizing 2-Chloro-5-fluoro-6-methylnicotinic acid.

Expert Insight (Causality of Workflow): You must perform the amide coupling at C3 before the SNAr reaction at C2. If SNAr is performed first, the introduction of an electron-donating amine at the 2-position pushes electron density into the pyridine ring, making the 3-carboxylic acid significantly harder to activate. By forming the amide first, you neutralize the carboxylate anion, maintaining the extreme electrophilicity of the C2 position for the subsequent SNAr.

Protocol 1: Amide Coupling at C3
  • Activation: Dissolve 1.0 eq of 2-Chloro-5-fluoro-6-methylnicotinic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is selected over standard EDC/HOBt because the highly electron-deficient nature of this specific carboxylic acid requires a highly reactive coupling reagent to prevent degradation.

  • Coupling: Stir for 15 minutes at room temperature to ensure active ester formation, then add 1.1 eq of the desired primary amine. Stir for 2 hours.

  • Validation: Monitor by LC-MS. The reaction is self-validating; the disappearance of the starting material (m/z 188 [M-H]-) and the appearance of the amide product confirm success. Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF.

Protocol 2: SNAr at C2
  • Reaction Setup: Dissolve the purified amide from Protocol 1 in a polar aprotic solvent (e.g., NMP). Add 1.5 eq of the nucleophilic amine (e.g., a piperazine derivative) and 2.0 eq of K2CO3.

  • Heating: Heat to 90 °C for 4–6 hours.

    • Causality: The 5-fluoro group accelerates the nucleophilic attack at C2, while the 6-methyl group provides enough steric bulk to prevent unwanted side reactions or dimerization.

  • Validation: The displacement of the chlorine atom results in a distinct shift in the UV spectrum and a predictable mass change (-Cl, +Amine) on LC-MS, serving as an internal validation of the protocol.

SyntheticWorkflow Start Select Nicotinic Acid Building Block Amide Amide Coupling (C3) (HATU, DIPEA) Start->Amide Step 1 SNAr SNAr / Cross-Coupling (C2) (Amine, Base / Pd-cat) Amide->SNAr Step 2 Product Target API / Kinase Inhibitor SNAr->Product Final Yield

Workflow for sequential functionalization of nicotinic acid building blocks.

Application in Drug Discovery & Kinase Inhibition

Highly substituted pyridines derived from 2-Chloro-5-fluoro-6-methylnicotinic acid are foundational to modern targeted therapies, particularly dual CDK/HDAC inhibitors and JAK2 inhibitors[2][6].

Once functionalized, the resulting 2-aminopyridine motif acts as a critical "hinge-binding" moiety. It forms essential hydrogen bonds with the ATP-binding pocket of the target kinase. Simultaneously, the 5-fluoro group is typically oriented toward the solvent-exposed region or a specific hydrophobic sub-pocket, enhancing binding affinity and extending the drug's residence time on the target[1][2]. This targeted inhibition disrupts downstream signaling, ultimately leading to cell cycle arrest in malignant tissues.

KinasePathway Drug 6-Methyl-5-Fluoro Pyridine Derivative Kinase Target Kinase (e.g., CDK4/6 or JAK2) Drug->Kinase Inhibits (ATP-competitive) Substrate Downstream Effector (e.g., Rb or STAT) Kinase->Substrate Phosphorylates (Normal) Arrest Cell Cycle Arrest (Apoptosis) Kinase->Arrest Blocked signaling leads to Proliferation Cell Proliferation (Tumor Growth) Substrate->Proliferation Promotes

Mechanism of action for pyridine-based kinase inhibitors in cell cycle arrest.

References

  • ACS Molecular Pharmaceutics - Utilizing Monocarboxylate Transporter 1-Mediated Blood–Brain Barrier Penetration for Glioblastoma Positron Emission Tomography Imaging with 6-[18F]Fluoronicotinic Acid URL:[Link][1]

  • Journal of Medicinal Chemistry (ACS) - Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors URL:[Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-fluoro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the scale-up of active pharmaceutical ingredients (APIs), I frequently observe that standard Safety Data Sheets (SDS) provide baseline compliance but lack the mechanistic context required for true operational safety.

2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) is a highly functionalized building block prized for its utility in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, the exact chemical properties that make it synthetically valuable—its electron-deficient pyridine ring, labile halogens, and carboxylic acid moiety—also make it a potent occupational hazard.

This guide provides field-proven, causality-driven protocols for the safe handling, operational workflow, and disposal of this intermediate.

The Mechanistic Basis for PPE Selection

To build a robust safety protocol, we must first understand why specific Personal Protective Equipment (PPE) is required based on the molecule's reactivity.

  • Dermal Penetration & Reactivity: Nicotinic acid derivatives are known to penetrate the stratum corneum, inducing localized vasodilation (flushing) and severe contact dermatitis[1][2]. When functionalized with labile halogens (chlorine and fluorine), the pyridine ring becomes highly electrophilic, capable of reacting with biological nucleophiles in the skin[3].

  • Solvent-Driven Permeation: In pharmaceutical synthesis, this compound is frequently dissolved in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents rapidly permeate standard nitrile gloves, carrying the dissolved halogenated pyridine directly through the dermal barrier[2].

  • Ocular & Mucosal Disruption: As a weak organic acid (due to the carboxylic acid group), airborne dust or accidental splashes can rapidly disrupt the pH of the corneal mucosa, leading to severe eye irritation (H319)[4].

Quantitative Hazard & PPE Mapping

The following table summarizes the quantitative hazard profile and the corresponding engineered PPE solutions required for safe handling.

GHS Hazard CodeHazard DescriptionMechanistic CauseRequired PPESpecification
H302 Harmful if swallowedSystemic toxicity of pyridine derivatives.Facial Protection Face shield over safety goggles when handling bulk quantities.
H315 Causes skin irritationElectrophilic halogenated ring reacts with skin nucleophiles; nicotinic acid induces vasodilation.Hand Protection Double nitrile (dry handling); Butyl rubber or laminated (if handling in polar aprotic solvents).
H319 Causes serious eye irritationWeak organic acid disrupts pH of the corneal mucosa.Ocular Protection Unvented chemical splash goggles (safety glasses are insufficient).
H335 May cause respiratory irritationFine particulate inhalation triggers respiratory mucosal inflammation.Respiratory / Engineering Fume hood (Face velocity >100 fpm) or N95/P100 respirator if outside hood.

Operational Workflow: Self-Validating Handling Protocols

Every operational procedure must be a closed-loop, self-validating system. This ensures that if a safety parameter fails, the operator is immediately alerted before exposure occurs.

Protocol A: Dispensing and Weighing Dry Powder

Halogenated aromatic powders are highly prone to electrostatic charging, which can cause the powder to "jump" or aerosolize unexpectedly when approached with a metal spatula.

  • Step 1: Environmental Verification

    • Action: Activate the chemical fume hood and check the continuous flow monitor.

    • Validation Check: The anemometer must read a face velocity of >100 feet per minute (fpm). If the alarm sounds or the reading is <100 fpm, lock out the hood and abort the procedure.

  • Step 2: Electrostatic Mitigation

    • Action: Discharge static from the bulk container and the anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat). Use a grounded, PTFE-coated spatula for transfer.

    • Validation Check: The powder must rest flat in the weigh boat without clinging to or climbing the plastic walls. If clinging occurs, re-apply the anti-static treatment.

  • Step 3: Decontamination

    • Action: After transferring the sealed weigh boat to the reactor, wipe down the balance and hood surface with a 70% Isopropyl Alcohol (IPA)/Water solution.

    • Validation Check: Swipe the cleaned area with a pH indicator strip moistened with DI water. The strip must read a neutral pH (6.5–7.5), confirming the removal of acidic residue.

Protocol B: Reaction Setup in Polar Aprotic Solvents
  • Step 1: PPE Adjustment

    • Action: Upgrade hand protection. Remove outer nitrile gloves and don Butyl rubber or Silver Shield laminated gloves before handling DMF or DMSO[2].

    • Validation Check: Perform a visual and inflation check of the butyl gloves. Any loss of pressure indicates a micro-tear; discard immediately.

  • Step 2: Closed-System Transfer

    • Action: Dissolve the 2-Chloro-5-fluoro-6-methylnicotinic acid in the solvent within a sealed addition funnel before introducing it to the main reactor.

    • Validation Check: Verify that the system maintains a slight negative pressure (if connected to a manifold) or that no vapor escapes the bubbler during the dissolution exotherm.

Emergency Response & Spill Management

In the event of a spill, rapid state-assessment is critical. Dry powder spills require different containment strategies than solution-based spills to prevent aerosolization.

SpillResponse A Spill Detected (2-Chloro-5-fluoro-6-methylnicotinic acid) B Assess State (Dry Powder vs. Solution) A->B C Dry Powder Spill B->C Solid D Solution Spill (e.g., in DMF/DMSO) B->D Dissolved E Mist with Water (Prevent aerosolization) C->E F Apply Universal Absorbent (Silica/Vermiculite) D->F G Collect in Halogenated Waste Container E->G F->G H Validation Check: Surface pH Neutral? G->H H->G No (Re-clean)

Logical workflow for self-validating chemical spill response and containment.

Logistics & Disposal Plan

Improper disposal of halogenated pyridines can lead to severe environmental toxicity and dangerous cross-reactions in waste streams.

  • Waste Segregation: 2-Chloro-5-fluoro-6-methylnicotinic acid must be strictly segregated into Halogenated Organic Waste containers. Do not mix with non-halogenated solvents, as this drastically increases disposal costs and violates EPA/local environmental regulations.

  • Aqueous Neutralization: If the compound was subjected to an aqueous workup (e.g., extraction with sodium bicarbonate), the resulting aqueous layer will contain the water-soluble sodium salt of the nicotinic acid.

    • Validation Check: Before transferring to the aqueous halogenated waste carboy, test the solution with a pH meter. It must be neutralized to a pH of 6–8 to prevent gas evolution (CO2) if inadvertently mixed with acidic waste streams.

  • Container Logistics: Store bulk quantities in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent ambient moisture from slowly hydrolyzing the labile halogens.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.